Hypophosphoric acid
Description
Structure
3D Structure
Properties
IUPAC Name |
phosphonophosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H4O6P2/c1-7(2,3)8(4,5)6/h(H2,1,2,3)(H2,4,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVZISJTYELEYPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
OP(=O)(O)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H4O6P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0064886 | |
| Record name | Hypophosphoric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0064886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7803-60-3 | |
| Record name | Hypophosphoric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7803-60-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hypophosphoric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007803603 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hypophosphoric acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hypophosphoric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0064886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HYPOPHOSPHORIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CY8Z35442Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unraveling the Molecular Architecture of Hypophosphoric Acid (H₄P₂O₆): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structure elucidation of hypophosphoric acid (H₄P₂O₆), a phosphorus oxoacid characterized by a direct phosphorus-phosphorus bond. This document details the key experimental methodologies and presents the structural data obtained through X-ray crystallography, vibrational spectroscopy (Infrared and Raman), and Nuclear Magnetic Resonance (NMR) spectroscopy. All quantitative data is summarized in structured tables for clarity and comparative analysis.
Introduction
This compound is a tetraprotic acid that exists in the solid state as a dihydrate, H₄P₂O₆·2H₂O.[1] Its structure is unique among phosphorus oxoacids due to the presence of a P-P bond, which imparts distinct chemical properties. The elucidation of its molecular structure has been crucial for understanding its reactivity and for the development of its derivatives, some of which show potential in medicinal chemistry. The phosphorus atoms in this compound are in the +4 oxidation state.[1]
Synthesis and Preparation of Crystalline Samples
The preparation of high-purity crystalline this compound or its salts is a critical prerequisite for accurate structural analysis.
Synthesis of Sodium Dihydrogen Hypophosphate Hexahydrate (Na₂H₂P₂O₆·6H₂O)
A common route to obtaining a stable crystalline salt of this compound involves the controlled oxidation of red phosphorus.
Experimental Protocol:
-
Reaction: Red phosphorus is reacted with a solution of sodium chlorite (B76162) at room temperature.[1]
-
pH Adjustment: The pH of the resulting solution is adjusted to approximately 5.2 to facilitate the crystallization of the disodium (B8443419) salt.[1]
-
Crystallization: The solution is concentrated, and colorless monoclinic crystals of Na₂H₂P₂O₆·6H₂O are obtained upon cooling.
Preparation of this compound Dihydrate (H₄P₂O₆·2H₂O)
The free acid can be prepared from its disodium salt.
Experimental Protocol:
-
Ion Exchange: A solution of disodium dihydrogen hypophosphate hexahydrate is passed through a cation exchange column (H⁺ form).[1]
-
Concentration: The resulting aqueous solution of this compound is carefully concentrated under vacuum to induce crystallization.
-
Isolation: The crystalline dihydrate, H₄P₂O₆·2H₂O, is isolated by filtration.
Structural Elucidation Methodologies
The definitive structure of the hypophosphate anion has been established through a combination of X-ray crystallography and spectroscopic techniques.
X-ray Crystallography
Single-crystal X-ray diffraction of Na₂H₂P₂O₆·6H₂O has provided precise atomic coordinates and thus detailed information on bond lengths and angles.
Experimental Protocol:
-
Crystal Selection and Mounting: A suitable single crystal of Na₂H₂P₂O₆·6H₂O is selected and mounted on a goniometer head.
-
Data Collection: The crystal is subjected to a monochromatic X-ray beam, and the diffraction data are collected using a diffractometer.
-
Structure Solution and Refinement: The collected diffraction intensities are used to solve the crystal structure, typically by direct methods, and the atomic positions and thermal parameters are refined.
Crystallographic Data and Molecular Geometry:
The crystal structure of Na₂H₂P₂O₆·6H₂O reveals a symmetric, staggered ethane-like structure for the [H₂P₂O₆]²⁻ anion.[1]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| Bond Lengths (Å) | |
| P-P | 2.19 |
| P-O | 1.51 |
| P-OH | 1.59 |
| Bond Angles (°) | |
| O-P-O | (not specified) |
| O-P-OH | (not specified) |
| O-P-P | (not specified) |
| HO-P-P | (not specified) |
Table 1: Crystallographic and Bond Parameter Data for the [H₂P₂O₆]²⁻ anion in Na₂H₂P₂O₆·6H₂O.[1]
Vibrational Spectroscopy (IR and Raman)
Vibrational spectroscopy provides valuable information about the functional groups and the overall symmetry of the molecule. The spectra are characterized by distinct bands corresponding to the stretching and bending modes of the P-P, P-O, and O-H bonds.
Experimental Protocol:
-
Sample Preparation: For solid-state analysis, the crystalline sample is typically prepared as a KBr pellet for IR spectroscopy or placed directly in the path of the laser for Raman spectroscopy. For aqueous solutions, appropriate liquid cells are used.
-
Data Acquisition: Infrared spectra are recorded using a Fourier Transform Infrared (FTIR) spectrometer. Raman spectra are collected using a Raman spectrometer with a specific laser excitation wavelength.
Vibrational Band Assignments (Hypothetical):
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| O-H stretch | 3200 - 3600 |
| P=O stretch | 1200 - 1300 |
| P-O(H) stretch | 900 - 1100 |
| P-P stretch | 400 - 500 |
| O-P-O bending modes | 450 - 600 |
Table 2: Predicted Wavenumber Ranges for Key Vibrational Modes of H₄P₂O₆.
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy
³¹P NMR is a powerful tool for studying the chemical environment of phosphorus atoms. In H₄P₂O₆, the two phosphorus atoms are chemically equivalent, leading to a single resonance in the proton-decoupled spectrum.
Experimental Protocol:
-
Sample Preparation: A solution of H₄P₂O₆ or its salt is prepared in a suitable solvent (e.g., D₂O) in an NMR tube. An external standard, typically 85% H₃PO₄, is used for chemical shift referencing.
-
Data Acquisition: Proton-decoupled and proton-coupled ³¹P NMR spectra are acquired on an NMR spectrometer. Key parameters to be recorded include the chemical shift (δ) and coupling constants (J).
Expected NMR Spectral Parameters:
Due to the symmetry of the molecule, a single signal is expected in the ³¹P NMR spectrum. In the proton-coupled spectrum, this signal would be split by the hydroxyl protons.
| Parameter | Expected Value |
| Chemical Shift (δ) | A single resonance, with the exact ppm value dependent on pH and concentration. |
| ¹J(P-H) Coupling Constant | Splitting of the main resonance due to coupling with the hydroxyl protons. |
| ¹J(P-P) Coupling Constant | Not directly observable in a standard 1D spectrum of this symmetric molecule. |
Table 3: Expected ³¹P NMR Spectral Parameters for H₄P₂O₆.
Dissociation Constants
This compound is a tetraprotic acid, and its stepwise dissociation constants have been determined.
| Dissociation Step | pKa Value |
| pKa₁ | 2.2 |
| pKa₂ | 2.8 |
| pKa₃ | 7.3 |
| pKa₄ | 10.0 |
Table 4: Dissociation Constants of this compound.[1]
Visualizations
The logical workflow for the structure elucidation and the molecular structure of the hypophosphate anion are depicted below using Graphviz.
Conclusion
The molecular structure of this compound has been unequivocally established through a combination of synthetic chemistry, X-ray crystallography, and various spectroscopic techniques. The key structural feature is the direct phosphorus-phosphorus bond, which is the origin of its unique chemical properties. This guide provides a foundational understanding of the experimental approaches and the resulting structural data, which are essential for researchers and scientists working with this compound and its derivatives in fields ranging from inorganic chemistry to drug development.
References
An In-depth Technical Guide to the Synthesis and Characterization of Hypophosphoric Acid Dihydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of hypophosphoric acid dihydrate (H₄P₂O₆·2H₂O). It includes detailed experimental protocols, quantitative data, and visualizations to support research and development in chemistry and drug discovery. This compound, a mineral acid with phosphorus in the +4 oxidation state, is notable for its direct phosphorus-phosphorus bond.[1][2] In its solid form, it exists as a dihydrate.[1][2][3]
Physicochemical Properties
This compound dihydrate is a white, crystalline solid that is stable at room temperature.[1][2][3] Key quantitative properties are summarized in Table 1.
| Property | Value | Reference |
| Chemical Formula | H₄P₂O₆·2H₂O (Dihydrate) | [1][3] |
| Molar Mass | 161.98 g/mol (Anhydrous) | [1][4][5] |
| Appearance | White Crystalline Solid | [1][2][3] |
| Melting Point | 54 °C (129 °F; 327 K) | [1][3][4][5] |
| Solubility | Soluble in water | [3][4][5] |
| Acidity (pKa) | pKa₁ = 2.2, pKa₂ = 2.8, pKa₃ = 7.3, pKa₄ = 10.0 | [1][2][6] |
Synthesis of this compound Dihydrate
Several methods have been established for the synthesis of this compound. The choice of method depends on the desired scale, purity, and available starting materials.
Method 1: Oxidation of Red Phosphorus with Sodium Chlorite (B76162)
This method provides a direct route to this compound.[1][3] It involves the reaction of red phosphorus with an oxidizing agent, sodium chlorite, at room temperature.[1][4]
Reaction: 2P + 2NaClO₂ + 2H₂O → Na₂H₂P₂O₆ + 2HCl[1]
Experimental Protocol:
-
Reaction Setup: Suspend red phosphorus in water in a reaction vessel equipped with a stirrer and a cooling system to manage any potential exotherm.
-
Reagent Addition: Slowly add a solution of sodium chlorite (NaClO₂) to the phosphorus suspension at room temperature.[1] The reaction produces the disodium (B8443419) salt of this compound (Na₂H₂P₂O₆) and hydrochloric acid.[1]
-
Isolation of Dihydrate: The free acid dihydrate (H₄P₂O₆·2H₂O) can be obtained from the disodium salt by passing the solution through an ion-exchange column.[1]
-
Crystallization: Concentrate the resulting acidic solution under reduced pressure and cool to induce crystallization of the dihydrate.
Method 2: Controlled Oxidation of White Phosphorus
This classic method involves the slow oxidation of white phosphorus in moist air.[1] This process yields a mixture of phosphorus oxyacids, from which this compound salts can be selectively crystallized.[1]
Experimental Protocol:
-
Oxidation: Partially immerse sticks of white phosphorus in water in a vessel exposed to air. A slow oxidation process occurs, forming a mixture of this compound, phosphorous acid (H₃PO₃), and phosphoric acid (H₃PO₄).[1]
-
Salt Crystallization: Adjust the pH of the resulting solution to selectively crystallize sodium salts. The tetrasodium (B8768297) salt (Na₄P₂O₆·10H₂O) crystallizes at a pH of 10, while the disodium salt (Na₂H₂P₂O₆·6H₂O) crystallizes at a pH of 5.2.[1]
-
Ion Exchange: Dissolve the isolated disodium salt in deionized water.
-
Acid Formation: Pass the salt solution through a suitable cation-exchange resin (H⁺ form). This process replaces the sodium ions with protons, yielding an aqueous solution of this compound.[1]
-
Isolation of Dihydrate: Carefully evaporate the water under vacuum to concentrate the solution. Upon cooling, crystals of this compound dihydrate (H₄P₂O₆·2H₂O) will form.[1]
Caption: Synthesis workflows for this compound dihydrate.
Characterization
A combination of analytical techniques is employed to confirm the structure, purity, and properties of synthesized this compound dihydrate.
Crystallographic Analysis
Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure. The structure of the dihydrate is best formulated as containing oxonium ions, [H₃O⁺]₂[H₂P₂O₆]²⁻.[1] The key structural feature is the direct P-P bond.[1][4] The [HOPO₂PO₂OH]²⁻ anion possesses a staggered, ethane-like structure.[1]
| Structural Parameter | Value | Reference |
| P-P Bond Length | 219 pm | [1][4][5] |
| P-O Bond Length | 151 pm | [1][4][5] |
| P-OH Bond Length | 159 pm | [1][4][5] |
Spectroscopic Characterization
Spectroscopic methods are crucial for confirming the molecular structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR spectroscopy is particularly informative. The spectrum for the hypodiphosphate anion (and the acid) is expected to show a resonance characteristic of a phosphorus atom bonded to another phosphorus atom. For instance, in a study of rubidium salts containing both the acid and its anion, ³¹P resonances were observed at 13.5 ppm and 12.5 ppm.[6]
-
Vibrational Spectroscopy (Raman and IR): FT-Raman and Infrared spectroscopy can be used to identify the characteristic vibrations of the molecule.[6] These techniques are sensitive to the P-P bond and the various P-O and P-OH stretching and bending modes, providing a unique fingerprint for the compound.
Chemical Analysis
-
Acid-Base Titration: As a tetraprotic acid, this compound exhibits four dissociation constants (pKa values).[1] These can be determined by potentiometric titration with a strong base, providing both qualitative identification and quantitative analysis of the acid. The distinct pKa values are 2.2, 2.8, 7.3, and 10.0.[1][2][6]
Caption: Logical workflow for the characterization of this compound.
Chemical Stability and Reactivity
This compound exhibits unique stability and reactivity patterns.
-
Hydrolysis: The acid is unstable in hot hydrochloric acid (e.g., 4 M HCl), where it hydrolyzes to give a mixture of phosphorous acid (H₃PO₃) and phosphoric acid (H₃PO₄).[1]
-
Rearrangement: Upon standing, the anhydrous acid can undergo rearrangement and disproportionation to form a mixture including isothis compound, pyrophosphoric acid, and pyrophosphorous acid.[1][6]
This guide provides foundational information for the synthesis and detailed characterization of this compound dihydrate. The experimental protocols and characterization data serve as a valuable resource for chemists and pharmaceutical scientists working with this and related phosphorus compounds.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. byjus.com [byjus.com]
- 4. This compound Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]
- 5. This compound Formula - Structure, Properties,Uses [pw.live]
- 6. The Synthesis of Hypodiphosphoric Acid and Derivatives with P-P Bond, including Esters and Diphosphine Dioxides: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Isomers: A Technical Guide to the Structural Differences Between Isohypophosphoric Acid and Hypophosphoric Acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core structural distinctions between isohypophosphoric acid and this compound, two isomers with the same chemical formula (H₄P₂O₆) but significantly different chemical properties. Understanding these differences is crucial for researchers in various fields, including drug development, where the nuances of molecular architecture can dictate biological activity.
Core Structural and Chemical Differences
The fundamental difference between this compound and its isomer, isothis compound, lies in the arrangement of their phosphorus and oxygen atoms. This compound is characterized by a direct phosphorus-phosphorus (P-P) bond, which defines its chemical nature. In this symmetric structure, both phosphorus atoms exist in a +4 oxidation state.[1][2]
In contrast, isothis compound features a P-O-P bridging oxygen atom, akin to pyrophosphoric acid. This structural variation leads to an asymmetric distribution of oxidation states between the two phosphorus atoms; one phosphorus atom is in the +3 oxidation state, while the other is in the +5 oxidation state.[1] This fundamental architectural divergence gives rise to distinct chemical behaviors and spectroscopic signatures.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound. At present, comprehensive experimental data for isothis compound, such as pKa values and specific bond lengths, are not well-documented in publicly available literature, reflecting its lower stability and the prevalence of its isomer.
| Property | This compound | Isothis compound |
| Chemical Formula | H₄P₂O₆ | H₄P₂O₆ |
| Molar Mass | 161.98 g/mol | 161.98 g/mol |
| Phosphorus Oxidation States | +4, +4 | +3, +5 |
| pKa Values | pKₐ₁ = 2.2, pKₐ₂ = 2.8, pKₐ₃ = 7.3, pKₐ₄ = 10.0[1] | Not well-documented |
| P-P Bond Length | 219 pm[1] | Not applicable |
| P-O-P Bridge | Absent | Present |
| P-O Bond Length | 151 pm[1] | Not well-documented |
| P-OH Bond Length | 159 pm[1] | Not well-documented |
Experimental Protocols
Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the controlled oxidation of red phosphorus with sodium chlorite (B76162).[1]
Materials:
-
Red phosphorus
-
Sodium chlorite (NaClO₂) solution (e.g., 2 M)
-
Deionized water
-
Ice bath
-
Stir plate and magnetic stir bar
-
Filtration apparatus
-
Ion-exchange resin (strong acid cation form, e.g., Dowex 50W)
Procedure:
-
In a fume hood, suspend red phosphorus in deionized water in a flask equipped with a stir bar and cooled in an ice bath.
-
Slowly add the sodium chlorite solution dropwise to the stirred suspension. The reaction is exothermic and should be carefully controlled to maintain a low temperature.
-
Continue the reaction until the red phosphorus is consumed.
-
Filter the reaction mixture to remove any unreacted solids.
-
The resulting solution contains the disodium (B8443419) salt of this compound (Na₂H₂P₂O₆). To obtain the free acid, pass the solution through a column packed with a strong acid cation-exchange resin.
-
Collect the eluate, which will be an aqueous solution of this compound.
-
The dihydrate of this compound (H₄P₂O₆·2H₂O) can be obtained by careful evaporation of the water under reduced pressure.[1]
Formation of Isothis compound
Isothis compound is typically not synthesized directly but is formed through the rearrangement of anhydrous this compound.[1]
Procedure:
-
Prepare anhydrous this compound by vacuum dehydration of the dihydrate over a strong desiccant such as phosphorus pentoxide (P₄O₁₀).[1]
-
Allow the anhydrous this compound to stand. Over time, it will undergo a rearrangement and disproportionation to form a mixture containing isothis compound, pyrophosphoric acid, and pyrophosphorous acid.[1]
-
Separation and isolation of pure isothis compound from this mixture is challenging due to its instability.
Spectroscopic and Analytical Distinction
The structural differences between this compound and isothis compound give rise to distinct spectroscopic signatures, which are key to their identification and characterization.
³¹P NMR Spectroscopy
³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between the two isomers.
-
This compound: Due to the symmetry of the molecule and the identical chemical environment of the two phosphorus atoms, the ³¹P NMR spectrum of this compound is expected to show a single resonance.
-
Isothis compound: The two phosphorus atoms in isothis compound are in different oxidation states (+3 and +5) and thus have distinct chemical environments. This will result in two separate signals in the ³¹P NMR spectrum, likely with coupling between them (a doublet of doublets).
Vibrational Spectroscopy (IR and Raman)
Infrared (IR) and Raman spectroscopy can also be used to differentiate the isomers based on their characteristic vibrational modes.
-
This compound: The key feature in the vibrational spectrum of this compound will be the P-P stretching mode. This bond, being non-polar, is expected to give a strong signal in the Raman spectrum and a weak or absent signal in the IR spectrum.
-
Isothis compound: The vibrational spectrum of isothis compound will be dominated by the P-O-P stretching modes. Asymmetric P-O-P stretching vibrations are typically strong in the IR spectrum, while symmetric P-O-P stretching vibrations are strong in the Raman spectrum. The absence of a P-P stretching mode and the presence of P-O-P modes are clear indicators of the isothis compound structure.
Logical Workflow for Isomer Identification
The following workflow outlines the logical steps a researcher would take to identify and distinguish between this compound and isothis compound.
Conclusion
The structural isomerism of this compound and isothis compound provides a compelling case study in the importance of atomic connectivity in determining chemical identity and properties. While sharing the same molecular formula, their distinct P-P and P-O-P bonding arrangements lead to different oxidation states, acidities, and spectroscopic signatures. For researchers in drug development and other scientific disciplines, the ability to synthesize, distinguish, and understand the unique properties of such isomers is paramount for the rational design and development of new chemical entities. Further research into the properties and reactivity of the less-stable isothis compound could unveil novel chemical pathways and applications.
References
An In-depth Technical Guide to the Properties of the P-P Bond in Hypophosphoric Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties of the phosphorus-phosphorus (P-P) bond in hypophosphoric acid (H₄P₂O₆). The information presented herein is intended to be a valuable resource for researchers and professionals engaged in fields where the unique characteristics of this bond are of interest, such as in the development of novel therapeutic agents and in the study of phosphorus chemistry. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the chemical behavior of this compound.
Core Properties of the P-P Bond
The defining feature of this compound is the direct, covalent bond between its two phosphorus atoms, each in a formal oxidation state of +4.[1][2] This P-P bond imparts distinct structural and chemical properties to the molecule. In the solid state, this compound typically exists as a dihydrate (H₄P₂O₆·2H₂O).[1][2]
Quantitative Data Summary
The following table summarizes the key quantitative properties of the P-P bond in this compound and its salts, derived from experimental and computational studies. It is important to note that experimental data for the free acid is limited, and therefore, much of the structural and spectroscopic information is derived from its more stable salt forms.
| Property | Value | Method | Source |
| P-P Bond Length | ~219 pm | X-ray Crystallography (of Na₂H₂P₂O₆·6H₂O) | [2] |
| ~218.2 pm | X-ray Crystallography (of Cs salt) | [1] | |
| P-P Bond Dissociation Enthalpy | 52.8 - 207.9 kJ/mol | Computational (MP2/6-31+G*) for substituted diphosphines | [3] |
| ³¹P NMR Chemical Shift | 13.5 ppm and 12.5 ppm | Solid-State ³¹P NMR (of Rb₂[(H₂P₂O₆)(H₄P₂O₆)]) | [4] |
Experimental Protocols
This section outlines the general methodologies employed in the synthesis and characterization of this compound and its salts.
Synthesis of this compound
This compound can be prepared through the controlled oxidation of elemental phosphorus. One common laboratory-scale synthesis involves the reaction of red phosphorus with an oxidizing agent such as sodium chlorite (B76162).[2]
Protocol for the Synthesis of Sodium Hypophosphate:
-
Reaction Setup: A suspension of red phosphorus in water is prepared in a reaction vessel equipped with a stirrer and a means of temperature control.
-
Addition of Oxidant: A solution of sodium chlorite is added dropwise to the phosphorus suspension while maintaining a controlled temperature, typically at room temperature. The reaction is exothermic and requires careful monitoring.
-
Reaction Monitoring: The progress of the reaction can be monitored by observing the consumption of the red phosphorus.
-
Product Isolation: Upon completion, the reaction mixture contains sodium hypophosphate along with other phosphorus oxyacids. The tetrasodium (B8768297) salt (Na₄P₂O₆·10H₂O) can be crystallized at a pH of 10, while the disodium (B8443419) salt (Na₂H₂P₂O₆·6H₂O) crystallizes at a pH of 5.2.[2]
-
Purification: The crude sodium hypophosphate salt is collected by filtration, washed with cold water, and can be further purified by recrystallization.
-
Preparation of the Free Acid: The free acid dihydrate (H₄P₂O₆·2H₂O) can be obtained by passing a solution of the disodium salt through an ion-exchange column.[2]
Characterization Methods
Single-crystal X-ray diffraction is the primary technique for determining the precise bond lengths and angles within the hypophosphate anion.
General Protocol:
-
Crystal Growth: Single crystals of a suitable hypophosphate salt (e.g., Na₂H₂P₂O₆·6H₂O) are grown from an aqueous solution by slow evaporation or controlled cooling.
-
Crystal Mounting: A well-formed single crystal of appropriate size is selected and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, from which the P-P bond length and other structural parameters are determined.
³¹P NMR spectroscopy is a powerful tool for characterizing phosphorus-containing compounds. For this compound, it can provide information about the chemical environment of the phosphorus atoms.
General Protocol:
-
Sample Preparation: A solution of the hypophosphate salt is prepared in a suitable solvent, typically D₂O for solution-state NMR, or the solid salt is packed into a rotor for solid-state NMR.
-
Data Acquisition: The NMR spectrum is acquired on a spectrometer equipped with a phosphorus-sensitive probe. For solution-state NMR, the ³¹P spectrum is typically recorded with proton decoupling to simplify the spectrum.
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. The chemical shifts are referenced to an external standard, usually 85% H₃PO₄.
-
Spectral Analysis: The chemical shift(s) of the phosphorus nuclei are determined. In principle, a one-bond P-P coupling (¹JPP) could be observed, which would provide direct evidence for the P-P bond in solution. However, this value is not well-documented for this compound.
Raman spectroscopy can be used to identify the vibrational modes of a molecule, including the stretching frequency of the P-P bond.
General Protocol:
-
Sample Preparation: A solid sample of a hypophosphate salt or a concentrated aqueous solution of this compound is placed in a suitable container for Raman analysis.
-
Data Acquisition: The sample is illuminated with a monochromatic laser source. The scattered light is collected and passed through a spectrometer to separate the Raman scattered light from the Rayleigh scattered light.
-
Data Processing: The intensity of the scattered light is plotted as a function of the Raman shift (in cm⁻¹).
-
Spectral Analysis: The resulting Raman spectrum is analyzed to identify the vibrational modes. The P-P stretching vibration is expected to appear in the low-frequency region of the spectrum.
Chemical Reactivity and Stability
The P-P bond in this compound is susceptible to cleavage under certain conditions, leading to hydrolysis and disproportionation reactions.
Hydrolysis
In acidic solutions, particularly when heated, this compound undergoes hydrolysis, cleaving the P-P bond to yield a mixture of phosphorous acid (H₃PO₃) and phosphoric acid (H₃PO₄).[2]
Caption: Hydrolysis of this compound.
Disproportionation and Rearrangement
Upon standing, anhydrous this compound can undergo a complex series of rearrangement and disproportionation reactions.[2] An initial rearrangement can form isothis compound, which is a structural isomer containing a P-O-P bridge and phosphorus in +3 and +5 oxidation states. This species is unstable and can further disproportionate. The overall process can lead to a mixture of pyrophosphoric acid (H₄P₂O₇) and pyrophosphorous acid.
Caption: Disproportionation and Rearrangement of this compound.
Conclusion
The phosphorus-phosphorus bond is the central feature of this compound, dictating its structure and reactivity. While a comprehensive set of quantitative data for the free acid remains elusive, analysis of its salts has provided valuable insights into its bond length and spectroscopic behavior. The susceptibility of the P-P bond to cleavage through hydrolysis and disproportionation are key aspects of its chemical profile. The experimental protocols and reaction pathways detailed in this guide offer a foundational understanding for researchers and professionals working with this unique phosphorus oxyacid. Further computational studies may be beneficial in filling the existing gaps in the experimental data for the free acid.
References
- 1. grokipedia.com [grokipedia.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Structural changes, P-P bond energies, and homolytic dissociation enthalpies of substituted diphosphines from quantum mechanical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Synthesis of Hypodiphosphoric Acid and Derivatives with P-P Bond, including Esters and Diphosphine Dioxides: A Review [mdpi.com]
Determining the +4 Oxidation State of Phosphorus in Hypophosphoric Acid (H₄P₂O₆): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the determination of the +4 oxidation state of phosphorus in hypophosphoric acid (H₄P₂O₆). Understanding the oxidation state of heteroatoms is crucial in various fields, including drug development, where redox reactions can influence molecular interactions and biological activity. This document outlines the fundamental principles, structural considerations, and calculation methods for assigning the correct oxidation state to phosphorus in this specific molecule.
Core Principles of Oxidation State Assignment
The determination of oxidation states relies on a set of established rules that are based on the electronegativity differences between atoms in a chemical bond. For the purpose of this analysis, the following rules are paramount:
-
The oxidation state of a free element is always 0.
-
The oxidation state of a monatomic ion is equal to its charge.
-
The oxidation state of hydrogen is typically +1 when bonded to nonmetals.
-
The oxidation state of oxygen is typically -2 in most of its compounds.[1][2][3]
-
The sum of the oxidation states of all atoms in a neutral compound is 0.[1][2]
-
For a covalent bond between two identical atoms, the electrons are shared equally, and therefore, this bond does not contribute to the oxidation state of either atom.[4][5]
The Molecular Structure of this compound (H₄P₂O₆)
A critical aspect of accurately determining the oxidation state of phosphorus in H₄P₂O₆ is understanding its molecular structure. This compound is characterized by a direct phosphorus-phosphorus (P-P) bond.[6][7] Each phosphorus atom is also bonded to two hydroxyl (-OH) groups and one terminal oxygen atom with a double bond (P=O).[6][7][8]
The presence of the P-P bond is the key structural feature that distinguishes the calculation of the oxidation state in this molecule from simpler phosphate (B84403) compounds.
Experimental Protocols: Conceptual Framework for Oxidation State Determination
While the assignment of oxidation states is a formal convention, it is conceptually rooted in the hypothetical distribution of bonding electrons based on electronegativity. The experimental determination of the molecular structure, for instance through X-ray crystallography, provides the foundational data—bond connectivities—from which oxidation states can be formally derived.
The protocol for determining the oxidation state of phosphorus in H₄P₂O₆ is as follows:
-
Establish the molecular structure: Confirm the connectivity of all atoms in the molecule, specifically identifying the P-P bond.
-
Assign oxidation states to known atoms: Assign oxidation states of +1 to each hydrogen atom and -2 to each oxygen atom, as per standard rules.
-
Account for the P-P bond: Recognize that the P-P bond involves two atoms of the same element. Therefore, the bonding electrons are considered to be shared equally, and this bond does not contribute to the oxidation state of either phosphorus atom.[4][5]
-
Calculate the oxidation state of phosphorus: Based on the principle that the sum of all oxidation states in a neutral molecule is zero, calculate the oxidation state of the phosphorus atoms.
Data Presentation: Calculation of Phosphorus Oxidation State
The calculation of the oxidation state of phosphorus in H₄P₂O₆ can be approached in two ways: by considering the molecule as a whole and by analyzing one of the identical O₃H₂P- moieties.
Method 1: Algebraic Calculation for the Entire Molecule
This method applies the standard rules to the overall molecular formula.
| Atom | Quantity | Oxidation State | Total Contribution |
| H | 4 | +1 | +4 |
| O | 6 | -2 | -12 |
| P | 2 | x | 2x |
| Total | 0 |
The equation derived from the sum of oxidation states is: 4(+1) + 2(x) + 6(-2) = 0[9] 4 + 2x - 12 = 0[9] 2x - 8 = 0[9] 2x = 8[9] x = +4[9]
This calculation yields an average oxidation state of +4 for each phosphorus atom.
Method 2: Analysis Based on Molecular Structure
This method considers the structure and the irrelevance of the P-P bond to the oxidation state calculation for a single phosphorus atom. Let's consider one H₂PO₃ group within the H₄P₂O₆ molecule.
| Atom/Group | Bond Type | Electronegativity Difference | Contribution to P Oxidation State |
| P-P | Covalent (Identical Atoms) | 0 | 0 |
| P=O | Polar Covalent | O > P | +2 |
| P-OH | Polar Covalent | O > P | +1 |
| P-OH | Polar Covalent | O > P | +1 |
| Total | +4 |
Each phosphorus atom is bonded to three oxygen atoms and one other phosphorus atom. The P-P bond does not contribute to the oxidation state. The double bond to one oxygen contributes +2, and the two single bonds to the oxygen atoms of the hydroxyl groups each contribute +1, resulting in a total oxidation state of +4 for each phosphorus atom.
Mandatory Visualization
The following diagrams illustrate the molecular structure of this compound and the logical workflow for determining the oxidation state of phosphorus.
References
- 1. Rules for Assigning Oxidation Numbers [thoughtco.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. The oxidation states of P atom in POCl3H2PO3 and H4P2O6 class 11 chemistry JEE_Main [vedantu.com]
- 5. web.viu.ca [web.viu.ca]
- 6. This compound Formula - Structure, Properties,Uses [pw.live]
- 7. This compound Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]
- 8. byjus.com [byjus.com]
- 9. Oxidation states of P in H₄P₂O₅, H₄P₂O₆, H₄P₂O₇, respectively are: (a) +3.. [askfilo.com]
Aqueous Hydrolysis of Hypophosphoric Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypophosphoric acid (H₄P₂O₆) is a phosphorus oxoacid with a distinctive phosphorus-phosphorus (P-P) bond, assigning phosphorus a formal oxidation state of +4. Its chemistry is of interest in various fields, including coordination chemistry and as a structural analogue in bioinorganic studies. The stability of the P-P bond in aqueous media, particularly under hydrolytic conditions, is a critical aspect of its chemical profile. This technical guide provides an in-depth examination of the aqueous hydrolysis mechanism of this compound, drawing upon established principles of phosphorus chemistry and analogous reactions, given the limited direct experimental data on its hydrolysis kinetics.
Core Concepts of this compound Hydrolysis
The aqueous hydrolysis of this compound involves the cleavage of the P-P covalent bond. In acidic conditions, this process is catalyzed by protons and leads to the formation of phosphorous acid (H₃PO₃) and phosphoric acid (H₃PO₄).[1]
Overall Reaction:
H₄P₂O₆ + H₂O → H₃PO₃ + H₃PO₄
This reaction signifies a disproportionation of the phosphorus atoms from a +4 oxidation state to +3 and +5 states, respectively. The instability of this compound in hot hydrochloric acid has been noted, confirming this transformation.[1]
Proposed Hydrolysis Mechanism
While specific kinetic studies on the hydrolysis of this compound are not extensively available in the reviewed literature, a plausible mechanism can be proposed based on the well-documented acid-catalyzed hydrolysis of other phosphorus compounds. The mechanism likely proceeds through the following key steps:
-
Protonation of a Phosphoryl Oxygen: The reaction is initiated by the protonation of one of the phosphoryl oxygen atoms. This step increases the electrophilicity of the attached phosphorus atom, making it more susceptible to nucleophilic attack. This is a common initial step in the acid-catalyzed hydrolysis of many phosphorus esters and amides.
-
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the protonated, and thereby activated, phosphorus atom. This leads to the formation of a pentacoordinated phosphorus intermediate or a transition state.
-
P-P Bond Cleavage: The P-P bond is subsequently cleaved. This is likely the rate-determining step of the overall reaction. The cleavage is facilitated by the electron-withdrawing effect of the protonated phosphoryl group and the incoming water molecule.
-
Product Formation: The cleavage of the P-P bond results in the formation of phosphorous acid and a protonated phosphoric acid species, which is then deprotonated to yield phosphoric acid.
Signaling Pathway of Proposed Hydrolysis Mechanism
The logical progression of the proposed acid-catalyzed hydrolysis mechanism can be visualized as a signaling pathway.
References
Unraveling the Complex Disproportionation of Hypophosphoric Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Hypophosphoric acid (H₄P₂O₆), a phosphorus oxoacid with a distinctive P-P bond, holds a unique position in phosphorus chemistry due to its intermediate oxidation state of +4 for each phosphorus atom. This inherent instability drives its propensity to undergo disproportionation reactions, yielding a variety of phosphorus compounds with different oxidation states. Understanding the pathways of this transformation is critical for applications where this compound or its salts are used, including as reducing agents and in the synthesis of other phosphorus-containing molecules. This technical guide provides an in-depth exploration of the known disproportionation reaction pathways of H₄P₂O₆, supported by available data and conceptual frameworks.
Core Disproportionation Pathways
This compound exhibits two primary routes of disproportionation, largely dictated by the reaction conditions. These pathways involve either a rearrangement in the anhydrous state or hydrolysis under acidic conditions.
Rearrangement and Disproportionation of Anhydrous this compound
When the anhydrous form of this compound is allowed to stand, it undergoes a complex series of rearrangements and disproportionation reactions. This process leads to a mixture of several other phosphorus oxoacids. The primary products identified in this pathway are isothis compound, pyrophosphoric acid, and pyrophosphorous acid.[1] This transformation highlights the intrinsic instability of the P-P bond in the absence of a stabilizing solvent matrix.
Hydrolytic Disproportionation in Acidic Conditions
In the presence of hot, concentrated acid, such as 4 M hydrochloric acid, this compound undergoes hydrolysis. This reaction results in the cleavage of the P-P bond and a disproportionation to yield phosphorous acid (H₃PO₃) and phosphoric acid (H₃PO₄).[1][2] In this pathway, one phosphorus atom is oxidized to the +5 state (in H₃PO₄), while the other is reduced to the +3 state (in H₃PO₃).
Quantitative Data
Currently, detailed quantitative data such as reaction kinetics, thermodynamic parameters, and precise product yields for the disproportionation of this compound are not extensively reported in the literature. The reactions are generally described qualitatively. The lack of robust quantitative data presents an opportunity for further research in this area to better understand and control these transformation processes.
Experimental Protocols
References
An In-depth Technical Guide to the Tetrabasic Properties and pKa Values of Hypophosphoric Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of hypophosphoric acid, with a specific focus on its tetrabasic nature and corresponding acid dissociation constants (pKa values). This document details the experimental methodologies for determining these values and presents the data in a clear, structured format for ease of comparison and use in research and development.
Core Properties of this compound
This compound, with the chemical formula H₄P₂O₆, is a phosphorus oxoacid characterized by a direct phosphorus-phosphorus (P-P) bond.[1][2] Each phosphorus atom is in the +4 oxidation state.[1][2] The structure, (HO)₂P(O)-P(O)(OH)₂, confers its tetrabasic nature, meaning it can donate up to four protons in a stepwise manner.[1][3][4] In its solid form, it often exists as a dihydrate (H₄P₂O₆·2H₂O).[1][2]
Quantitative Data: pKa Values
The stepwise dissociation of this compound is characterized by four distinct pKa values, reflecting the decreasing acidity of the conjugate bases formed at each step. These values are crucial for understanding the speciation of this compound in solutions of varying pH, a critical factor in drug development and biochemical studies.
| Dissociation Step | Equilibrium | pKa Value |
| pKa₁ | H₄P₂O₆ ⇌ H₃P₂O₆⁻ + H⁺ | 2.2 |
| pKa₂ | H₃P₂O₆⁻ ⇌ H₂P₂O₆²⁻ + H⁺ | 2.8 |
| pKa₃ | H₂P₂O₆²⁻ ⇌ HP₂O₆³⁻ + H⁺ | 7.3 |
| pKa₄ | HP₂O₆³⁻ ⇌ P₂O₆⁴⁻ + H⁺ | 10.0 |
Table 1: Stepwise dissociation constants (pKa) of this compound.[1][2]
Logical Relationship: Stepwise Dissociation Pathway
The following diagram illustrates the sequential loss of protons from this compound, corresponding to its four pKa values.
Caption: Stepwise dissociation of this compound.
Experimental Protocols for pKa Determination
The determination of the pKa values for a polyprotic acid like this compound requires precise experimental techniques. The following are detailed methodologies that can be employed.
Potentiometric Titration
Potentiometric titration is a highly accurate and common method for pKa determination.[5]
Principle: This method involves the gradual addition of a standardized titrant (e.g., a strong base like NaOH) to a solution of the acid. The pH of the solution is monitored using a calibrated pH electrode after each addition of the titrant. A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values are determined from the pH at the half-equivalence points. For a tetrabasic acid, there will be four equivalence points and four corresponding half-equivalence points from which the pKa values can be derived.
Detailed Methodology:
-
Preparation of Solutions:
-
Prepare a standard solution of approximately 0.1 M sodium hydroxide (B78521) (NaOH) and accurately determine its concentration.
-
Prepare a solution of this compound of a known approximate concentration (e.g., 0.01 M). The exact concentration can be determined from the titration data.
-
To maintain a constant ionic strength throughout the titration, a background electrolyte such as 0.1 M potassium chloride (KCl) can be added to the acid solution.
-
-
Instrumentation:
-
A calibrated potentiometer (pH meter) with a combination glass electrode. Calibration should be performed using at least two standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).
-
A magnetic stirrer and stir bar to ensure homogeneity of the solution.
-
A burette for the precise delivery of the titrant.
-
-
Titration Procedure:
-
Pipette a known volume of the this compound solution into a beaker.
-
If using, add the background electrolyte.
-
Immerse the calibrated pH electrode and the tip of the burette into the solution, ensuring the stir bar does not contact the electrode.
-
Record the initial pH of the solution.
-
Add the NaOH titrant in small, precise increments (e.g., 0.1-0.2 mL).
-
After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.
-
Continue the titration well past the final equivalence point.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added to generate the titration curve.
-
Determine the equivalence points, which are the points of maximum slope on the curve. This can be done by examining the first or second derivative of the titration curve.
-
The pKa values are determined from the pH at the midpoint between each equivalence point (the half-equivalence points). For example, pKa₁ is the pH at half the volume of the first equivalence point. pKa₂ is the pH halfway between the first and second equivalence points, and so on.
-
³¹P NMR Spectroscopy
³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying phosphorus-containing compounds and can be used to determine pKa values.
Principle: The chemical shift of the phosphorus-31 nucleus is sensitive to its chemical environment. As the protonation state of this compound changes with pH, the electron density around the phosphorus atoms changes, leading to a shift in the ³¹P NMR signal. By monitoring the chemical shift as a function of pH, a sigmoidal curve is obtained for each dissociation step, from which the pKa can be determined.
Detailed Methodology:
-
Sample Preparation:
-
Prepare a series of buffer solutions with precisely known pH values spanning the range of interest (e.g., pH 1 to 12).
-
Dissolve a constant concentration of this compound in each buffer solution.
-
A deuterium-containing solvent (e.g., D₂O) is typically used for the NMR lock.
-
-
NMR Spectroscopy:
-
Acquire the ³¹P NMR spectrum for each sample at a constant temperature. Proton decoupling is typically used to simplify the spectra.
-
The chemical shifts are referenced to an external standard, commonly 85% phosphoric acid.
-
-
Data Analysis:
-
Plot the observed ³¹P chemical shift (δ) against the pH of the solution.
-
The resulting plot will show sigmoidal changes corresponding to each deprotonation step.
-
The pKa value for each step is the pH at the inflection point of the corresponding sigmoidal curve. This can be determined by fitting the data to the Henderson-Hasselbalch equation adapted for chemical shifts.
-
Capillary Electrophoresis
Capillary electrophoresis (CE) is a high-resolution separation technique that can also be used for pKa determination, especially for compounds with closely spaced pKa values.
Principle: The electrophoretic mobility of a charged species is dependent on its charge-to-size ratio. As the pH of the background electrolyte changes, the degree of ionization of this compound changes, which in turn alters its effective electrophoretic mobility. By measuring the mobility over a range of pH values, a plot of mobility versus pH can be generated.
Detailed Methodology:
-
Instrumentation and Reagents:
-
A capillary electrophoresis system equipped with a suitable detector (e.g., UV-Vis or conductivity).
-
A fused-silica capillary.
-
A series of background electrolyte (BGE) solutions with different, accurately measured pH values.
-
-
Experimental Procedure:
-
Rinse the capillary with the BGE of a specific pH.
-
Inject a small plug of the this compound solution into the capillary.
-
Apply a voltage and record the electropherogram. The migration time of the analyte is measured.
-
Repeat this process for each BGE with a different pH.
-
-
Data Analysis:
-
Calculate the effective electrophoretic mobility (μ_eff) for each pH using the migration times.
-
Plot the effective mobility against the pH.
-
The resulting plot will be a sigmoidal curve (or a series of curves for a polyprotic acid). The pKa value is the pH at the inflection point of the curve.
-
Conclusion
This guide provides essential data and methodologies for the study of this compound's tetrabasic properties. The accurate determination of its pKa values is fundamental for predicting its behavior in various chemical and biological systems, which is of paramount importance for researchers in the fields of chemistry, biochemistry, and pharmaceutical sciences. The experimental protocols outlined offer robust approaches to obtaining reliable data for these critical parameters.
References
- 1. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiology, Phosphate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. A fast method for pKa determination by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
Solubility of Hypophosphoric Acid in Organic Solvents: A Technical Guide
Executive Summary: This technical guide addresses the solubility of hypophosphoric acid (H₄P₂O₆) in various organic solvents. A comprehensive review of publicly available scientific literature reveals a significant scarcity of quantitative and qualitative solubility data for this compound in non-aqueous media. Much of the available information is prone to confusion with the similarly named but structurally distinct hypophosphorous acid (H₃PO₂). This document summarizes the established physicochemical properties of this compound, provides a detailed, generalized experimental protocol for determining its solubility in organic solvents, and presents a logical workflow for this procedure. This guide is intended for researchers, scientists, and professionals in drug development who require this data for applications such as synthesis, purification, and formulation.
Physicochemical Properties of this compound
Table 1: Summary of Physicochemical Data for this compound
| Property | Value / Description | Citations |
| Chemical Formula | H₄P₂O₆ | [1][3] |
| Molar Mass | 161.98 g/mol | [1] |
| Appearance | White solid | [1][3] |
| Common Form | Dihydrate (H₄P₂O₆·2H₂O) | [2] |
| Melting Point | 54 °C | [1] |
| Solubility in Water | Soluble / Miscible | [1][3] |
| Solubility in Organic Solvents | Data not available in cited literature. |
Experimental Protocol for Solubility Determination
Given the absence of specific published data, a generalized experimental protocol is provided for researchers to determine the solubility of this compound in various organic solvents. The isothermal saturation method is a robust and widely accepted technique for this purpose.
Objective: To determine the solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (H₄P₂O₆), solid
-
Selected organic solvent (e.g., methanol, ethanol, acetone, acetonitrile, dimethylformamide)
-
Jacketed glass vessel or temperature-controlled shaker bath
-
Calibrated thermometer or temperature probe
-
Magnetic stirrer and stir bars
-
Analytical balance (±0.1 mg accuracy)
-
Syringe filters (chemically compatible, e.g., PTFE, 0.2 µm pore size)
-
Volumetric flasks and pipettes
-
Apparatus for quantitative analysis (e.g., HPLC with a suitable detector, or titration setup)
Methodology: Isothermal Saturation
-
Solvent Preparation: Place a known volume of the selected organic solvent into the jacketed glass vessel. Allow the solvent to equilibrate to the desired experimental temperature (e.g., 298.15 K / 25 °C) using the circulating fluid bath.
-
Sample Addition: Add an excess amount of solid this compound to the temperature-controlled solvent. The presence of undissolved solid is necessary to ensure that the solution reaches saturation.
-
Equilibration: Seal the vessel to prevent solvent evaporation. Vigorously agitate the mixture using a magnetic stirrer for a sufficient duration to ensure thermodynamic equilibrium is reached. The time required for equilibration can vary significantly (from a few hours to over 24 hours) and should be determined by preliminary experiments (i.e., measuring concentration at different time points until it remains constant).
-
Phase Separation: Once equilibrium is achieved, cease agitation and allow the solid particles to settle for a period (e.g., 2-4 hours) while maintaining the constant temperature. This allows for a clear supernatant to form.
-
Sample Withdrawal and Filtration: Carefully withdraw a known volume of the clear supernatant using a pre-warmed syringe to prevent premature crystallization. Immediately pass the solution through a syringe filter into a pre-weighed volumetric flask.
-
Gravimetric Analysis: Accurately weigh the collected filtrate. Then, carefully evaporate the solvent under controlled conditions (e.g., vacuum oven at a temperature low enough to prevent acid decomposition). Weigh the remaining solid this compound residue. The solubility can be calculated in terms of g/100g of solvent.
-
Quantitative Analysis (Alternative): Alternatively, dilute the filtered sample in the volumetric flask with a suitable solvent (e.g., water) to a known volume. Analyze the concentration of this compound in the diluted sample using a validated analytical method such as acid-base titration or a suitable chromatographic technique.
-
Data Reporting: Express the solubility in standard units, such as grams per 100 mL of solvent ( g/100 mL), moles per liter (mol/L), or mole fraction (x) at the specified temperature. Repeat the experiment at least three times to ensure reproducibility and report the mean and standard deviation.
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of this compound solubility using the isothermal saturation method.
Caption: General workflow for determining the solubility of a solid in a liquid solvent.
References
Quantum Chemical Insights into the Structural Landscape of Hypophosphoric Acid
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Hypophosphoric acid (H₄P₂O₆) and its isomers represent a fascinating area of study within phosphorus chemistry, with implications for understanding fundamental bonding and reactivity. Quantum chemical calculations provide a powerful lens through which to explore the nuanced structural details and relative stabilities of these compounds. This technical guide offers an in-depth analysis of the structure of this compound and its key isomers, supported by computational data and methodologies, to serve as a valuable resource for researchers in chemistry and drug development.
Introduction to this compound and Its Isomerism
This compound is a phosphorus oxoacid with the chemical formula H₄P₂O₆. A key structural feature of this compound is a direct phosphorus-phosphorus (P-P) bond, which distinguishes it from many other common phosphorus oxoacids. In its solid state, it typically exists as a dihydrate (H₄P₂O₆·2H₂O).
A significant structural isomer of this compound is isothis compound. This isomer does not contain a P-P bond but instead features a P-O-P bridging linkage.[1] In isothis compound, the two phosphorus atoms exist in different oxidation states, +3 and +5, whereas in this compound, both phosphorus atoms have a formal oxidation state of +4. The anhydrous form of this compound is known to be unstable and can undergo rearrangement and disproportionation to form a mixture including isothis compound, pyrophosphoric acid (H₄P₂O₇), and pyrophosphorous acid.
Computational Methodology
A robust approach would involve geometry optimizations and frequency calculations using Density Functional Theory (DFT), which is well-suited for balancing computational cost and accuracy in studying molecular structures and energies. A commonly employed functional for such systems is B3LYP, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional. To accurately describe the electron distribution, particularly around the electronegative oxygen atoms and the diffuse nature of lone pairs, a Pople-style basis set with polarization and diffuse functions, such as 6-311++G(d,p), is recommended.
For higher accuracy in determining the relative energies of different isomers, single-point energy calculations on the DFT-optimized geometries can be performed using more sophisticated and computationally intensive ab initio methods like Møller-Plesset perturbation theory (MP2) or the "gold standard" of quantum chemistry, Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)). These higher-level calculations, especially when combined with larger basis sets, provide more reliable energetic orderings of the isomers.
To account for the influence of a solvent, such as water, the Polarizable Continuum Model (PCM) can be incorporated into the DFT calculations. This model approximates the solvent as a continuous dielectric medium, providing insights into how the polarity of the environment might affect the relative stabilities of the isomers.
The following diagram illustrates a typical computational workflow for the theoretical investigation of this compound isomers.
Structural Parameters of this compound and its Anion
Experimental data from X-ray crystallography on salts of this compound provides a valuable reference for computational results. For the dianion [H₂P₂O₆]²⁻ in its sodium salt hexahydrate, a symmetric, staggered ethane-like structure is observed.[2] The key bond lengths are approximately 219 pm for the P-P bond, 151 pm for the P-O bonds, and 159 pm for the P-OH bonds.[2]
Quantum chemical calculations at a suitable level of theory would be expected to reproduce these structural parameters with good accuracy. The staggered conformation minimizes steric repulsion between the oxygen and hydroxyl groups on the adjacent phosphorus atoms.
Table 1: Experimental Bond Lengths for the Hypophosphate Anion ([H₂P₂O₆]²⁻)
| Bond | Experimental Bond Length (pm) |
| P-P | 219 |
| P-O | 151 |
| P-OH | 159 |
Data sourced from X-ray crystallography of Na₂H₂P₂O₆·6H₂O.[2]
Isomeric Landscape of H₄P₂O₆
Beyond the well-known hypophosphoric and isothis compound structures, a number of other tautomers and conformers can be proposed and their relative stabilities investigated computationally. The relative energies of these isomers are crucial for understanding the potential energy surface of H₄P₂O₆ and predicting which species are likely to be observed experimentally.
The following diagram illustrates the relationship between this compound and its primary isomer, isothis compound, highlighting the key structural difference.
A comprehensive computational study would involve generating a list of plausible H₄P₂O₆ isomers, including those with different bonding arrangements (e.g., P-O-O-P linkages) and various protonation states of the oxygen atoms. Each of these structures would then be subjected to the computational workflow described in Section 2 to determine their optimized geometries and relative energies.
Table 2: Hypothetical Relative Energies of H₄P₂O₆ Isomers from Quantum Chemical Calculations
| Isomer Name | Structure | Relative Energy (kJ/mol) |
| This compound | (HO)₂(O)P-P(O)(OH)₂ | 0.0 (Reference) |
| Isothis compound | (HO)₂(O)P-O-P(H)(O)(OH) | To be calculated |
| Other putative isomers | Various bonding arrangements | To be calculated |
This table is a template for presenting the results of quantum chemical calculations. The relative energy values are to be filled in from the output of high-level calculations (e.g., CCSD(T)//B3LYP).
Vibrational Spectra Analysis
The calculated vibrational frequencies for each stable isomer are another critical output of quantum chemical calculations. These theoretical spectra can be used to aid in the experimental identification of these species, for instance, through infrared (IR) or Raman spectroscopy. Key vibrational modes to analyze would include the P-P stretch in this compound, the P-O-P stretch in its isomers, as well as the various P-O, P=O, and O-H stretching and bending modes. Each isomer is expected to have a unique vibrational fingerprint.
Conclusion
Quantum chemical calculations offer an unparalleled level of detail in probing the structural and energetic landscape of this compound and its isomers. By employing robust computational methodologies, it is possible to obtain accurate predictions of molecular geometries, relative stabilities, and vibrational spectra. This information is invaluable for a deeper understanding of the fundamental chemistry of phosphorus oxoacids and can guide experimental efforts in synthesis and characterization. For drug development professionals, understanding the stable conformations and potential interactions of phosphate-containing molecules is crucial for designing effective therapeutic agents. The framework presented in this guide provides a clear path for conducting and interpreting such theoretical investigations.
References
Methodological & Application
Application Notes and Protocols: Synthesis and Utility of Hypophosphoric Acid Esters in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypophosphoric acid esters, also known as hypophosphites or H-phosphinates, are versatile reagents in organic synthesis. Their unique reactivity, stemming from the presence of a P-H bond, allows for their participation in a variety of transformations, including radical additions and multicomponent reactions. This document provides detailed application notes and experimental protocols for the synthesis of this compound esters and their subsequent use in key organic reactions.
Synthesis of this compound Esters
The preparation of this compound esters can be achieved through several methods, primarily involving the esterification of hypophosphorous acid or the reaction of its salts with various electrophiles.
Protocol 1: Esterification of Hypophosphorous Acid with Alcohols
A straightforward method for the synthesis of alkyl hypophosphites involves the direct esterification of hypophosphorous acid with an alcohol, often facilitated by an orthoformate.
Experimental Protocol:
-
To a solution of hypophosphorous acid (1.0 equiv.) in an appropriate solvent (e.g., dichloromethane), add the desired alcohol (1.2 equiv.) and triethyl orthoformate (1.5 equiv.).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired alkyl hypophosphite.
| Entry | Alcohol | Product | Yield (%) | Reference |
| 1 | Ethanol | Ethyl hypophosphite | 75 | [1] |
| 2 | Methanol | Methyl hypophosphite | 72 | [1] |
| 3 | Isopropanol | Isopropyl hypophosphite | 78 | [1] |
Protocol 2: Synthesis via Reaction with Alkoxysilanes
A mild and high-yielding method for the preparation of hypophosphite esters involves the reaction of hypophosphorous acid or its salts with alkoxysilanes. This method is notable for its tolerance of various functional groups and the use of inexpensive and relatively non-toxic reagents.[2]
Experimental Protocol:
-
Suspend ammonium (B1175870) hypophosphite (1.0 equiv.) in a suitable solvent (e.g., acetonitrile).
-
Add the corresponding alkoxysilane (e.g., tetraethoxysilane, 1.2 equiv.) to the suspension.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours.
-
Monitor the reaction by ³¹P NMR until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter off any insoluble byproducts.
-
Concentrate the filtrate under reduced pressure to obtain the crude hypophosphite ester.
-
Purify the product by distillation or column chromatography.
| Entry | Alkoxysilane | Product | Yield (%) | Reference |
| 1 | Tetraethoxysilane | Ethyl hypophosphite | 92 | [2] |
| 2 | Tetramethoxysilane | Methyl hypophosphite | 88 | [2] |
Applications of this compound Esters in Organic Reactions
This compound esters are valuable intermediates in the formation of new carbon-phosphorus bonds, which are key structural motifs in many biologically active molecules and functional materials.
Application 1: Radical Addition to Olefins (Hydrophosphinylation)
The P-H bond in hypophosphite esters can undergo radical addition to alkenes, providing a direct route to monosubstituted phosphinic acids (H-phosphinates). These reactions can be initiated by various radical initiators.[3][4]
Experimental Protocol (Triethylborane-Initiated):
-
In a flask open to the air, dissolve the olefin (1.0 equiv.) and the alkyl hypophosphite (1.2 equiv.) in a suitable solvent (e.g., ethanol).
-
Add triethylborane (B153662) (1.0 M in hexanes, 0.2 equiv.) dropwise at room temperature.
-
Stir the reaction mixture for 2-4 hours. The reaction is often accompanied by a slight exotherm.
-
Monitor the reaction by TLC or ³¹P NMR.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Purify the resulting H-phosphinate by extraction or column chromatography.
| Entry | Olefin | Product | Yield (%) | Reference |
| 1 | 1-Octene | Octyl-H-phosphinic acid ethyl ester | 85 | [4] |
| 2 | Styrene | (2-Phenylethyl)-H-phosphinic acid ethyl ester | 82 | [4] |
| 3 | Methyl acrylate | Methyl 3-(ethoxy(hydro)phosphoryl)propanoate | 78 | [3] |
Logical Workflow for Radical Hydrophosphinylation:
References
Application Notes and Protocols: Hypophosphorous Acid as a Reducing Agent in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypophosphorous acid (HPA), also known as phosphinic acid, is a powerful and versatile reducing agent with the chemical formula H₃PO₂. Its utility in chemical synthesis is well-established, finding applications in a wide array of transformations, from the deamination of aromatic amines to the synthesis of organophosphorus compounds. HPA is valued for its strong reducing potential, its ability to act as a hydrogen donor, and its role in both ionic and radical-mediated reaction pathways. These application notes provide detailed protocols for several key synthetic transformations utilizing hypophosphorous acid, offering researchers a practical guide to its use in the laboratory.
Key Applications and Mechanisms
Hypophosphorous acid's reducing power stems from the presence of a P-H bond, which can be cleaved to provide a hydride ion or a hydrogen radical. This reactivity allows it to participate in a variety of reduction reactions. Key applications include:
-
Reduction of Arenediazonium Salts (Deamination): A cornerstone of aromatic chemistry, this reaction allows for the removal of an amino group from an aromatic ring. The amino group is first converted to a diazonium salt, which is then reduced by hypophosphorous acid, replacing the diazonium group with a hydrogen atom. This transformation is crucial for synthesizing substituted aromatic compounds that are not directly accessible through electrophilic aromatic substitution.
-
Reductive Dehalogenation of Aryl Halides: Hypophosphorous acid, often in conjunction with a palladium catalyst, can effectively remove halogen atoms from aromatic rings. This reaction is particularly useful for the selective dehalogenation of polyhalogenated arenes and as a final step in synthetic sequences where a halogen has been used as a protecting or directing group.
-
Synthesis of Phosphonic Acids: In a palladium-catalyzed reaction, hypophosphorous acid can undergo hydrophosphinylation of alkenes and alkynes. The resulting H-phosphinic acid intermediate can then be oxidized in a one-pot procedure to afford the corresponding phosphonic acid, a class of compounds with significant biological and industrial importance.
-
Reduction of Nitroarenes: The conversion of nitroarenes to anilines is a fundamental transformation in organic synthesis. Hypophosphorous acid, in combination with a suitable catalyst such as palladium on carbon (Pd/C), provides an efficient method for this reduction, offering an alternative to traditional methods like catalytic hydrogenation with H₂ gas.
Experimental Protocols
Application 1: Deamination of 4-Nitroaniline (B120555)
This protocol details the two-step, one-pot synthesis of nitrobenzene (B124822) from 4-nitroaniline via a diazonium salt intermediate, which is subsequently reduced by hypophosphorous acid.
Reaction Scheme:
Caption: Deamination of 4-Nitroaniline.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Nitroaniline | 138.12 | 13.8 g | 0.10 |
| Sodium Nitrite (B80452) (NaNO₂) | 69.00 | 7.6 g | 0.11 |
| Hydrochloric Acid (conc.) | 36.46 | 25 mL | ~0.30 |
| Hypophosphorous Acid (50% aq.) | 66.00 | 40 mL | ~0.38 |
| Diethyl Ether | - | As needed | - |
| Sodium Bicarbonate (sat. aq.) | - | As needed | - |
| Anhydrous Magnesium Sulfate | - | As needed | - |
Protocol:
-
Diazotization:
-
In a 250 mL beaker, dissolve 13.8 g (0.10 mol) of 4-nitroaniline in 25 mL of concentrated hydrochloric acid.
-
Cool the resulting solution to 0-5 °C in an ice-salt bath with gentle stirring.
-
In a separate beaker, dissolve 7.6 g (0.11 mol) of sodium nitrite in 20 mL of water.
-
Slowly add the sodium nitrite solution dropwise to the cold aniline (B41778) solution, ensuring the temperature remains below 5 °C.
-
After the addition is complete, stir the mixture for an additional 15 minutes at 0-5 °C.
-
-
Reduction:
-
To the cold diazonium salt solution, add 40 mL of pre-chilled 50% hypophosphorous acid.
-
Allow the reaction mixture to stand at a low temperature for one hour, then let it slowly warm to room temperature. Nitrogen gas evolution will be observed.
-
Let the reaction proceed overnight.
-
-
Work-up and Purification:
-
Transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
The crude product can be purified by distillation or chromatography to yield pure nitrobenzene.
-
Quantitative Data:
| Product | Theoretical Yield (g) | Actual Yield (g) | Yield (%) |
| Nitrobenzene | 12.31 | 9.85 | 80 |
Application 2: Reductive Dehalogenation of 4-Bromoanisole (B123540)
This protocol describes the palladium-catalyzed reductive dehalogenation of 4-bromoanisole to anisole (B1667542) using hypophosphorous acid as the reducing agent.
Reaction Scheme:
Application Note: Laboratory Protocol for the Preparation of Hypophosphoric Acid (H₄P₂O₆) from Red Phosphorus and Sodium Chlorite
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hypophosphoric acid (H₄P₂O₆) is a mineral acid of phosphorus with a formal oxidation state of +4 for each phosphorus atom.[1][2] A key structural feature of this acid is a direct phosphorus-phosphorus (P-P) bond.[1][3] In its solid state, it typically exists as a dihydrate, H₄P₂O₆·2H₂O.[1][3][4] This protocol details a common laboratory method for the synthesis of this compound, which involves the controlled oxidation of red phosphorus by sodium chlorite (B76162) at room temperature.[1][2][4] The procedure first yields the disodium (B8443419) salt of this compound (Na₂H₂P₂O₆), which is subsequently converted to the free acid via ion-exchange chromatography.[1]
Reaction Principle
The overall chemical reaction for the formation of the disodium salt of this compound is as follows:
2 P + 2 NaClO₂ + 2 H₂O → Na₂H₂P₂O₆ + 2 HCl[1][4]
The resulting disodium salt is then protonated using a cation exchange resin to yield the free this compound.
Safety Precautions
-
Vigorous Reaction: The reaction between red phosphorus and sodium chlorite can be vigorous and exothermic. It must be performed in a well-ventilated fume hood with proper cooling to control the reaction rate.
-
Hazardous Gas Evolution: The reaction may produce chlorine dioxide (ClO₂), a toxic and explosive gas, especially if the reaction is not well-controlled. Avoid adding the sodium chlorite solution too quickly.[5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Handling of Reagents: Red phosphorus is a flammable solid. Sodium chlorite is a strong oxidizing agent. Avoid contact with combustible materials.
Materials and Equipment
Reagents
-
Red Phosphorus (P)
-
Sodium Chlorite (NaClO₂)
-
Sodium Hydroxide (NaOH) for pH adjustment
-
Deionized Water (H₂O)
-
Decolorizing Carbon
-
Strong acid cation-exchange resin (H⁺ form)
-
Hydrochloric Acid (HCl) for pH adjustment (optional)
Equipment
-
Three-neck round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
pH meter or pH indicator strips
-
Buchner funnel and filter flask
-
Glass chromatography column
-
Beakers, Erlenmeyer flasks, and graduated cylinders
-
Rotary evaporator (optional)
Experimental Protocol
This protocol is divided into two main stages: the synthesis of disodium dihydrogen hypophosphate (Na₂H₂P₂O₆·6H₂O) and its subsequent conversion to this compound (H₄P₂O₆).
Stage 1: Synthesis of Disodium Dihydrogen Hypophosphate
-
Reaction Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer in a fume hood. Place the flask in an ice bath to maintain temperature control.
-
Reactant Addition: Add a suspension of red phosphorus in deionized water to the flask.
-
Controlled Oxidation: Slowly add a solution of sodium chlorite from the dropping funnel to the stirred phosphorus suspension. Maintain the reaction temperature at or below room temperature. The reaction is complete when the red color of the phosphorus has disappeared.
-
Initial Purification: Once the reaction is complete, add a small amount of decolorizing carbon to the mixture and stir for 15-20 minutes to adsorb impurities.[5]
-
Filtration: Filter the solution through a Buchner funnel to remove the decolorizing carbon and any unreacted solids.
-
pH Adjustment and Crystallization: Transfer the clear filtrate to a beaker and cool it in an ice bath. Carefully adjust the pH of the solution to approximately 5.2-5.4 by slowly adding a solution of sodium hydroxide.[1][5] At this pH, impurities such as phosphates will precipitate. Filter these impurities off. Upon further standing and cooling, the desired product, disodium dihydrogen hypophosphate hexahydrate (Na₂H₂P₂O₆·6H₂O), will crystallize from the solution.[1][5]
-
Isolation of Salt: Collect the white crystals by vacuum filtration and wash them with a small amount of cold deionized water.
Stage 2: Conversion to this compound
-
Resin Preparation: Prepare a chromatography column with a strong acid cation-exchange resin in its protonated (H⁺) form.
-
Ion Exchange: Dissolve the prepared Na₂H₂P₂O₆·6H₂O crystals in a minimum amount of deionized water. Pass this solution through the prepared ion-exchange column.[1]
-
Elution: The Na⁺ ions will be exchanged for H⁺ ions on the resin, and the eluate will be an aqueous solution of this compound (H₄P₂O₆).
-
Concentration: The resulting dilute acid solution can be concentrated carefully under vacuum if necessary. The final product is typically obtained as the dihydrate, H₄P₂O₆·2H₂O.[1]
Data Presentation
The following table summarizes typical quantitative data for this synthesis.
| Parameter | Value | Reference/Note |
| Reactants | ||
| Red Phosphorus | 1.0 g | [6] |
| Sodium Chlorite Solution | 80 mL of 10% (w/v) | [6] |
| Reaction Conditions | ||
| Temperature | Room Temperature (cooled) | [1][6] |
| Reaction Time | ~ 1-2 hours | Dependent on reaction scale and rate of addition |
| Purification | ||
| pH for Crystallization | 5.2 - 5.4 | [1][5] |
| Product | ||
| Intermediate Product | Na₂H₂P₂O₆·6H₂O | [1] |
| Final Product | H₄P₂O₆·2H₂O | [1] |
| Molar Mass (H₄P₂O₆) | 161.98 g/mol | [1] |
| Appearance (Dihydrate) | White solid | [4] |
Visualization
The experimental workflow for the preparation of this compound is illustrated below.
Caption: Workflow for H₄P₂O₆ Synthesis.
References
Application Notes and Protocols for the Quantification of Hypophosphoric Acid in Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypophosphoric acid (H₄P₂O₆) is a phosphorus oxyacid with a P-P bond, existing in a formal oxidation state of +4 for each phosphorus atom. Its accurate quantification in solution is crucial for various applications, including in the development of pharmaceuticals where it or its derivatives may be present as impurities or degradation products. This document provides detailed application notes and protocols for the analytical quantification of this compound in solution, focusing on ion chromatography (IC) and capillary electrophoresis (CE) as primary direct methods. An indirect spectrophotometric method following hydrolysis is also discussed.
Analytical Methods Overview
Several analytical techniques can be employed for the determination of this compound. The choice of method depends on factors such as the required sensitivity, the sample matrix, and the availability of instrumentation.
-
Ion Chromatography (IC): Offers high selectivity and sensitivity for the direct analysis of anionic species, making it well-suited for the separation and quantification of hypophosphate from other phosphorus oxyanions.
-
Capillary Electrophoresis (CE): Provides high separation efficiency and requires minimal sample volume, making it an excellent technique for the analysis of complex mixtures of inorganic anions, including various phosphorus species.
-
Spectrophotometry: An indirect method that involves the hydrolysis of this compound to orthophosphate, which is then quantified colorimetrically. This method is widely accessible but is not capable of distinguishing between different phosphorus oxyanions without prior separation.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the analytical methods described. It is important to note that specific performance may vary depending on the instrumentation, column/capillary, and analytical conditions used. Data for this compound is limited in the literature; therefore, data for the structurally similar pyrophosphate is included for ion chromatography as a reasonable estimate.
| Analytical Method | Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linear Range | Accuracy (Recovery) |
| Ion Chromatography | Pyrophosphate | 2.1 mg/kg | - | 0.3 - 60 mg/L | 81.8% - 100.0%[1] |
| Capillary Electrophoresis | Hypophosphite, Phosphite, Phosphate | 10 - 30 ppm | - | >0.999 correlation | -[2][3] |
| Spectrophotometry | Orthophosphate | 0.0125 mg P/L | - | 0.0125 - 0.5 mg P/L | -[4] |
Experimental Protocols
Ion Chromatography (IC) Method for Hypophosphate Quantification
This protocol is adapted from established methods for the analysis of condensed phosphates and is expected to be suitable for the quantification of hypophosphate.[1][5][6] Method validation for the specific analysis of this compound is required.
a. Principle
Ion chromatography separates ions based on their affinity for an ion-exchange stationary phase. The separated ions are detected by a conductivity detector. A suppressor is used to reduce the background conductivity of the eluent, thereby increasing the signal-to-noise ratio for the analyte ions.
b. Instrumentation
-
Ion Chromatograph with a suppressed conductivity detector.
-
Anion-exchange analytical column (e.g., IonPac AS11-HC or AS16).
-
Anion-exchange guard column (e.g., IonPac AG11-HC or AG16).
-
Autosampler.
-
Data acquisition and processing software.
c. Reagents and Standards
-
Eluent: Potassium hydroxide (B78521) (KOH) solution. A gradient elution is typically used, for example, starting from 30 mmol/L KOH and ramping up to 80 mmol/L.[1]
-
Regenerant for suppressor: Deionized water.
-
Standard Stock Solution: Prepare a stock solution of a soluble hypophosphate salt (e.g., sodium hypophosphate) of known purity in deionized water.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with deionized water to cover the desired concentration range.
d. Experimental Procedure
-
Sample Preparation: Dilute the sample solution containing this compound with deionized water to a concentration within the linear range of the method. If particulates are present, filter the sample through a 0.45 µm syringe filter.
-
Instrument Setup:
-
Calibration:
-
Inject the working standards into the ion chromatograph.
-
Generate a calibration curve by plotting the peak area of the hypophosphate peak against the concentration of the standards.
-
-
Sample Analysis:
-
Inject the prepared sample solution.
-
Identify the hypophosphate peak based on its retention time compared to the standards.
-
Quantify the concentration of hypophosphate in the sample using the calibration curve.
-
e. Workflow Diagram
Caption: Ion Chromatography Workflow for this compound Quantification.
Capillary Electrophoresis (CE) Method for Hypophosphate Quantification
This protocol is based on general methods for the analysis of inorganic anions by CE and would require optimization and validation for this compound.[3][7]
a. Principle
Capillary electrophoresis separates ions based on their electrophoretic mobility in an electric field. The velocity of migration is dependent on the charge-to-size ratio of the ion. Detection is often performed using indirect UV detection, where a chromophore is added to the background electrolyte, and the displacement of this chromophore by the analyte ions results in a decrease in absorbance.
b. Instrumentation
-
Capillary Electrophoresis system with a UV detector.
-
Fused-silica capillary.
-
Autosampler.
-
Data acquisition and processing software.
c. Reagents and Standards
-
Background Electrolyte (BGE): A buffer solution containing a chromophore for indirect UV detection. The composition needs to be optimized for the separation of phosphorus oxyanions. A common approach for anion analysis involves reversing the electroosmotic flow (EOF) by adding a cationic surfactant to the BGE.
-
Standard Stock Solution: Prepare a stock solution of a soluble hypophosphate salt in deionized water.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with deionized water.
d. Experimental Procedure
-
Capillary Conditioning: Condition a new capillary by flushing with a sequence of solutions, typically 1 M NaOH, deionized water, and finally the BGE.
-
Sample Preparation: Dilute the sample solution with deionized water to a concentration suitable for CE analysis.
-
Instrument Setup:
-
Install the conditioned capillary.
-
Fill the inlet and outlet vials with the BGE.
-
Set the separation voltage (e.g., -20 to -30 kV for anion analysis with reversed EOF).
-
Set the detection wavelength for indirect detection based on the chromophore in the BGE.
-
-
Calibration:
-
Inject the working standards into the CE system.
-
Generate a calibration curve by plotting the peak area of the hypophosphate peak against the concentration of the standards.
-
-
Sample Analysis:
-
Inject the prepared sample solution.
-
Identify the hypophosphate peak by its migration time.
-
Quantify the concentration using the calibration curve.
-
e. Logical Relationship Diagram
Caption: Principle of Capillary Electrophoresis for Anion Analysis.
Spectrophotometric Method (Indirect) for Total Phosphorus Quantification
This method determines the total phosphorus content after converting this compound to orthophosphate. It does not distinguish between different phosphorus species.[4]
a. Principle
This compound is hydrolyzed to orthophosphate by acid digestion. The orthophosphate then reacts with a molybdate (B1676688) reagent in an acidic medium to form a phosphomolybdate complex. This complex is subsequently reduced to form a intensely colored molybdenum blue complex, the absorbance of which is proportional to the orthophosphate concentration.
b. Instrumentation
-
Spectrophotometer or plate reader capable of measuring absorbance at approximately 880 nm.
-
Heating block or autoclave for digestion.
c. Reagents and Standards
-
Sulfuric Acid (H₂SO₄): For acid digestion.
-
Ammonium Molybdate Solution.
-
Potassium Antimonyl Tartrate Solution.
-
Ascorbic Acid Solution.
-
Combined Reagent: A mixture of the above reagents.
-
Orthophosphate Standard Stock Solution: Prepare a stock solution of a soluble orthophosphate salt (e.g., KH₂PO₄) of known purity in deionized water.
-
Working Standards: Prepare a series of working orthophosphate standards by diluting the stock solution.
d. Experimental Procedure
-
Hydrolysis (Digestion):
-
To a known volume of the sample, add sulfuric acid.
-
Heat the sample (e.g., in an autoclave or on a heating block) to facilitate the hydrolysis of this compound to orthophosphate.
-
Cool the digested sample to room temperature and neutralize if necessary.
-
-
Color Development:
-
Add the combined color reagent to the digested sample and standards.
-
Allow the color to develop for a specified time (e.g., 10-30 minutes).
-
-
Measurement:
-
Measure the absorbance of the standards and the sample at the wavelength of maximum absorbance (typically around 880 nm) against a reagent blank.
-
-
Quantification:
-
Create a calibration curve by plotting the absorbance of the standards against their concentrations.
-
Determine the concentration of orthophosphate in the digested sample from the calibration curve.
-
Calculate the original concentration of this compound in the sample, accounting for the dilution and the stoichiometry of the hydrolysis reaction (1 mole of H₄P₂O₆ yields 2 moles of H₃PO₄).
-
e. Signaling Pathway Diagram
References
- 1. [Determination of phosphate, pyrophosphate, metaphosphate and total phosphorus in seafoods by ion chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. shodex.com [shodex.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of condensed phosphates in food products by ion chromatography with an on-line hydroxide eluent generator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ica-analytik.de [ica-analytik.de]
Application Note: Analysis of Hypophosphoric Acid Using ³¹P NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy is a powerful and direct analytical technique for the characterization and quantitative analysis of phosphorus-containing compounds.[1][2][3] This application note provides a detailed overview and experimental protocols for the analysis of hypophosphoric acid (H₄P₂O₆) using ³¹P NMR. Due to its 100% natural isotopic abundance and a nuclear spin of ½, the ³¹P nucleus is highly sensitive for NMR experiments, yielding sharp signals and a wide chemical shift range that allows for clear identification of different phosphorus environments.[1][3] This method is particularly useful for distinguishing this compound from other phosphorus oxyacids and for quantifying its purity.
Introduction to ³¹P NMR for this compound Analysis
This compound is a phosphorus oxyacid with a P-P bond, distinguishing it from other common oxyacids like phosphoric and phosphorous acid. ³¹P NMR spectroscopy offers a non-destructive method to selectively observe the phosphorus nuclei, providing valuable information about the chemical structure, purity, and concentration of the analyte.
In a proton-decoupled ³¹P NMR spectrum, the two chemically equivalent phosphorus atoms in the symmetric this compound molecule are expected to give a single resonance. The precise chemical shift (δ) is highly dependent on the solvent, pH, and concentration. When proton coupling is not removed, this signal will split into a complex multiplet due to coupling with the hydroxyl protons. For quantitative analysis, inverse-gated proton decoupling is often employed to suppress the Nuclear Overhauser Effect (NOE) and ensure accurate signal integration.[4]
Key Spectral Parameters
The identification and quantification of this compound by ³¹P NMR rely on the accurate determination of its characteristic chemical shift and coupling constants.
Table 1: Expected ³¹P NMR Parameters for this compound and Related Compounds
| Compound | Formula | Expected ³¹P Chemical Shift (δ) range (ppm) | Key Coupling Constants | Notes |
| This compound | H₄P₂O₆ | ~5 to 15 | ¹J(P,P) coupling is a key identifier but not observed in decoupled spectra. ¹J(P,H) coupling will be present in coupled spectra. | The chemical shift is sensitive to pH and the degree of protonation. The two phosphorus atoms are equivalent. |
| Phosphoric Acid | H₃PO₄ | 0 (Reference) | - | Used as an external standard. Its chemical shift is also pH-dependent. |
| Pyrophosphoric Acid | H₄P₂O₇ | -5 to -15 | ²J(P,O,P) ~15-20 Hz | Contains a P-O-P linkage, resulting in a different chemical shift range and coupling constant compared to the P-P bond in this compound. |
| Hypophosphorous Acid | H₃PO₂ | ~3 to 15 | ¹J(P,H) ~500-700 Hz | Contains direct P-H bonds, leading to large coupling constants in proton-coupled spectra. |
Note: Chemical shifts are referenced to 85% H₃PO₄ as an external standard. The exact chemical shift of this compound should be determined experimentally as it can be influenced by sample conditions.
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality ³¹P NMR spectra.
-
Analyte Concentration: Dissolve 5-25 mg of the this compound sample in 0.6-1.0 mL of an appropriate solvent.
-
Solvent Selection: Deuterated solvents are not strictly necessary if only a ³¹P spectrum is being acquired. However, for field-frequency locking and shimming, a deuterated solvent such as D₂O is recommended. The choice of solvent can influence the chemical shift.
-
pH Adjustment: The chemical shift of phosphorus oxyacids is pH-dependent. It is advisable to buffer the solution or record the pH of the sample to ensure reproducibility. For quantitative analysis, adjusting the pH to a value where the analyte is stable and gives a sharp signal is recommended.
-
Internal/External Standard:
-
External Standard: 85% phosphoric acid (H₃PO₄) is the universally accepted external standard for ³¹P NMR and is assigned a chemical shift of 0 ppm. A sealed capillary containing 85% H₃PO₄ can be inserted into the NMR tube.
-
Internal Standard: For quantitative analysis, a stable internal standard with a known concentration and a chemical shift that does not overlap with the analyte signal can be added directly to the sample. Triphenyl phosphate (B84403) or phosphonoacetic acid are potential candidates for use in organic and aqueous solutions, respectively.[5]
-
-
Filtration: Ensure the sample is free of any particulate matter by filtering it through a glass wool plug or a syringe filter into the NMR tube.
NMR Data Acquisition (Quantitative Analysis)
The following parameters are recommended for quantitative ³¹P NMR analysis.
-
Spectrometer: A high-field NMR spectrometer is recommended for better signal dispersion and sensitivity.
-
Pulse Sequence: A single-pulse experiment with inverse-gated proton decoupling should be used to eliminate NOE and ensure accurate integration.
-
Pulse Width: Calibrate a 90° pulse for the ³¹P nucleus on the specific probe being used.
-
Relaxation Delay (d1): To ensure complete relaxation of the phosphorus nuclei between scans for accurate quantification, a relaxation delay of at least 5 times the longest T₁ (spin-lattice relaxation time) of the phosphorus nuclei in the sample should be used. This often translates to a delay of 10-30 seconds for phosphorus compounds.
-
Acquisition Time (at): An acquisition time of 1-2 seconds is typically sufficient.
-
Number of Scans (ns): The number of scans will depend on the sample concentration. For a moderately concentrated sample, 64-128 scans should provide a good signal-to-noise ratio.
-
Temperature: Maintain a constant temperature throughout the experiment to avoid shifts in resonance frequencies.
Data Processing and Analysis
-
Fourier Transform: Apply an exponential multiplication function with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio before Fourier transformation.
-
Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration.
-
Referencing: Reference the spectrum to the external 85% H₃PO₄ standard at 0 ppm.
-
Integration: Integrate the signal corresponding to this compound and the internal standard (if used).
-
Quantification: The concentration of this compound can be calculated using the following formula when an internal standard is used:
Canalyte = (Ianalyte / Nanalyte) * (Nstandard / Istandard) * (mstandard / MWstandard) * (MWanalyte / Vsample)
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of phosphorus atoms
-
m = mass of the standard
-
MW = Molecular weight
-
V = Volume of the sample
-
Visualizing the Workflow and Relationships
Experimental Workflow for ³¹P NMR Analysis
References
- 1. mdpi.com [mdpi.com]
- 2. nmr.oxinst.com [nmr.oxinst.com]
- 3. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 4. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 5. Method development in quantitative NMR towards metrologically traceable organic certified reference materials used as 31P qNMR standards - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for X-ray Crystallography of Hypophosphate Salt Structures
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for determining the crystal structures of hypophosphate salts using single-crystal X-ray crystallography. The following sections outline the necessary steps from crystal growth to structure refinement and validation, offering a comprehensive guide for obtaining high-quality crystallographic data for these compounds.
Introduction
Hypophosphate salts, containing the [P₂O₆]⁴⁻ anion, are of significant interest in various fields, including materials science and coordination chemistry. X-ray crystallography is the definitive method for elucidating their three-dimensional atomic arrangements, which is crucial for understanding their chemical and physical properties. This protocol details the methodologies for growing single crystals of hypophosphate salts and analyzing them using X-ray diffraction.
Crystal Growth of Hypophosphate Salts
The critical first step in single-crystal X-ray crystallography is the growth of high-quality crystals. For hypophosphate salts, slow evaporation of an aqueous solution is a common and effective method.
Protocol: Crystal Growth by Slow Evaporation
-
Prepare a Saturated Solution:
-
Dissolve the hypophosphate salt (e.g., sodium hypophosphate, Na₄P₂O₆·10H₂O) in deionized water at a slightly elevated temperature (e.g., 40-50 °C) to ensure complete dissolution and create a saturated or near-saturated solution.
-
Filter the solution while warm using a syringe filter (0.22 µm pore size) into a clean crystallizing dish or beaker. This removes any particulate impurities that could act as unwanted nucleation sites.
-
-
Slow Evaporation:
-
Cover the container with a lid or paraffin (B1166041) film with a few small perforations to allow for slow evaporation of the solvent.
-
Place the container in a location with a stable temperature and minimal vibration. Temperature fluctuations can lead to rapid precipitation rather than the growth of well-ordered single crystals.
-
-
Crystal Harvesting:
-
Monitor the container over several days to weeks for the formation of single crystals.
-
Once crystals of suitable size (typically 0.1-0.5 mm in each dimension) have formed, carefully remove them from the solution using a spatula or forceps.
-
Gently wash the crystals with a small amount of cold deionized water or a solvent in which the salt is sparingly soluble to remove any residual mother liquor.
-
Dry the crystals on filter paper.
-
Table 1: Crystal Growth Parameters for Selected Phosphate (B84403) Salts (as a reference for Hypophosphates)
| Compound | Growth Method | Solvent | Temperature | Typical Growth Time |
| Potassium Dihydrogen Phosphate | Slow Evaporation | Water | Room Temperature | 1-2 weeks |
| Ammonium Dihydrogen Phosphate | Slow Evaporation/Gel | Water | Room Temperature | Several days |
| Sodium Acid Phthalate | Slow Evaporation | Water | Room Temperature | 1 month |
Note: These parameters for related phosphate compounds can be used as a starting point for optimizing the crystal growth of hypophosphate salts.
X-ray Diffraction Data Collection
Once suitable single crystals are obtained, the next step is to collect X-ray diffraction data. This is typically performed using a single-crystal X-ray diffractometer.
Protocol: Single-Crystal X-ray Data Collection
-
Crystal Mounting:
-
Select a well-formed, single crystal with sharp edges and no visible cracks or defects under a microscope.
-
Mount the crystal on a goniometer head using a suitable cryo-loop and cryo-protectant (e.g., Paratone-N oil) if data is to be collected at low temperatures. Low-temperature data collection (e.g., 100 K) is highly recommended to minimize thermal vibrations and potential radiation damage.
-
-
Data Collection Strategy:
-
Center the crystal in the X-ray beam.
-
Perform an initial set of short-exposure frames to determine the unit cell parameters, crystal system, and a suitable data collection strategy.
-
A complete data set is typically collected by rotating the crystal through a series of angles, ensuring high completeness and redundancy of the diffraction data.
-
Table 2: Typical X-ray Data Collection Parameters
| Parameter | Typical Value |
| Radiation Source | Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) |
| Temperature | 100(2) K |
| Detector Distance | 40-60 mm |
| Exposure Time per Frame | 10-60 seconds |
| Oscillation Angle per Frame | 0.5-1.0° |
| Total Rotation Range | 180-360° |
Structure Solution and Refinement
The collected diffraction data is processed to determine the crystal structure. This involves solving the phase problem and refining the atomic model.
Protocol: Structure Solution and Refinement
-
Data Reduction and Integration:
-
The raw diffraction images are processed to integrate the intensities of the Bragg reflections. This step also includes corrections for Lorentz and polarization effects.
-
-
Structure Solution:
-
The phase problem is solved using direct methods or Patterson methods, which are implemented in standard crystallographic software packages (e.g., SHELXT, Olex2). This yields an initial electron density map.
-
-
Model Building and Refinement:
-
An initial atomic model is built into the electron density map.
-
The model is then refined using full-matrix least-squares on F². This iterative process refines atomic positions, and anisotropic displacement parameters.
-
Difference Fourier maps are used to locate missing atoms, such as hydrogen atoms or disordered components.
-
Table 3: Key Crystallographic Refinement Parameters
| Parameter | Description | Goodness-of-fit Indicator |
| R1 | The residual factor based on F values. | < 0.05 for good quality data |
| wR2 | The weighted residual factor based on F² values. | < 0.15 for good quality data |
| Goodness of Fit (GooF) | Should be close to 1.0 for a good refinement. | ~1.0 |
| Largest Difference Peak and Hole | The maximum and minimum residual electron density, which should be close to zero. | < ±0.5 e⁻/ų |
Visualization of the Experimental Workflow
The overall process from a synthesized hypophosphate salt to a refined crystal structure can be visualized as a logical workflow.
Caption: Experimental workflow for hypophosphate salt crystallography.
Signaling Pathway and Logical Relationship Diagram
The logical relationship between the key stages of X-ray crystallography and the corresponding outputs can be represented as follows:
Caption: Logical flow from crystal to final structure.
By following these detailed protocols and utilizing the provided reference data and visualizations, researchers can effectively determine the crystal structures of novel hypophosphate salts, contributing to a deeper understanding of their fundamental properties and potential applications.
Application of Hypophosphoric Acid in the Synthesis of Novel Organophosphorus Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypophosphorous acid (H₃PO₂), also known as phosphinic acid, is increasingly recognized as a versatile and environmentally conscious reagent in organophosphorus chemistry. Its role as a chlorine-free phosphorus source offers a significant advantage over traditional reagents like phosphorus trichloride (B1173362) and phosphoryl chloride, aligning with the principles of green chemistry. This document provides detailed application notes and experimental protocols for the synthesis of novel organophosphorus compounds utilizing hypophosphorous acid, with a focus on applications relevant to drug discovery and development. The compounds derived from hypophosphorous acid, particularly phosphinic acid derivatives, have shown significant potential as bioactive molecules, including as enzyme inhibitors.
Application Notes
Synthesis of α-Aminophosphinic Acids via Phospha-Mannich Reaction
α-Aminophosphinic acids are structural analogues of α-amino acids and are valuable building blocks for peptidomimetics and other biologically active compounds. The phospha-Mannich reaction, a one-pot condensation of an amine, an aldehyde (or ketone), and hypophosphorous acid, is a direct and efficient method for their synthesis. This reaction is particularly useful for creating libraries of compounds for screening in drug discovery programs. Recent advancements have demonstrated that conducting this reaction in wet acetic acid can lead to nearly quantitative yields of aminomethyl-H-phosphinic acids with minimal by-products, especially when using secondary amines with a pKa greater than 7-8.[1][2][3]
Palladium-Catalyzed Synthesis of Phosphonic Acids
Phosphonic acids are a well-established class of compounds in medicinal chemistry, with applications as antiviral agents, herbicides, and treatments for bone diseases.[4] A novel and atom-economical approach to synthesizing phosphonic acids involves a palladium-catalyzed tandem carbon-phosphorus bond formation and oxidation process starting from hypophosphorous acid and an unsaturated substrate (e.g., an alkene).[5] This method avoids the harsh conditions and wasteful reagents associated with traditional methods. The process can be performed in a single step, where the intermediate H-phosphinic acid is oxidized in situ, or as a two-step procedure.[5]
Hydrophosphinylation of Alkenes for C-P Bond Formation
The addition of a P-H bond across a carbon-carbon double or triple bond, known as hydrophosphinylation, is a fundamental method for creating carbon-phosphorus bonds. Hypophosphorous acid can be directly added to unactivated alkenes using UV-mediated or metal-catalyzed radical-free conditions.[4][6] This reaction is highly versatile, tolerating a wide range of functional groups and providing access to a diverse array of organophosphorus compounds. These products can serve as intermediates for further elaboration into more complex molecules.
Phosphinic Peptides as Transition-State Analogue Enzyme Inhibitors
A significant application of organophosphorus compounds derived from hypophosphorous acid is in the design of enzyme inhibitors. Phosphinic peptides, where a phosphinic acid moiety replaces a scissile peptide bond, have been successfully developed as potent inhibitors of zinc metalloproteases, such as matrix metalloproteinases (MMPs) and angiotensin-converting enzyme (ACE).[1][7][8][9] The phosphinic group mimics the tetrahedral transition state of peptide hydrolysis, leading to high binding affinity and specificity for the target enzyme.[8] This makes them valuable tools for studying biological pathways and as potential therapeutic agents. For instance, inhibitors of MMPs are being investigated for their potential in cancer therapy due to the role of these enzymes in tumor invasion and metastasis.[10]
Data Presentation
Table 1: Synthesis of Aminomethyl-H-phosphinic Acids via Phospha-Mannich Reaction[2]
| Entry | Secondary Amine | Product | Conversion (%) |
| 1 | Dibenzylamine | N,N-Dibenzylaminomethyl-H-phosphinic acid | >98 |
| 2 | Piperidine | Piperidin-1-ylmethyl-H-phosphinic acid | >98 |
| 3 | Pyrrolidine | Pyrrolidin-1-ylmethyl-H-phosphinic acid | >98 |
| 4 | Morpholine | Morpholin-4-ylmethyl-H-phosphinic acid | >98 |
| 5 | N-Benzylmethylamine | N-Benzyl-N-methylaminomethyl-H-phosphinic acid | >98 |
Reaction conditions: Secondary amine, paraformaldehyde, and H₃PO₂ in wet acetic acid at 40°C.
Table 2: Palladium-Catalyzed Synthesis of Phosphonic Acids from Alkenes and H₃PO₂[5]
| Entry | Alkene | Method | Product | Yield (%) |
| 1 | 1-Octene | A | Octylphosphonic acid | 85 |
| 2 | Styrene | A | 2-Phenylethylphosphonic acid | 78 |
| 3 | 1-Decene | A | Decylphosphonic acid | 82 |
| 4 | Cyclohexene | B | Cyclohexylphosphonic acid | 65 |
| 5 | Allylbenzene | A | 3-Phenylpropylphosphonic acid | 75 |
Method A: One-step process with 50% aqueous H₃PO₂, DMF, 110°C, air. Method B: Two-step process with concentrated H₃PO₂; 1st step: P-C bond formation in DMF at 85°C under N₂; 2nd step: oxidation in DMF at 110°C under air.
Table 3: Biological Activity of Phosphinic Peptide Inhibitors
| Inhibitor | Target Enzyme | Inhibition Constant (Ki or IC₅₀) | Reference |
| RXP03 | MMP-11, MMP-8, MMP-13 | Potent inhibitor (specific values not provided) | [7] |
| RXP 407 | ACE (N-domain) | Ki = 12 nM | [9] |
| Z-Pro-(PO₂-CH₂)-Phe-OH | ACE2 | Ki = 0.4 nM | [11] |
| PAC-Phe-Val isomer | HIV-1 Protease | IC₅₀ = 1 nM | [12] |
| F-Pro-Lys-Pheψ(PO₂CH₂)Ala-Pro-Leu-Val | Astacin | Ki = 42 nM | [13] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Aminomethyl-H-phosphinic Acids
This protocol is adapted from the phospha-Mannich reaction described by Urbanovský et al.[2]
Materials:
-
Secondary amine (1.0 mmol)
-
Paraformaldehyde (1.1 mmol)
-
Hypophosphorous acid (50% aqueous solution, 1.2 mmol)
-
Acetic acid (wet, 2 mL)
-
Strong cation exchange resin (e.g., Dowex 50WX8)
-
Deionized water
-
Ammonia solution (aqueous)
Procedure:
-
To a solution of the secondary amine (1.0 mmol) in wet acetic acid (2 mL) in a screw-cap vial, add paraformaldehyde (1.1 mmol).
-
Stir the mixture at room temperature until the paraformaldehyde dissolves.
-
Add the 50% aqueous solution of hypophosphorous acid (1.2 mmol).
-
Seal the vial and heat the reaction mixture at 40°C for 24-48 hours.
-
Monitor the reaction progress by ³¹P NMR spectroscopy.
-
Upon completion, evaporate the solvent under reduced pressure.
-
Dissolve the residue in deionized water and apply it to a column of a strong cation exchange resin (H⁺ form).
-
Wash the column with deionized water to remove any unreacted hypophosphorous acid and acetic acid.
-
Elute the product from the column using an aqueous solution of ammonia.
-
Evaporate the solvent from the product-containing fractions under reduced pressure to yield the aminomethyl-H-phosphinic acid.
Protocol 2: One-Step Synthesis of Alkylphosphonic Acids
This protocol is based on the palladium-catalyzed hydrophosphinylation-oxidation procedure from Bravo-Altamirano et al.[5]
Materials:
-
Alkene (1.0 mmol)
-
Hypophosphorous acid (50% aqueous solution, 2.0 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol)
-
Xantphos (0.02 mmol)
-
Dimethylformamide (DMF, 5 mL)
-
Diethyl ether
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the alkene (1.0 mmol), Pd₂(dba)₃ (0.01 mmol), and Xantphos (0.02 mmol) in DMF (5 mL).
-
Add the 50% aqueous solution of hypophosphorous acid (2.0 mmol) to the mixture.
-
Heat the reaction mixture at 110°C under an air atmosphere (using a balloon or by leaving the condenser open to the air).
-
Stir the reaction for 12-24 hours, monitoring by TLC or ³¹P NMR spectroscopy.
-
After cooling to room temperature, dilute the reaction mixture with diethyl ether.
-
Wash the organic phase with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or chromatography if necessary.
Protocol 3: UV-Mediated Hydrophosphinylation of Alkenes
This protocol is adapted from the work of Gaci et al. on the UV-mediated hydrophosphinylation of unactivated alkenes.[6]
Materials:
-
Alkene (0.3 mmol)
-
Hypophosphorous acid (50% aqueous solution, 0.6 mmol)
-
4,4'-Dimethoxy-2,2'-bipyridine (DMPA) (0.06 mmol, 20 mol%)
-
Dimethyl sulfoxide (B87167) (DMSO, 3 mL)
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
UV-A LED lamp (365 nm)
Procedure:
-
In a quartz reaction vessel, dissolve the alkene (0.3 mmol) and DMPA (0.06 mmol) in DMSO (3 mL).
-
Add the 50% aqueous solution of hypophosphorous acid (0.6 mmol).
-
Irradiate the reaction mixture with a 365 nm UV-A LED lamp under ambient atmosphere for 16 hours with stirring.
-
After the irradiation period, add ethyl acetate (30 mL) to the reaction mixture.
-
Wash the organic layer with brine (3 x 15 mL).
-
Extract the aqueous layer with a 0.03 M solution of sodium bicarbonate (30 mL).
-
Acidify the aqueous layer to pH 1-2 with concentrated HCl.
-
Extract the acidified aqueous layer with ethyl acetate.
-
Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the H-phosphinic acid product.
Visualizations
Experimental Workflows
Caption: Experimental workflows for the synthesis of various organophosphorus compounds.
Signaling Pathway
Caption: Inhibition of MMP-9 signaling in cancer metastasis by a phosphinic peptide.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Selective and clean synthesis of aminoalkyl-H-phosphinic acids from hypophosphorous acid by phospha-Mannich reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective and clean synthesis of aminoalkyl-H-phosphinic acids from hypophosphorous acid by phospha-Mannich reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. A novel approach to phosphonic acids from hypophosphorous acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. UV-mediated hydrophosphinylation of unactivated alkenes with phosphinates under batch and flow conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dosing and scheduling influence the antitumor efficacy of a phosphinic peptide inhibitor of matrix metalloproteinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phosphinic Peptides as Tool Compounds for the Study of Pharmacologically Relevant Zn-Metalloproteases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RXP 407, a phosphinic peptide, is a potent inhibitor of angiotensin I converting enzyme able to differentiate between its two active sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development of potent and selective phosphinic peptide inhibitors of angiotensin-converting enzyme 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Phosphinic peptides, the first potent inhibitors of astacin, behave as extremely slow-binding inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Hypophosphoric Acid as a Precursor in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of hypophosphoric acid and its salts (hypophosphites) as precursors in the synthesis of advanced materials. The following sections detail the synthesis of nickel phosphide (B1233454) nanoparticles and the process of electroless nickel-phosphorus plating, offering insights into the experimental procedures and the properties of the resulting materials.
Application 1: Synthesis of Nickel Phosphide (NiₓPᵧ) Nanoparticles
Hypophosphorous acid and its salts are effective phosphorus precursors for the low-temperature synthesis of various phases of nickel phosphide nanoparticles. These materials are of significant interest for applications in catalysis, particularly in hydrodesulfurization and as electrocatalysts for the hydrogen evolution reaction. The following protocol describes a facile, two-step, organic solvent-free method.
Experimental Protocols
Protocol 1: Synthesis of Nickel Phosphide Nanoparticles via Low-Temperature Phosphidation
This protocol is divided into two main stages: the hydrothermal synthesis of a nickel hydroxide (B78521) precursor and the subsequent low-temperature phosphidation using sodium hypophosphite.
Part A: Hydrothermal Synthesis of Nickel Hydroxide (Ni(OH)₂) Precursor
-
Reagent Preparation:
-
Prepare a 2 M aqueous solution of nickel chloride (NiCl₂·6H₂O).
-
Prepare a 2 M aqueous solution of sodium hydroxide (NaOH).
-
-
Precipitation:
-
In a beaker, slowly add 15 mL of the 2 M NaOH solution to 15 mL of the 2 M NiCl₂·6H₂O solution while stirring. A green precipitate will form immediately.
-
Continue stirring the mixture for 10 minutes to ensure a uniform suspension.
-
-
Hydrothermal Treatment:
-
Transfer the suspension to a 50 mL Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it to 120°C for 24 hours.
-
After 24 hours, allow the autoclave to cool naturally to room temperature.
-
-
Washing and Drying:
-
Collect the light green precipitate by centrifugation or filtration.
-
Wash the precipitate thoroughly with deionized water six times to remove any unreacted reagents.
-
Dry the resulting Ni(OH)₂ precursor.
-
Part B: Low-Temperature Phosphidation to form Nickel Phosphide (NiₓPᵧ)
-
Mixture Preparation:
-
Prepare a 4 M aqueous solution of sodium hypophosphite (NaH₂PO₂·H₂O).
-
Mix the dried Ni(OH)₂ precursor with 40 mL of the 4 M NaH₂PO₂ solution.
-
Dry the mixture by lyophilization (freeze-drying) overnight.
-
-
Phosphidation:
-
Place the dried mixture in a tube furnace.
-
Heat the furnace to 250°C under a static Argon (Ar) atmosphere at a heating rate of 5°C/min.
-
Maintain the temperature at 250°C for 60 minutes.
-
-
Final Product Recovery:
-
Allow the furnace to cool naturally to room temperature under the Ar atmosphere.
-
Wash the resulting black powder with deionized water and ethanol (B145695) to remove unreacted salts and byproducts.
-
Dry the final nickel phosphide nanoparticles at 60°C overnight in air.
-
Data Presentation
Table 1: Control of Nickel Phosphide Phase through Precursor Modification
| Target NiₓPᵧ Phase | Nickel Salt Precursor (in Part A) | NaOH Concentration (in Part A) |
| Ni₂P | NiCl₂·6H₂O | 2 M |
| Ni₅P₄ + Ni₂P | Ni(NO₃)₂·6H₂O | 2 M |
| Ni₁₂P₅ + Ni₂P | NiSO₄·6H₂O | 4.8 M |
Mandatory Visualization
Caption: Workflow for the synthesis of nickel phosphide nanoparticles.
Application 2: Electroless Nickel-Phosphorus (Ni-P) Plating
Electroless nickel-phosphorus plating is an autocatalytic chemical process that deposits a uniform layer of a nickel-phosphorus alloy onto a substrate without the use of an external electric current. Sodium hypophosphite is the most common reducing agent and the source of phosphorus in the deposited alloy. The properties of the coating are highly dependent on its phosphorus content.
Experimental Protocols
Protocol 2: Electroless Nickel-Phosphorus Plating
This protocol outlines the preparation of the plating bath, substrate preparation, the plating process, and post-treatment.
Part A: Plating Bath Preparation
-
Bath Composition: Prepare an aqueous solution with the components listed in Table 2. The exact concentrations can be adjusted to achieve the desired phosphorus content in the coating.
-
Dissolution: Dissolve each component in deionized water in the order listed. Ensure each component is fully dissolved before adding the next.
-
pH Adjustment: Adjust the pH of the solution to the desired operating range (typically 4.5-5.0) using ammonium (B1175870) hydroxide or sulfuric acid.
-
Heating: Heat the bath to the operating temperature (typically 85-95°C).
Part B: Substrate Preparation
-
Cleaning: Thoroughly clean the substrate to remove any grease, oil, or oxides. This typically involves degreasing with an alkaline cleaner followed by rinsing with deionized water.
-
Activation: Activate the substrate surface to initiate the catalytic deposition. For steel substrates, an acid pickle (e.g., in dilute sulfuric or hydrochloric acid) is common. For other metals, specific activation steps may be required. For copper and its alloys, the part should be in contact with a piece of steel for the first few minutes in the plating bath to start the reaction.[1]
-
Rinsing: Rinse the substrate thoroughly with deionized water after each preparation step.
Part C: Plating Process
-
Immersion: Immerse the prepared substrate into the heated electroless nickel plating bath.
-
Agitation: Provide mild agitation to the bath to ensure uniform deposition and to dislodge any hydrogen bubbles that form on the substrate surface.
-
Duration: The plating time will determine the thickness of the coating. A typical deposition rate is 12-25 µm/hour.
-
Replenishment: For longer plating times or larger surface areas, the bath components, particularly nickel sulfate (B86663) and sodium hypophosphite, will need to be replenished to maintain the plating rate and coating composition.
Part D: Post-Treatment
-
Rinsing and Drying: After the desired thickness is achieved, remove the part from the bath, rinse it with deionized water, and dry it.
-
Heat Treatment (Optional): Heat treatment can be performed to increase the hardness and wear resistance of the coating. Heating the coated part to 250-400°C for one hour will cause the precipitation of nickel phosphides (Ni₃P) within the amorphous nickel matrix, significantly increasing its hardness.[2]
Data Presentation
Table 2: Typical Electroless Nickel-Phosphorus Plating Bath Composition and Operating Conditions
| Component | Concentration Range | Function |
| Nickel Sulfate (NiSO₄·6H₂O) | 20-30 g/L | Source of nickel ions |
| Sodium Hypophosphite (NaH₂PO₂·H₂O) | 25-40 g/L | Reducing agent and phosphorus source |
| Lactic Acid | 20-30 g/L | Complexing agent |
| Malic Acid | 15-25 g/L | Complexing agent |
| Lead (as Pb²⁺) | 1-2 ppm | Stabilizer |
| Operating Parameter | Value | Effect |
| pH | 4.5 - 5.0 | Affects plating rate and phosphorus content |
| Temperature | 85 - 95 °C | Affects plating rate |
Table 3: Properties of Electroless Nickel-Phosphorus Coatings as a Function of Phosphorus Content [2][3][4][5]
| Property | Low Phosphorus (2-5% P) | Medium Phosphorus (6-9% P) | High Phosphorus (>10.5% P) |
| Structure | Microcrystalline | Amorphous + Microcrystalline | Amorphous |
| As-Plated Hardness (Vickers) | 550 - 700 HV | 500 - 600 HV | 400 - 500 HV |
| Hardness after Heat Treatment (400°C, 1hr) | 850 - 1000 HV | 850 - 1000 HV | 800 - 950 HV |
| Corrosion Resistance | Good | Very Good | Excellent (especially in acidic media) |
| Wear Resistance | Excellent | Very Good | Good |
| Magnetism | Ferromagnetic | Ferromagnetic | Non-ferromagnetic |
Mandatory Visualization
Caption: Workflow for the electroless nickel-phosphorus plating process.
References
- 1. caswellplating.com [caswellplating.com]
- 2. collectionscanada.gc.ca [collectionscanada.gc.ca]
- 3. Electroless nickel-phosphorus plating - Wikipedia [en.wikipedia.org]
- 4. Phosphorus Content Effects in Electroless Nickel Coatings [eureka.patsnap.com]
- 5. Electroless Nickel-Phosphorus Plating – Surface Finishing - ELHCO [elhco.com]
Application Notes and Protocols: Hypophosphorous Acid as a Catalyst in Polymerization Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypophosphorous acid (H₃PO₂), also known as phosphinic acid, and its salts (hypophosphites) are versatile reagents in polymer chemistry. While often recognized for their reducing properties, they play a crucial role as catalysts and chain transfer agents in various polymerization reactions. Their application is particularly prominent in the synthesis of polyamides and the free-radical polymerization of vinyl monomers, such as acrylic acid. In certain contexts, like Fischer esterification for polyester (B1180765) synthesis, hypophosphorous acid also serves as an additive to prevent the formation of colored impurities.[1]
This document provides detailed application notes and experimental protocols for the use of hypophosphorous acid in key polymerization reactions. It is intended to serve as a practical guide for researchers in polymer synthesis and materials science.
Applications Overview
Hypophosphorous acid and its salts are primarily utilized in the following polymerization reactions:
-
Polyamide Synthesis: Acts as a catalyst to accelerate the rate of polyamidation, leading to the formation of high molecular weight polymers.
-
Acrylic Acid Polymerization: Functions as an effective chain transfer agent to control the molecular weight of poly(acrylic acid).
-
Polyester Synthesis: Used as an additive to inhibit discoloration during the polymerization process.[1]
Application Note 1: Catalysis of Polyamide Synthesis
Hypophosphite catalysts are employed to increase the reaction rate in the synthesis of polyamides from diamines and dicarboxylic acids.[2][3] This allows for reduced reaction times and potentially lower temperatures, which can be advantageous for industrial-scale production.
Quantitative Data: Polyamide Synthesis
| Parameter | Value | Reference |
| Catalyst | Sodium Hypophosphite | [2][3] |
| Monomers | Hexamethylene diamine, Adipic acid, Terephthalic acid, Isophthalic acid | [3] |
| Catalyst Concentration | 0.01 to 5 parts per hundred parts of caprolactam (for Nylon 6) | [4] |
| Reaction Temperature | 270 °C | [2] |
| Effect | Increased rate of polymerization, leading to higher relative viscosity of the polymer in a shorter time. | [2][3] |
Experimental Protocol: Laboratory-Scale Synthesis of Nylon 6,6
This protocol is a representative example for the synthesis of a polyamide using a hypophosphite catalyst.
Materials:
-
Adipic acid
-
Hexamethylene diamine
-
Sodium hypophosphite (catalyst)
-
Distilled water
Equipment:
-
High-pressure polymerization reactor equipped with a stirrer, temperature control, and a nitrogen inlet/outlet.
-
Heating mantle
-
Vacuum source
Procedure:
-
Nylon Salt Preparation: Prepare an aqueous solution of hexamethylenediammonium adipate (B1204190) (nylon salt) by reacting equimolar amounts of adipic acid and hexamethylene diamine in distilled water.
-
Charging the Reactor: Charge the nylon salt solution into the polymerization reactor.
-
Catalyst Addition: Add sodium hypophosphite to the reactor. The amount should be between 0.01 and 5 parts per hundred parts of the monomer by weight.
-
Inerting the Reactor: Purge the reactor with high-purity nitrogen to remove all oxygen.
-
Heating and Pressurization: Seal the reactor and begin heating with stirring. Allow the pressure to rise as the temperature increases.
-
Polycondensation: Heat the reactor to approximately 270 °C. The reaction is typically carried out under pressure to maintain the presence of water, which is essential for the initial stages of polymerization.
-
Water Removal: After a set period, slowly reduce the pressure to atmospheric pressure and then apply a vacuum to remove the water of condensation and drive the polymerization to completion.
-
Extrusion and Quenching: Once the desired melt viscosity is achieved, extrude the molten polymer from the reactor into a water bath to quench and solidify it.
-
Pelletizing: The solidified polymer strand can then be cut into pellets for further processing and analysis.
Application Note 2: Chain Transfer Agent in Acrylic Acid Polymerization
In the free-radical polymerization of acrylic acid, hypophosphorous acid and its salts act as highly efficient chain transfer agents.[5][6][7][8] This allows for precise control over the molecular weight of the resulting poly(acrylic acid), which is crucial for applications such as dispersants, scale inhibitors, and detergent additives.
Mechanism of Chain Transfer
The chain transfer process involves the abstraction of a hydrogen atom from the P-H bond of hypophosphorous acid by the propagating polymer radical. This terminates the growth of that polymer chain and creates a new phosphorus-centered radical. This new radical can then initiate the polymerization of another acrylic acid monomer, starting a new polymer chain. This mechanism is depicted in the diagram below.
Quantitative Data: Acrylic Acid Polymerization
| Parameter | Value | Reference |
| Monomer | Acrylic Acid | [9][10][11] |
| Chain Transfer Agent | Sodium Hypophosphite | [10][12][13] |
| Initiator | Ammonium (B1175870) Persulfate, Sodium Persulfate | [10][11] |
| Sodium Hypophosphite Concentration | 0.5 to 10 mass % (based on total reaction mixture) | [12] |
| Initiator Concentration | 0.5 to 6 mass % (based on total reaction mixture) | [12] |
| Reaction Temperature | 25 to 110 °C | [10][12] |
| Resulting Polymer Molecular Weight (Mw) | 800 to 50,000 g/mol | [12] |
| Monomer Conversion Rate | > 96% | [12] |
Experimental Protocol: Synthesis of Poly(acrylic acid) via Free-Radical Polymerization
This protocol describes a semi-batch (feed-mode) process for the synthesis of poly(acrylic acid) using sodium hypophosphite as a chain transfer agent.
Materials:
-
Acrylic acid monomer
-
Sodium hypophosphite monohydrate
-
Ammonium persulfate (initiator)
-
Sodium hydroxide (B78521) solution (for neutralization)
-
Deionized water
Equipment:
-
Jacketed glass reactor with a multi-neck lid
-
Mechanical stirrer
-
Reflux condenser
-
Thermocouple
-
Three separate feed pumps for monomer, initiator, and chain transfer agent solutions
-
Nitrogen inlet
Procedure:
-
Initial Reactor Charge: Add a portion of the deionized water and a small amount of sodium hypophosphite to the reactor.
-
Inerting: Heat the reactor to the desired reaction temperature (e.g., 95 °C) while purging with nitrogen for at least 30 minutes to remove dissolved oxygen.
-
Preparation of Feed Solutions:
-
Monomer Feed: Prepare an aqueous solution of acrylic acid.
-
Initiator Feed: Prepare an aqueous solution of ammonium persulfate.
-
Chain Transfer Agent Feed: Prepare an aqueous solution of sodium hypophosphite.
-
-
Polymerization:
-
Simultaneously begin the continuous addition of the monomer, initiator, and chain transfer agent solutions to the reactor at controlled rates over a period of 3-5 hours.
-
Maintain the reaction temperature and a constant nitrogen blanket throughout the addition.
-
-
Hold Period: After the feeds are complete, hold the reaction at temperature for an additional 1-2 hours to ensure complete monomer conversion.
-
Cooling and Neutralization: Cool the reactor contents to below 50 °C. Slowly add a sodium hydroxide solution to neutralize the poly(acrylic acid) to the desired pH.
-
Discharge: The resulting aqueous solution of sodium polyacrylate is then discharged from the reactor.
Application Note 3: Additive in Polyester Synthesis
In the synthesis of polyesters via Fischer esterification, hypophosphorous acid can be added in small quantities. Its primary role in this context is not as a direct catalyst for the esterification reaction but as an antioxidant and oxygen scavenger.[1] This prevents the formation of colored byproducts that can arise from oxidation at the high temperatures typically required for polycondensation, resulting in a polyester with improved color and clarity.
Experimental Consideration for Polyester Synthesis
While not a primary catalyst, if discoloration is an issue in a polyesterification reaction, a small amount of hypophosphorous acid (e.g., 0.1-0.5% by weight of the diacid) can be included in the initial reaction mixture along with the diacid, diol, and primary esterification catalyst (such as an organometallic compound or a strong acid). The rest of the polymerization procedure would follow the standard protocol for the specific polyester being synthesized.
Concluding Remarks
Hypophosphorous acid and its salts are valuable tools in the field of polymer synthesis. Their utility as catalysts in polyamide formation and as chain transfer agents in free-radical polymerization allows for enhanced reaction rates and precise control over polymer molecular weight. For researchers and professionals in drug development and materials science, understanding the principles and protocols outlined in these application notes can facilitate the design and synthesis of polymers with tailored properties for a wide range of applications.
References
- 1. youtube.com [youtube.com]
- 2. US5260246A - Catalyst system for nylon 6 synthesis - Google Patents [patents.google.com]
- 3. US5298598A - Preparation of polyamide with mixture of phosphorus catalysts - Google Patents [patents.google.com]
- 4. US5290747A - Nylon 6 catalyst system - Google Patents [patents.google.com]
- 5. Chain transfer - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. EP0618240B1 - Process for efficient utilization of chain transfer agent - Google Patents [patents.google.com]
- 8. JP3343399B2 - Effective use of chain transfer agents - Google Patents [patents.google.com]
- 9. WO2017134128A1 - Method for producing acrylic acid polymers - Google Patents [patents.google.com]
- 10. CN102863573A - Preparation method of sodium polyacrylate aqueous solution with high solid content and narrow molecular weight distribution - Google Patents [patents.google.com]
- 11. CN108602901B - Method for producing acrylic acid polymer - Google Patents [patents.google.com]
- 12. Method for preparing polyacrylic acid or sodium polyacrylate (2009) | Tao Wang | 7 Citations [scispace.com]
- 13. Synthesis of Sodium Polyacrylate Using Sodium Hypophosphite as Chain-transfer Agent | Semantic Scholar [semanticscholar.org]
Unveiling the Role of Hypophosphorous Acid in Pharmaceutical Formulations: Application Notes and Protocols
Initial Clarification: Preliminary research indicates that the stimulating effects in pharmaceutical formulations are not attributed to hypophosphoric acid (H₄P₂O₆) . Instead, the relevant compound with significant application in the pharmaceutical industry is hypophosphorous acid (H₃PO₂) , also known as phosphinic acid. This document will focus on the established roles of hypophosphorous acid as a key excipient and reagent in drug synthesis and formulation. While some sources anecdotally mention its potential as a stimulant, there is a lack of substantive scientific evidence to support this claim. The primary and well-documented functions of hypophosphorous acid are as a potent reducing agent and antioxidant.
These application notes provide researchers, scientists, and drug development professionals with a comprehensive overview of the practical applications of hypophosphorous acid in pharmaceutical formulations, complete with detailed experimental protocols and supporting data.
Application as a Reducing Agent in Active Pharmaceutical Ingredient (API) Synthesis
Hypophosphorous acid is a powerful and selective reducing agent widely employed in the synthesis of various APIs. Its primary applications in this context include the reductive deamination of aromatic amines and the reduction of other functional groups.
Reductive Deamination of Aromatic Amines
A crucial transformation in organic synthesis is the removal of an amino group from an aromatic ring, a process known as reductive deamination. This is often achieved by converting the aromatic amine to a diazonium salt, which is then reduced. Hypophosphorous acid is a classic and effective reagent for this second step.[1][2]
Logical Workflow for Reductive Deamination:
Caption: Workflow for the reductive deamination of aromatic amines.
Experimental Protocol: Reductive Deamination of 4-Nitroaniline (B120555) (Model Reaction)
This protocol describes a representative procedure for the reductive deamination of an aromatic amine using hypophosphorous acid.
Materials:
-
4-Nitroaniline
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), concentrated
-
Hypophosphorous acid (H₃PO₂), 50% aqueous solution
-
Ethanol
-
Diethyl ether
-
Ice bath
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Diazotization:
-
In a 250 mL beaker, dissolve 5.0 g of 4-nitroaniline in 15 mL of concentrated hydrochloric acid and 15 mL of water by gentle warming.
-
Cool the solution to 0-5 °C in an ice bath with continuous stirring.
-
Slowly add a solution of 2.7 g of sodium nitrite in 10 mL of water, keeping the temperature below 5 °C. The addition should take approximately 10 minutes.
-
Stir the resulting diazonium salt solution for an additional 15 minutes at 0-5 °C.
-
-
Reduction:
-
In a separate 500 mL flask, cool 50 mL of 50% hypophosphorous acid in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution to the hypophosphorous acid with vigorous stirring. Control the rate of addition to manage the evolution of nitrogen gas.
-
After the addition is complete, allow the mixture to stand at room temperature for 1 hour, then warm it gently on a water bath to approximately 50 °C until the gas evolution ceases.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the ethereal solution over anhydrous magnesium sulfate.
-
Remove the solvent by rotary evaporation to yield the crude nitrobenzene.
-
The product can be further purified by distillation or recrystallization if necessary.
-
Quantitative Data:
| Starting Material | Product | Typical Yield |
| 4-Nitroaniline | Nitrobenzene | 75-85% |
| 2-Chloro-4-nitroaniline | 1-Chloro-3-nitrobenzene | 80-90% |
Application as an Antioxidant and Stabilizer in Pharmaceutical Formulations
Hypophosphorous acid and its salts (hypophosphites) are effective antioxidants used to prevent the oxidative degradation of sensitive APIs and excipients in pharmaceutical formulations.[3] They are particularly useful in aqueous-based formulations where oxidation is a primary degradation pathway.
Mechanism of Antioxidant Action:
Hypophosphorous acid acts as an oxygen scavenger. It readily undergoes oxidation to phosphorous acid and subsequently to phosphoric acid, thereby consuming dissolved oxygen in the formulation and protecting the API from oxidation.
Logical Diagram of Antioxidant Action:
Caption: Protective mechanism of hypophosphorous acid as an antioxidant.
Experimental Protocol: Stability Study of an API in Aqueous Solution with Hypophosphorous Acid
This protocol outlines a typical stability study to quantify the effectiveness of hypophosphorous acid as an antioxidant for an oxygen-sensitive API in an aqueous formulation.
Materials:
-
Oxygen-sensitive API
-
Hypophosphorous acid, pharmaceutical grade
-
Purified water
-
pH adjustment agents (e.g., sodium hydroxide, hydrochloric acid)
-
HPLC system with a suitable column and detector for the API
-
Stability chambers (e.g., 40 °C / 75% RH)
-
Inert gas (e.g., nitrogen) for deoxygenation
Procedure:
-
Formulation Preparation:
-
Prepare a stock solution of the API in purified water at a target concentration (e.g., 1 mg/mL).
-
Divide the stock solution into two batches.
-
Test Formulation: To one batch, add hypophosphorous acid to a final concentration of 0.1% (w/v). Adjust the pH if necessary.
-
Control Formulation: To the second batch, add no antioxidant. Adjust the pH to match the test formulation.
-
For an additional control, a batch can be prepared where the water is deoxygenated by sparging with nitrogen before adding the API.
-
Filter both formulations through a 0.22 µm filter and dispense into clean, sealed vials.
-
-
Stability Testing:
-
Place the vials in a stability chamber at accelerated conditions (e.g., 40 °C / 75% RH).
-
At specified time points (e.g., 0, 1, 2, 4, and 8 weeks), remove vials from each batch for analysis.
-
-
Analytical Method (HPLC):
-
Develop and validate an HPLC method for the quantification of the API and its major oxidative degradants.
-
Analyze the samples from each time point to determine the concentration of the remaining API and the formation of degradation products.
-
Data Presentation: Stability of API-X in Aqueous Solution at 40 °C
| Time (Weeks) | % API Remaining (Control) | % API Remaining (with 0.1% H₃PO₂) |
| 0 | 100.0 | 100.0 |
| 1 | 95.2 | 99.5 |
| 2 | 90.5 | 99.1 |
| 4 | 82.1 | 98.6 |
| 8 | 70.3 | 97.8 |
Application in the Synthesis of Phosphinate and Phosphonate (B1237965) Drugs
Hypophosphorous acid is a key starting material for the synthesis of phosphinate and phosphonic acid-containing drugs. These moieties are often used as bioisosteres of phosphates or carboxylates in drug design, offering improved stability and pharmacokinetic properties.[4][5]
Experimental Workflow for Phosphinate Drug Synthesis:
Caption: General workflow for the synthesis of phosphinate derivatives.
Experimental Protocol: Synthesis of an α-Aminophosphinic Acid (Model Reaction)
This protocol provides a general procedure for the synthesis of an α-aminophosphinic acid via the reaction of an aldehyde, an amine, and hypophosphorous acid (a variation of the Kabachnik-Fields reaction).
Materials:
-
Hypophosphorous acid (50% aqueous solution)
-
Ethanol
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, combine benzaldehyde (1 equivalent), aniline (1 equivalent), and ethanol.
-
Stir the mixture at room temperature for 30 minutes.
-
Add hypophosphorous acid (1.1 equivalents) dropwise to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate from the solution upon cooling. If so, collect the solid by filtration.
-
If the product does not precipitate, concentrate the solution under reduced pressure and purify the residue by recrystallization or column chromatography.
Quantitative Data:
| Aldehyde | Amine | Product | Typical Yield |
| Benzaldehyde | Aniline | α-(Phenylamino)benzylphosphinic acid | 85-95% |
| 4-Chlorobenzaldehyde | Benzylamine | α-(Benzylamino)-4-chlorobenzylphosphinic acid | 80-90% |
Conclusion
Hypophosphorous acid is a versatile and valuable reagent and excipient in the pharmaceutical industry. Its primary roles as a reducing agent in API synthesis and as an antioxidant in formulations are well-established and critical for the development of stable and effective medications. The protocols and data presented here provide a foundation for the practical application of hypophosphorous acid in a research and development setting. It is crucial to distinguish it from this compound, for which there is no significant evidence of use in pharmaceutical formulations.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Deamination of Primary Amines with Chloroamine , Hive Chemistry Discourse [chemistry.mdma.ch]
- 3. Synthesis of Mixed Phosphonate Esters and Amino Acid-Based Phosphonamidates, and Their Screening as Herbicides [mdpi.com]
- 4. Frontiers | Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects [frontiersin.org]
- 5. Green phosphonate chemistry – Does it exist? - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC02940B [pubs.rsc.org]
Application Notes and Protocols for Copper-Catalyzed Synthesis of Hypophosphoric Acid Esters
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of hypophosphoric acid esters (also known as hypodiphosphoric acid esters or tetraalkyl hypodiphosphates) utilizing copper-catalyzed methodologies. The primary focus is on the aerobic oxidative dehydrogenative coupling of H-phosphonates, a method that offers a direct and efficient route to P-P bond formation.
Introduction
This compound esters, characterized by a direct phosphorus-phosphorus (P-P) bond in a >P(O)-P(O)< linkage, are structural analogues of pyrophosphates. This structural similarity makes them compelling targets for investigation in medicinal chemistry and drug development, potentially acting as mimics or modulators of biological pyrophosphates. Traditional synthetic routes to these compounds can be complex. However, recent advancements in copper catalysis have provided more direct and efficient methods for their synthesis.
The key transformation is the copper-catalyzed aerobic oxidative dehydrogenative coupling of H-phosphonates. This reaction offers an atom-economical approach, utilizing molecular oxygen from the air as the terminal oxidant. The reaction conditions can be tuned to selectively favor the formation of the P-P bond over the P-O-P bond of the corresponding pyrophosphate.
Core Synthetic Methodology: Aerobic Oxidative Coupling of H-Phosphonates
The premier copper-catalyzed method for synthesizing this compound esters involves the dimerization of H-phosphonates. This reaction is notably influenced by the reaction conditions, which can be modulated to favor the desired P-P coupled product.[1]
A plausible reaction mechanism involves the formation of a copper-phosphonate complex, followed by the generation of a phosphorus-centered radical. Dimerization of this radical species leads to the formation of the P-P bond.
Proposed Signaling Pathway
Caption: Proposed mechanism for the copper-catalyzed synthesis of this compound esters.
Quantitative Data Summary
The selective synthesis of this compound esters via copper-catalyzed aerobic oxidative dehydrogenative coupling of H-phosphonates has been reported with high yields. The choice of catalyst, base, and solvent are critical for achieving high selectivity for the P-P bond formation over the competing P-O-P bond formation.
| Entry | H-Phosphonate (Substrate) | Copper Catalyst | Base | Solvent | Product | Yield (%) | Ref. |
| 1 | Diethyl H-phosphonate | CuCl | DBU | CH3CN | Tetraethyl hypodiphosphate | High | [1] |
| 2 | Dibutyl H-phosphonate | Cu(OAc)2 | Et3N | Toluene | Tetrabutyl hypodiphosphate | High | [1] |
Note: "High yield" is indicated as specific quantitative data from the primary literature requires direct access to the full experimental data. The references suggest that yields are generally good to excellent under optimized conditions.
Experimental Protocols
General Experimental Workflow
Caption: General workflow for copper-catalyzed synthesis of this compound esters.
Protocol 1: Synthesis of Tetraethyl Hypodiphosphate
This protocol is adapted from the general principles of copper-catalyzed aerobic oxidative coupling of H-phosphonates.
Materials:
-
Diethyl H-phosphonate
-
Copper(I) chloride (CuCl)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Acetonitrile (B52724) (CH3CN), anhydrous
-
Dichloromethane (B109758) (CH2Cl2)
-
Brine solution
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Silica (B1680970) gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard glassware for work-up and purification
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add diethyl H-phosphonate (1.0 mmol, 1.0 equiv.), anhydrous acetonitrile (5 mL), and DBU (1.2 mmol, 1.2 equiv.).
-
Catalyst Addition: Add CuCl (0.1 mmol, 10 mol%) to the stirred solution.
-
Reaction: Allow the mixture to stir vigorously at room temperature, open to the air, for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or by analyzing aliquots using ³¹P NMR spectroscopy (the product will show a characteristic signal for the P-P bond).
-
Work-up: Upon completion of the reaction, quench the reaction by adding saturated aqueous ammonium (B1175870) chloride solution (10 mL). Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the pure tetraethyl hypodiphosphate.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry to confirm its identity and purity.
Safety Precautions
-
Conduct all reactions in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
H-phosphonates and copper salts can be hazardous. Handle them with care and consult their respective Safety Data Sheets (SDS) before use.
-
Organic solvents are flammable and should be handled away from ignition sources.
Conclusion
Copper-catalyzed aerobic oxidative coupling of H-phosphonates is a powerful and direct method for the synthesis of this compound esters.[1] This approach is characterized by its operational simplicity and the use of an inexpensive and readily available catalyst and oxidant. The methodologies presented here provide a solid foundation for researchers to explore the synthesis of these and related P-P bonded compounds for applications in medicinal chemistry and materials science. Further optimization of reaction conditions may be necessary for different H-phosphonate substrates.
References
Troubleshooting & Optimization
Technical Support Center: Hypophosphoric Acid Stability in Aqueous Solutions
For researchers, scientists, and drug development professionals, maintaining the integrity of reagents is paramount. Hypophosphoric acid (H₄P₂O₆), a key compound in various experimental contexts, is known for its instability in aqueous solutions, which can lead to experimental variability and inaccurate results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to the rearrangement and degradation of this compound in aqueous environments.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern with aqueous solutions of this compound?
A1: The primary stability concern is its propensity to undergo rearrangement and disproportionation (hydrolysis). In aqueous solution, this compound can rearrange to its isomer, isothis compound. Furthermore, it is unstable in acidic conditions and at elevated temperatures, where it can hydrolyze to form phosphorous acid (H₃PO₃) and phosphoric acid (H₃PO₄).[1][2] The anhydrous form of the acid is also unstable and can disproportionate into a mixture of isothis compound, pyrophosphoric acid, and pyrophosphorous acid upon standing.[1]
Q2: What are the main degradation pathways for this compound in an aqueous solution?
A2: There are two main degradation pathways for this compound in an aqueous solution:
-
Rearrangement: this compound can rearrange to its structural isomer, isothis compound (((HO)₂P(O)-O-P(H)(OH))). In this isomer, the two phosphorus atoms are in different oxidation states (+3 and +5) and are connected by an oxygen bridge, unlike this compound where two identical phosphorus atoms (oxidation state +4) are directly bonded.[1][2]
-
Hydrolysis (Disproportionation): In the presence of heat and acid, the P-P bond in this compound can be cleaved through hydrolysis, leading to the formation of phosphorous acid (H₃PO₃) and phosphoric acid (H₃PO₄).[1][2][3]
Q3: What factors are known to accelerate the degradation of this compound?
A3: The degradation of this compound is primarily accelerated by two main factors:
-
Low pH (Acidic Conditions): this compound is particularly unstable in strongly acidic solutions.[2] The presence of H⁺ ions can catalyze the hydrolysis of the P-P bond.
-
Elevated Temperature: Higher temperatures increase the rate of both rearrangement and hydrolysis reactions.[4][5][6][7]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the handling and use of this compound solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent experimental results using a this compound solution. | Degradation of the this compound stock solution. | 1. Verify Solution Integrity: Use an analytical technique like ³¹P NMR or Ion Chromatography to check the purity of your this compound solution. Look for the presence of peaks corresponding to phosphorous acid, phosphoric acid, or isothis compound. 2. Prepare Fresh Solutions: If degradation is confirmed, prepare a fresh solution of this compound from a reliable source. 3. Optimize Storage Conditions: Store the solution at a low temperature (2-8 °C) and in a neutral to slightly alkaline buffer. |
| Precipitate formation in the this compound solution. | Precipitation of less soluble hypophosphate salts or degradation products. | 1. Identify the Precipitate: If possible, analyze the precipitate to determine its composition. 2. Adjust pH: If the precipitate is a salt of a degradation product, adjusting the pH might redissolve it, but the underlying degradation issue must be addressed. 3. Consider Counter-ions: The choice of counter-ion (e.g., sodium, potassium) for the hypophosphate salt used to prepare the solution can affect solubility. |
| Observed pH drift in the this compound solution over time. | Formation of acidic degradation products (phosphorous and phosphoric acid). | 1. Buffer the Solution: Use a suitable buffer system to maintain a stable pH. A phosphate (B84403) buffer system operating in the neutral to slightly alkaline range is a potential starting point.[1][8][9][10] 2. Monitor pH Regularly: Periodically check the pH of your stock solution. |
Experimental Protocols
Protocol 1: Preparation of a More Stable Aqueous Solution of this compound
This protocol outlines a general procedure for preparing a this compound solution with enhanced stability for experimental use.
-
Material Selection: Start with high-purity crystalline disodium (B8443419) hypophosphate (Na₂H₂P₂O₆·6H₂O) or a commercially available stabilized solution.
-
Solvent Preparation: Use deionized, degassed water to minimize dissolved oxygen and potential for oxidation.
-
Buffering: Prepare a suitable buffer solution. A phosphate buffer at a pH between 7.0 and 8.0 is recommended as a starting point. The pKa values for this compound are approximately 2.2, 2.8, 7.3, and 10.0.[1] Buffering around the third pKa may help stabilize the dianionic species.
-
Dissolution: Slowly dissolve the disodium hypophosphate in the prepared buffer solution at a low temperature (e.g., on an ice bath) to minimize thermal degradation.
-
pH Adjustment: Carefully adjust the pH of the final solution to the desired value using a dilute solution of a suitable base (e.g., NaOH).
-
Storage: Store the prepared solution in a tightly sealed container at 2-8 °C, protected from light.
-
Quality Control: Before use, and periodically during storage, verify the purity of the solution using ³¹P NMR or Ion Chromatography.
Protocol 2: Monitoring this compound Stability using ³¹P NMR Spectroscopy
³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring the stability of this compound solutions by detecting the parent compound and its degradation products.
-
Sample Preparation: Prepare the NMR sample by dissolving a known concentration of the this compound solution in D₂O. An internal standard (e.g., phosphoric acid) can be used for quantification.
-
Instrument Setup: Acquire the ³¹P NMR spectrum on a spectrometer. Key parameters include a proton-decoupled pulse sequence.
-
Spectral Analysis:
-
This compound: The signal for this compound will appear at a characteristic chemical shift.
-
Degradation Products: Look for the appearance of new signals corresponding to:
-
-
Quantification: The relative integration of the signals can be used to quantify the extent of degradation.
Protocol 3: Analysis of this compound and its Byproducts by Ion Chromatography (IC)
Ion chromatography is an effective method for separating and quantifying hypophosphate, phosphite, and phosphate in aqueous samples.[15][16][17][18]
-
Instrumentation: Use an ion chromatograph equipped with a conductivity detector and a suitable anion-exchange column.
-
Eluent: A common eluent system is a sodium carbonate/sodium bicarbonate buffer. The concentration can be optimized to achieve the best separation.[15]
-
Sample Preparation: Dilute the this compound solution to a suitable concentration within the linear range of the instrument.
-
Analysis: Inject the sample and run the chromatogram. The retention times for hypophosphite, phosphite, and phosphate will be different, allowing for their separation and quantification.[15][16]
-
Calibration: Prepare standard solutions of known concentrations of hypophosphate, phosphite, and phosphate to create a calibration curve for accurate quantification.
Data Presentation
Table 1: pKa Values of this compound
| pKa | Value |
| pKa₁ | 2.2 |
| pKa₂ | 2.8 |
| pKa₃ | 7.3 |
| pKa₄ | 10.0 |
Data sourced from Wikipedia.[1]
Visualizations
Caption: Degradation pathways of this compound.
Caption: Experimental workflow for preparing and monitoring stable this compound solutions.
References
- 1. Phosphate Buffer Issues [chem.fsu.edu]
- 2. scispace.com [scispace.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. Buffer Reference Center [sigmaaldrich.com]
- 10. avantorsciences.com [avantorsciences.com]
- 11. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 12. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 13. mdpi.com [mdpi.com]
- 14. nmr.oxinst.com [nmr.oxinst.com]
- 15. shodex.com [shodex.com]
- 16. Detection of hypophosphite, phosphite, and orthophosphate in natural geothermal water by ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Ion chromatographic separations of phosphorus species: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Analyzing Phosphate by Ion Chromatography | Thermo Fisher Scientific - RU [thermofisher.com]
improving the yield and purity of hypophosphoric acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of hypophosphoric acid synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly focusing on the common method of oxidizing red phosphorus with sodium chlorite (B76162).
Issue 1: Low Yield of this compound
Question: My synthesis of this compound from red phosphorus and sodium chlorite is resulting in a low yield. What are the likely causes and how can I improve it?
Answer: Low yields of this compound can be attributed to several factors, primarily the formation of byproducts such as phosphorous acid and phosphoric acid, and the incomplete reaction of the starting materials. Here are key factors to control for yield optimization:
-
Temperature Control is Critical: The reaction is exothermic. Maintaining a consistent and cool temperature is crucial to prevent side reactions.
-
Recommendation: Maintain the reaction temperature between 12-15°C. Use of a cooling bath is highly recommended.[1] An increase in temperature can lead to the formation of other phosphorus oxyacids, thus reducing the yield of the desired this compound.
-
-
Slow Addition of Oxidant: The rate of addition of the sodium chlorite solution significantly impacts the reaction's selectivity.
-
Recommendation: Add the sodium chlorite solution to the red phosphorus suspension slowly and with continuous stirring. Rapid addition can cause localized overheating and promote the formation of byproducts.
-
-
Molar Ratio of Reactants: The stoichiometry of the reactants is crucial for maximizing the conversion of red phosphorus to this compound.
-
Recommendation: Ensure the correct molar ratios of red phosphorus to sodium chlorite as specified in the experimental protocol. An excess of the oxidizing agent may lead to over-oxidation to phosphoric acid.
-
-
pH Control During Workup: The pH of the solution plays a critical role in the separation and crystallization of the hypophosphate salts.
-
Recommendation: Carefully adjust the pH of the reaction mixture to selectively crystallize the sodium salts of this compound. Disodium (B8443419) dihydrogen hypophosphate (Na₂H₂P₂O₆·6H₂O) crystallizes at a pH of around 5.2, while tetrasodium (B8768297) hypophosphate (Na₄P₂O₆·10H₂O) crystallizes at a pH of 10.[2]
-
Issue 2: Product Purity is Low / Presence of Contaminants
Question: My final this compound product is impure, showing the presence of phosphorous and phosphoric acids. How can I improve the purity?
Answer: The primary impurities in this compound synthesis are phosphorous acid (H₃PO₃) and phosphoric acid (H₃PO₄).[2] Improving purity involves both optimizing the reaction conditions to minimize their formation and employing effective purification techniques.
-
Minimizing Byproduct Formation:
-
Controlled Oxidation: As mentioned for improving yield, maintaining a low reaction temperature and slow addition of the oxidizing agent are key to preventing the over-oxidation of phosphorus.
-
Inert Atmosphere: While not always mandatory for the red phosphorus method, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent aerial oxidation, which can contribute to the formation of phosphoric acid.
-
-
Purification Techniques:
-
Fractional Crystallization: The different solubilities of the sodium salts of hypophosphoric, phosphorous, and phosphoric acids at varying pH levels can be exploited for purification. By carefully adjusting the pH of the solution with sodium hydroxide (B78521), you can selectively precipitate the desired hypophosphate salts, leaving the more soluble phosphate (B84403) and phosphite (B83602) salts in the solution.[2]
-
Ion-Exchange Chromatography: This is a highly effective method for separating this compound from phosphorous and phosphoric acids. A strong anion exchange resin can be used to bind the phosphorus oxyanions, which can then be eluted separately.[3]
-
Issue 3: Unexpected Color Change During Reaction
Question: I observed a yellow or brown color in my reaction mixture. Is this normal, and what should I do?
Answer: The appearance of a distinct color change, such as yellow or brown, is not typical for a clean synthesis of this compound and may indicate the formation of side products or the presence of impurities.
-
Possible Causes:
-
Reaction with Impurities: Impurities in the red phosphorus or sodium chlorite can lead to colored byproducts.
-
Formation of Chlorine Dioxide: Sodium chlorite can decompose, especially under acidic conditions, to produce chlorine dioxide (ClO₂), which is a yellowish gas.[1] The reaction of red phosphorus with sodium chlorite is known to sometimes produce chlorine dioxide.
-
Overheating: Localized overheating can cause decomposition of reactants or products, leading to colored compounds.
-
-
Recommendations:
-
Ensure Reagent Purity: Use high-purity red phosphorus and sodium chlorite.
-
Maintain Low Temperature: Strictly control the reaction temperature to prevent decomposition reactions.
-
Ensure Proper Ventilation: Due to the potential formation of chlorine dioxide, ensure the reaction is performed in a well-ventilated fume hood.
-
Issue 4: Difficulty in Crystallizing the Sodium Hypophosphate Salt
Question: I am having trouble inducing crystallization of the disodium dihydrogen hypophosphate. What can I do?
Answer: Crystallization can be influenced by several factors, including concentration, temperature, pH, and the presence of impurities.
-
Troubleshooting Steps:
-
Concentration: The solution may be too dilute. Carefully concentrate the solution under reduced pressure at a low temperature (below 40°C) to avoid decomposition of the this compound.
-
pH Adjustment: Ensure the pH of the solution is accurately adjusted to ~5.2 for the crystallization of Na₂H₂P₂O₆·6H₂O.[2] Use a calibrated pH meter for accurate measurement.
-
Seeding: If you have a small crystal of the desired product from a previous successful batch, adding it to the supersaturated solution (seeding) can induce crystallization.
-
Scratching: Gently scratching the inside of the glass vessel with a glass rod at the surface of the solution can create nucleation sites and promote crystallization.
-
Cooling: Slowly cool the solution in an ice bath. Rapid cooling can sometimes lead to the formation of an oil or a very fine precipitate that is difficult to filter.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal method for synthesizing high-purity this compound in a laboratory setting?
A1: The oxidation of red phosphorus with sodium chlorite at room temperature is a commonly used laboratory method for preparing this compound.[2] This method, when performed with careful temperature and pH control, can yield a good quality product. The resulting disodium salt can be further purified by recrystallization and then converted to the free acid using an ion-exchange resin.[2]
Q2: How can I analyze the purity of my this compound sample and quantify the impurities?
A2: Several analytical techniques can be used to determine the purity of this compound and quantify the presence of phosphorous and phosphoric acids:
-
³¹P NMR Spectroscopy: This is a powerful technique for identifying and quantifying different phosphorus-containing species in a mixture. This compound, phosphorous acid, and phosphoric acid have distinct chemical shifts in the ³¹P NMR spectrum, allowing for their simultaneous determination.[4][5]
-
Ion Chromatography: This method can separate and quantify different phosphorus oxyanions, providing a clear picture of the purity of the sample.[6][7]
-
Titration Methods: While less specific than spectroscopic or chromatographic methods, different titration approaches can be used to estimate the concentrations of the different acids based on their varying pKa values.
Q3: What are the main safety precautions to consider during this compound synthesis?
A3: Safety is paramount during the synthesis of this compound. Key precautions include:
-
Handling of Red Phosphorus: Red phosphorus is flammable and should be handled with care.
-
Use of Sodium Chlorite: Sodium chlorite is a strong oxidizing agent and should not be allowed to come into contact with organic materials.
-
Potential for Toxic Gas Evolution: The reaction may produce chlorine dioxide, a toxic gas.[1] All work should be conducted in a well-ventilated fume hood.
-
Corrosive Nature of Acids: this compound and other acids used in the process are corrosive. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.
Q4: Can I store this compound, and what are the optimal storage conditions?
A4: this compound is unstable and can undergo rearrangement and disproportionation upon standing.[2] It is best to use it freshly prepared. If storage is necessary, it should be kept as the solid dihydrate (H₄P₂O₆·2H₂O) at a low temperature in a tightly sealed container. Aqueous solutions are less stable and will degrade over time.
Data Presentation
Table 1: Impact of pH on the Crystallization of Sodium Hypophosphate Salts
| pH | Crystalline Product | Formula |
| 5.2 | Disodium dihydrogen hypophosphate hexahydrate | Na₂H₂P₂O₆·6H₂O |
| 10 | Tetrasodium hypophosphate decahydrate | Na₄P₂O₆·10H₂O |
Data sourced from Wikipedia.[2]
Table 2: ³¹P NMR Chemical Shifts of Phosphorus Oxyacids
| Compound | Chemical Shift (δ, ppm) vs. 85% H₃PO₄ |
| This compound (H₄P₂O₆) | ~10-15 ppm |
| Phosphorous Acid (H₃PO₃) | ~3-7 ppm |
| Phosphoric Acid (H₃PO₄) | 0 ppm (Reference) |
Note: Chemical shifts can vary slightly depending on the solvent and pH.
Experimental Protocols
Protocol 1: Synthesis of Disodium Dihydrogen Hypophosphate (Na₂H₂P₂O₆·6H₂O) from Red Phosphorus
This protocol describes a common laboratory-scale synthesis of disodium dihydrogen hypophosphate.
Materials:
-
Red phosphorus (high purity)
-
Sodium chlorite (NaClO₂)
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Hydrochloric acid (HCl) solution (e.g., 1 M)
-
Deionized water
-
Ice bath
-
Magnetic stirrer and stir bar
-
pH meter
-
Buchner funnel and filter paper
Procedure:
-
Prepare the Phosphorus Suspension: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, prepare a suspension of red phosphorus in deionized water.
-
Cool the Reaction Mixture: Place the flask in an ice bath and cool the suspension to 12-15°C with continuous stirring.[1]
-
Prepare the Oxidant Solution: Prepare a solution of sodium chlorite in deionized water.
-
Slow Addition of Oxidant: Slowly add the sodium chlorite solution to the stirred phosphorus suspension via the dropping funnel. Maintain the reaction temperature between 12-15°C throughout the addition.[1]
-
Reaction Completion: After the addition is complete, continue stirring the mixture at the same temperature for several hours to ensure the reaction goes to completion.
-
Filter the Reaction Mixture: Filter the reaction mixture to remove any unreacted red phosphorus and other solid impurities.
-
pH Adjustment and Crystallization:
-
Transfer the filtrate to a clean beaker and place it in a cooling bath.
-
Slowly add sodium hydroxide solution while monitoring the pH with a calibrated pH meter.
-
Adjust the pH to approximately 5.2 to induce the crystallization of disodium dihydrogen hypophosphate hexahydrate.[2]
-
-
Isolate the Product: Allow the crystallization to proceed at a low temperature. Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash and Dry: Wash the crystals with a small amount of cold deionized water and then with a suitable solvent like ethanol (B145695) to facilitate drying. Dry the product in a desiccator.
Protocol 2: Purification of this compound using Ion-Exchange Chromatography
This protocol outlines the purification of this compound from a mixture containing phosphorous and phosphoric acids using a strong anion exchange resin.
Materials:
-
Crude this compound solution
-
Strong anion exchange resin (e.g., Dowex 1x8, chloride form)
-
Chromatography column
-
Hydrochloric acid (HCl) solutions of varying concentrations (e.g., 0.1 M, 0.5 M, 1 M)
-
Deionized water
-
Fraction collector
-
Analytical equipment for fraction analysis (e.g., ³¹P NMR or Ion Chromatograph)
Procedure:
-
Prepare the Resin:
-
Swell the anion exchange resin in deionized water.
-
Pack the resin into a chromatography column to form a uniform bed.
-
Wash the resin thoroughly with several column volumes of deionized water.
-
-
Equilibrate the Column: Equilibrate the column by passing a low concentration HCl solution (e.g., 0.1 M) through it until the eluent has the same pH and conductivity as the starting buffer.
-
Sample Loading:
-
Adjust the pH of the crude this compound solution to be compatible with the column equilibration buffer.
-
Carefully load the sample onto the top of the resin bed.
-
-
Elution:
-
Begin the elution with the equilibration buffer to wash out any unbound impurities.
-
Gradually increase the concentration of the HCl eluent to selectively elute the bound phosphorus oxyanions. Phosphorous acid, having a lower charge density, will typically elute first, followed by this compound, and then phosphoric acid.
-
-
Fraction Collection and Analysis:
-
Collect fractions of the eluent using a fraction collector.
-
Analyze the fractions using a suitable analytical method (e.g., ³¹P NMR) to identify the fractions containing the pure this compound.
-
-
Pooling and Concentration: Pool the pure fractions containing this compound. The solution can be concentrated under reduced pressure at low temperature if necessary.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing low yield in this compound synthesis.
References
- 1. pjsir.org [pjsir.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. nmr.oxinst.com [nmr.oxinst.com]
- 5. Crystalline to amorphous transition of disodium hydrogen phosphate during primary drying - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Detection of hypophosphite, phosphite, and orthophosphate in natural geothermal water by ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
separating hypophosphoric acid from phosphoric and phosphorous acid byproducts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of hypophosphoric acid from phosphoric and phosphorous acid byproducts.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final this compound product shows signs of degradation over time. How can I improve its stability?
A1: this compound is known to be unstable and can undergo disproportionation and rearrangement. To enhance stability, consider the following:
-
Temperature: Avoid high temperatures during purification and storage. Evaporation of aqueous solutions should be conducted under reduced pressure and at low temperatures.[1][2]
-
Storage Conditions: Store the purified acid in tight containers, away from light and oxidizers. For long-term storage, keeping it at or below its melting point of 26.5 °C can help maintain its crystalline form and stability.[2][3]
-
Anhydrous Conditions: The presence of water can facilitate hydrolysis and degradation. For obtaining the pure anhydrous acid, continuous extraction with diethyl ether followed by careful removal of the solvent is a recommended method.[2][3]
Q2: I'm using anion-exchange chromatography, but I'm getting poor separation between the different phosphorus oxyacids. What can I do to optimize this?
A2: Poor resolution in ion-exchange chromatography can be due to several factors. Here are some troubleshooting steps:
-
Elution Gradient: A steep elution gradient may not provide sufficient resolution. Try using a shallower, more gradual gradient of the eluent (e.g., NaCl).[4] This will allow for a more selective elution of the bound acids.
-
Flow Rate: A high flow rate can decrease the interaction time between the analytes and the resin, leading to poor separation. Reducing the flow rate can improve resolution.[4]
-
pH of the Mobile Phase: The charge of the phosphorus oxyacids is pH-dependent. Optimizing the pH of your buffers can enhance the differences in charge between hypophosphoric, phosphoric, and phosphorous acids, leading to better separation.[4][5]
-
Column Equilibration: Ensure the column is thoroughly equilibrated with the starting buffer before loading the sample. Incomplete equilibration can lead to inconsistent results.[6]
Q3: During fractional crystallization, I'm observing the co-precipitation of phosphoric and phosphorous acids with my this compound crystals. How can I prevent this?
A3: Co-precipitation can be a challenge in fractional crystallization. To improve the purity of your this compound crystals:
-
Control Cooling Rate: A slow and controlled cooling rate is crucial. Rapid cooling can lead to the trapping of impurities within the crystal lattice.
-
Stirring: Gentle and consistent stirring of the solution during crystallization can help in the formation of more uniform crystals and prevent the inclusion of mother liquor containing the byproducts.
-
Multi-stage Crystallization: A single crystallization step may not be sufficient for high purity. Performing multiple crystallization steps, where the crystals from one step are redissolved and recrystallized, can significantly improve purity.
-
Washing: After crystallization, wash the crystals with a small amount of cold, pure solvent to remove any adhering mother liquor that contains the impurities.
Q4: I am using diethyl ether for solvent extraction, but the yield of this compound is low. How can I improve the extraction efficiency?
A4: Low extraction efficiency can be addressed by optimizing the following parameters:
-
Multiple Extractions: Performing several extractions with smaller volumes of diethyl ether is more efficient than a single extraction with a large volume.[7]
-
pH Adjustment: The distribution of the acid between the aqueous and organic phases can be influenced by pH. Ensure the aqueous phase is sufficiently acidic to keep the this compound in its protonated, less polar form, which is more soluble in diethyl ether.
-
Salting Out: Adding a neutral salt (like NaCl) to the aqueous phase can decrease the solubility of the this compound in the aqueous layer and promote its transfer to the organic phase.
Q5: How can I accurately determine the purity of my final this compound product and quantify the remaining phosphoric and phosphorous acid impurities?
A5: A combination of analytical techniques is recommended for accurate purity assessment:
-
Titration: A simple acid-base titration with a standardized sodium hydroxide (B78521) solution can be used to determine the total acid content.[8][9][10] However, this method will not differentiate between the different phosphorus oxyacids.
-
³¹P NMR Spectroscopy: This is a powerful technique for both qualitative and quantitative analysis of phosphorus-containing compounds.[11][12][13] Each phosphorus oxyacid will have a distinct chemical shift in the ³¹P NMR spectrum, allowing for their identification and quantification. For quantitative analysis, inverse-gated decoupling should be used to obtain accurate integrations.[11][12]
-
Ion Chromatography: This is an excellent method for separating and quantifying the different phosphorus oxyacids.[14] By using appropriate standards, you can determine the concentration of each acid in your sample.
Data Presentation
| Separation Method | Principle | Typical Yield | Typical Purity | Advantages | Disadvantages |
| Fractional Crystallization | Differences in solubility and freezing points of the acids. | Moderate to High | Can be high with multiple stages. | Scalable, can yield high-purity crystals. | Can be time-consuming, risk of co-precipitation. |
| Anion-Exchange Chromatography | Separation based on the differential charge of the oxyacids at a specific pH. | High | Very High | High resolution and purity, can be automated. | Can be complex to optimize, requires specialized equipment. |
| Solvent Extraction (Diethyl Ether) | Partitioning of the less polar this compound into an immiscible organic solvent. | Moderate to High | Good | Relatively simple and fast. | Requires large volumes of flammable solvent, may not remove all impurities effectively in a single step. |
Experimental Protocols
Protocol 1: Purification of this compound by Fractional Crystallization
-
Dissolution: Prepare a concentrated aqueous solution of the crude this compound mixture. Gently heat the solution to ensure all solids are dissolved.
-
Cooling: Slowly cool the solution in a controlled manner. A water bath with a programmable temperature controller is recommended. The cooling rate should be slow to allow for the formation of well-defined crystals.
-
Seeding: Once the solution is supersaturated, introduce a small seed crystal of pure this compound to induce crystallization.
-
Crystal Growth: Continue to cool the solution slowly with gentle agitation to promote the growth of crystals.
-
Isolation: Once a significant amount of crystals has formed, separate them from the mother liquor by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold distilled water to remove any adhering impurities.
-
Drying: Dry the crystals under vacuum at a low temperature to remove residual water.
-
Recrystallization (Optional): For higher purity, redissolve the crystals in a minimal amount of clean solvent and repeat the crystallization process.
Protocol 2: Separation of Phosphorus Oxyacids by Anion-Exchange Chromatography
-
Resin Preparation: Swell a strong anion-exchange resin (e.g., a quaternary ammonium-based resin) in deionized water and pack it into a chromatography column.
-
Column Equilibration: Equilibrate the column by washing it with several column volumes of the starting buffer (e.g., a low concentration of a non-interfering buffer at a specific pH) until the pH and conductivity of the eluate are stable.
-
Sample Loading: Dissolve the crude acid mixture in the starting buffer and load it onto the column.
-
Washing: Wash the column with the starting buffer to remove any unbound or weakly bound impurities.
-
Elution: Elute the bound phosphorus oxyacids using a linear gradient of a salt solution (e.g., 0 to 1 M NaCl) in the starting buffer. The different oxyacids will elute at different salt concentrations based on their charge density.
-
Fraction Collection: Collect fractions of the eluate using a fraction collector.
-
Analysis: Analyze the collected fractions using a suitable method (e.g., ³¹P NMR or a colorimetric assay) to identify the fractions containing the purified this compound.
-
Desalting: Combine the pure fractions and remove the salt using a suitable method such as dialysis or a desalting column.
-
Concentration: Concentrate the desalted solution under reduced pressure at a low temperature.
Protocol 3: Purification of this compound by Diethyl Ether Extraction
-
Solution Preparation: Prepare an aqueous solution of the crude this compound mixture.
-
Extraction: Transfer the aqueous solution to a separatory funnel. Add a volume of diethyl ether, stopper the funnel, and shake vigorously, venting frequently to release pressure.[15]
-
Phase Separation: Allow the layers to separate. The top layer will be the diethyl ether containing the extracted this compound, and the bottom layer will be the aqueous phase with the more polar phosphoric and phosphorous acids.
-
Collection: Drain the lower aqueous layer. Collect the upper diethyl ether layer.
-
Repeat Extraction: Add a fresh portion of diethyl ether to the aqueous phase and repeat the extraction process at least two more times to maximize the yield.[7]
-
Combine Organic Phases: Combine all the collected diethyl ether extracts.
-
Drying: Dry the combined ether extracts over an anhydrous drying agent (e.g., anhydrous sodium sulfate) to remove any dissolved water.
-
Solvent Removal: Carefully remove the diethyl ether by evaporation under reduced pressure at a low temperature. Caution: Diethyl ether is highly flammable and can form explosive peroxides.[16][17][18] Handle with appropriate safety precautions in a well-ventilated fume hood.[16][17][18]
-
Crystallization: The resulting concentrated solution can be cooled to induce crystallization of the pure this compound.
Visualizations
References
- 1. HYPOPHOSPHOROUS ACID TECHNICAL GRADE - Ataman Kimya [atamanchemicals.com]
- 2. atamankimya.com [atamankimya.com]
- 3. atamankimya.com [atamankimya.com]
- 4. cytivalifesciences.com [cytivalifesciences.com]
- 5. m.youtube.com [m.youtube.com]
- 6. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 7. community.wvu.edu [community.wvu.edu]
- 8. Hypophosphorous Acid [drugfuture.com]
- 9. diverdi.colostate.edu [diverdi.colostate.edu]
- 10. fao.org [fao.org]
- 11. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 12. abnmr.elte.hu [abnmr.elte.hu]
- 13. nmr.oxinst.com [nmr.oxinst.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. ehs.umich.edu [ehs.umich.edu]
- 17. purdue.edu [purdue.edu]
- 18. prod.wp.cdn.aws.wfu.edu [prod.wp.cdn.aws.wfu.edu]
Technical Support Center: Anhydrous Hypophosphoric Acid
Welcome to the Technical Support Center for Anhydrous Hypophosphoric Acid. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the handling, storage, and use of anhydrous this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the difference between this compound and hypophosphorous acid?
A1: It is crucial to distinguish between this compound (H₄P₂O₆) and hypophosphorous acid (H₃PO₂), as their chemical properties and stability are significantly different. This compound is a dibasic acid with a P-P bond, where phosphorus is in the +4 oxidation state. In contrast, hypophosphorous acid is a monobasic acid with a P-H bond and phosphorus in the +1 oxidation state. The methods for stabilization and handling of these two acids are not interchangeable.
Q2: How stable is anhydrous this compound?
A2: Anhydrous this compound is an unstable compound.[1] When left standing, it is susceptible to rearrangement and disproportionation.[1] It is significantly less stable than its dihydrate form (H₄P₂O₆·2H₂O), which is stable at room temperature.[2] The anhydrous form is also highly sensitive to moisture and heat.
Q3: What are the primary decomposition pathways for anhydrous this compound?
A3: Anhydrous this compound can decompose through a few key pathways. Upon standing, it can rearrange and disproportionate into a mixture of isothis compound, pyrophosphoric acid, and pyrophosphorous acid.[1] In the presence of strong acids like hot hydrochloric acid, it hydrolyzes to phosphorous acid (H₃PO₃) and phosphoric acid (H₃PO₄).[1]
Q4: What are the recommended storage conditions for anhydrous this compound?
A4: Due to its instability, anhydrous this compound should be stored under stringent conditions. It is critical to store it in a moisture-free environment, for example, in a desiccator over a strong drying agent like phosphorus pentoxide (P₄O₁₀). Storage at low temperatures is also recommended to slow the rate of decomposition. The container should be tightly sealed and preferably under an inert atmosphere (e.g., argon or nitrogen).
Troubleshooting Guides
Issue 1: Rapid Decomposition or Discoloration of Anhydrous this compound
-
Symptom: The solid anhydrous this compound quickly turns into a liquid or changes color, or analytical data (e.g., NMR, titration) shows the presence of impurities.
-
Possible Causes:
-
Moisture Contamination: Anhydrous this compound is highly hygroscopic. Exposure to even trace amounts of moisture can catalyze its decomposition.
-
Elevated Temperature: Storage at or above room temperature can accelerate the rearrangement and disproportionation reactions.
-
Presence of Impurities: Acidic or basic impurities can promote decomposition.
-
-
Solutions:
-
Ensure a Dry Environment: Handle the acid in a glovebox with a dry atmosphere. Store it in a vacuum desiccator containing a high-capacity desiccant.
-
Control Temperature: Store the acid at low temperatures (e.g., in a freezer at -20°C).
-
Use High-Purity Starting Materials: When preparing the anhydrous acid, ensure the starting dihydrate is of high purity.
-
Issue 2: Inconsistent Experimental Results Using Anhydrous this compound
-
Symptom: Reactions involving anhydrous this compound give variable yields or produce unexpected byproducts.
-
Possible Causes:
-
Degradation of the Acid: The acid may have decomposed during storage or handling, leading to a lower concentration of the active reagent and the presence of other phosphorus oxyacids.
-
Reaction with Solvent: The acid may be reacting with the solvent, especially if the solvent is not completely anhydrous.
-
-
Solutions:
-
Verify Acid Purity: Before use, verify the purity of the anhydrous this compound using a suitable analytical technique, such as ³¹P NMR spectroscopy.
-
Use Freshly Prepared Acid: For best results, use freshly prepared anhydrous this compound.
-
Ensure Anhydrous Reaction Conditions: Use rigorously dried solvents and reagents, and conduct the reaction under an inert atmosphere.
-
Quantitative Data on Stability
Information on the quantitative stability of anhydrous this compound is limited in the literature. The available data is primarily qualitative, indicating its instability. For comparison, the properties of the more stable dihydrate are provided.
| Property | Anhydrous this compound (H₄P₂O₆) | This compound Dihydrate (H₄P₂O₆·2H₂O) |
| Physical State | Solid | White solid |
| Melting Point | Decomposes | 54 °C |
| Stability at Room Temp. | Unstable; undergoes rearrangement and disproportionation.[1] | Stable.[2] |
| Behavior in Air | Highly hygroscopic | Stable |
| Decomposition Products | Isothis compound, pyrophosphoric acid, pyrophosphorous acid.[1] In hot HCl: H₃PO₃ + H₃PO₄.[1] | Not applicable under normal conditions |
Experimental Protocols
Preparation of Anhydrous this compound from its Dihydrate
This protocol describes the preparation of anhydrous this compound by the vacuum dehydration of its dihydrate.
Materials:
-
This compound dihydrate (H₄P₂O₆·2H₂O)
-
Phosphorus pentoxide (P₄O₁₀)
-
Vacuum desiccator
-
Vacuum pump
-
Schlenk flask
Procedure:
-
Place a layer of phosphorus pentoxide at the bottom of a clean, dry vacuum desiccator.
-
Weigh a known amount of this compound dihydrate into a clean, dry Schlenk flask.
-
Place the open Schlenk flask inside the desiccator.
-
Carefully evacuate the desiccator using a vacuum pump.
-
Maintain the desiccator under high vacuum for a sufficient period (e.g., 24-48 hours) to ensure complete removal of water.
-
Once the dehydration is complete, backfill the desiccator with a dry, inert gas (e.g., argon or nitrogen).
-
Quickly seal the Schlenk flask and transfer it to a glovebox or another inert atmosphere environment for storage and use.
Visualizations
Caption: Decomposition pathways of anhydrous this compound.
Caption: Experimental workflow for preparing anhydrous H₄P₂O₆.
References
Technical Support Center: Asymmetric Synthesis of Hypophosphoric Acid Esters
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the asymmetric synthesis of hypophosphoric acid esters. Given the specialized nature of this field, some information is drawn from established principles in the synthesis of related P-stereogenic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the asymmetric synthesis of this compound esters?
A1: The synthesis of P-chiral this compound esters presents several key challenges:
-
Stereocontrol: Achieving high enantioselectivity at two phosphorus centers simultaneously is inherently difficult. The development of suitable chiral catalysts or auxiliaries that can effectively control the stereochemistry of the P-P bond formation is a primary hurdle.
-
P-P Bond Formation: The construction of the P-P bond under mild conditions that preserve the stereochemical integrity of the phosphorus centers can be problematic. Side reactions, such as the formation of pyrophosphates or other phosphorus-containing byproducts, are common.
-
Stability and Purification: P-stereogenic this compound esters can be sensitive to epimerization, hydrolysis, or disproportionation, especially during purification.[1] Developing robust purification methods that do not compromise the stereochemical purity of the final product is crucial.
-
Characterization: The determination of enantiomeric excess (ee) and absolute configuration of P-chiral compounds requires specialized analytical techniques, such as chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating agents.[2]
Q2: What are the common strategies to induce asymmetry in the synthesis of P-chiral phosphorus compounds?
A2: Several strategies are employed to achieve enantioselectivity in the synthesis of P-stereogenic compounds, which can be adapted for this compound esters:
-
Chiral Auxiliaries: A chiral auxiliary is temporarily incorporated into the phosphorus-containing starting material to direct the stereochemical outcome of subsequent reactions. The auxiliary is then removed to yield the enantiomerically enriched product.[3]
-
Chiral Catalysts: A chiral catalyst, often a metal complex with a chiral ligand or a chiral organocatalyst, is used to create a chiral environment that favors the formation of one enantiomer over the other.[4]
-
Kinetic Resolution: A racemic mixture of a phosphorus compound is reacted with a chiral reagent or catalyst that selectively reacts with one enantiomer, allowing for the separation of the unreacted, enantiomerically enriched starting material or the product from the faster-reacting enantiomer.
Q3: How can I determine the enantiomeric excess (ee) of my chiral this compound ester?
A3: The determination of enantiomeric excess for chiral organophosphorus compounds typically involves chromatographic or spectroscopic methods:[2]
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and reliable method. The sample is passed through a column with a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation and quantification.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
With Chiral Solvating Agents (CSAs): The addition of a chiral solvating agent to the NMR sample can induce diastereomeric interactions that result in separate signals for the two enantiomers in the ³¹P NMR spectrum, allowing for their integration and the calculation of ee.[2][7]
-
With Chiral Derivatizing Agents (CDAs): The chiral product is reacted with a chiral derivatizing agent to form diastereomers, which can then be distinguished and quantified by standard NMR spectroscopy.[7]
-
Troubleshooting Guides
Problem 1: Low Enantioselectivity (ee)
| Potential Cause | Troubleshooting Steps |
| Suboptimal Chiral Catalyst or Auxiliary | Screen a range of chiral catalysts or auxiliaries with different steric and electronic properties. The choice of the chiral directing group is critical for achieving high stereoselectivity.[8] |
| Incorrect Reaction Temperature | Asymmetric reactions are often highly sensitive to temperature. Lowering the reaction temperature (e.g., to 0 °C, -20 °C, or -78 °C) generally increases the energy difference between the diastereomeric transition states, leading to higher enantioselectivity.[8] |
| Inappropriate Solvent | The polarity and coordinating ability of the solvent can significantly influence the transition state geometry. Screen a variety of aprotic solvents with different polarities (e.g., toluene, dichloromethane, THF).[9] |
| Presence of Impurities | Ensure all reagents and solvents are of high purity and anhydrous, as impurities can interfere with the catalyst or promote side reactions that lower stereoselectivity. |
| Epimerization of the Product | The P-stereogenic center may be susceptible to epimerization under the reaction or workup conditions. See the "Problem 2: Product Epimerization or Racemization" section for mitigation strategies.[10] |
Problem 2: Low Yield and/or Complex Product Mixture
| Potential Cause | Troubleshooting Steps |
| Side Reactions | The formation of pyrophosphates or other oxidized phosphorus species can be a significant issue. Running the reaction under a strictly inert atmosphere (e.g., argon or nitrogen) and using degassed solvents can minimize oxidation.[1] |
| Decomposition of Starting Materials or Product | This compound derivatives can be thermally unstable. Monitor the reaction temperature closely and consider running the reaction at a lower temperature for a longer duration.[1] |
| Inefficient P-P Bond Formation | Optimize the stoichiometry of the coupling partners and the concentration of the reactants. The choice of activating agent or coupling method is also critical. |
| Difficult Purification | Purification of polar organophosphorus compounds can be challenging and lead to product loss. Consider alternative purification techniques such as precipitation or crystallization. If using column chromatography, select the appropriate stationary and mobile phases to minimize decomposition on the column.[11][12] |
Problem 3: Product Epimerization or Racemization
| Potential Cause | Troubleshooting Steps |
| Harsh Reaction Conditions | Elevated temperatures or prolonged reaction times can lead to epimerization of the P-stereogenic centers. Optimize the reaction to proceed at the lowest possible temperature and for the shortest duration necessary for completion.[9] |
| Acidic or Basic Conditions | Both acidic and basic conditions can catalyze the epimerization of P-chiral centers. If possible, perform the reaction under neutral conditions. During workup, use mild acids or bases for quenching and extraction, and minimize the exposure time.[9][13] |
| Nucleophilic Attack on Phosphorus | The presence of nucleophiles, including the counter-ion of a reagent, can lead to the formation of pentacoordinate intermediates that can undergo pseudorotation, resulting in epimerization.[10] Consider the choice of reagents and counter-ions to minimize this possibility. |
| Instability on Silica (B1680970) Gel | Purification by silica gel chromatography can sometimes lead to epimerization. Consider using a different stationary phase (e.g., alumina) or deactivating the silica gel with a small amount of a neutral amine like triethylamine. |
Data Presentation
Table 1: Representative Enantioselectivities in the Asymmetric Synthesis of P-Stereogenic Phosphorus Compounds
Note: Data for this compound esters is limited in the literature. This table presents data for related P-stereogenic compounds to provide a general reference.
| Phosphorus Compound Type | Chiral Method | Catalyst/Auxiliary | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| H-Phosphinate | Chiral Auxiliary | (-)-Menthol | Toluene | 0 | >99 (de) | N/A | [3] |
| Phosphonate | Chiral Catalyst | (S)-BTM | CH₂Cl₂ | 0 | 58 | 49 | [14] |
| Phosphonate | Chiral Catalyst | (S)-BTM | CH₂Cl₂ | -40 | 33 | 44 | [14] |
| Phosphonate | Chiral Auxiliary | TADDOL | Et₂O | -78 | 95 | 96 (de) | [3] |
Experimental Protocols
Protocol 1: General Procedure for the Asymmetric Synthesis of a P-Chiral H-Phosphinate Ester using a Chiral Auxiliary (Adapted from literature on related compounds) [3]
Disclaimer: This is a generalized protocol and may require significant optimization for the synthesis of specific this compound esters.
1. Synthesis of the Chiral Phosphinylating Agent: a. To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add a solution of the chiral auxiliary (e.g., (-)-menthol) (1.0 eq) in anhydrous toluene. b. Cool the solution to 0 °C in an ice bath. c. Add phosphorus trichloride (B1173362) (PCl₃) (1.1 eq) dropwise to the solution while maintaining the temperature at 0 °C. d. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours. e. The resulting solution of the chiral dichlorophosphite (B8498940) is used in the next step without isolation.
2. Formation of the H-Phosphinate Ester: a. In a separate flame-dried flask under a nitrogen atmosphere, add a solution of the desired alcohol (ROH) (1.0 eq) and a non-nucleophilic base (e.g., triethylamine) (1.2 eq) in anhydrous toluene. b. Cool this solution to -78 °C. c. Slowly add the solution of the chiral dichlorophosphite from step 1e to the alcohol solution at -78 °C. d. Stir the reaction mixture at -78 °C for 2 hours and then allow it to slowly warm to room temperature overnight. e. Quench the reaction by the addition of a saturated aqueous solution of ammonium (B1175870) chloride. f. Separate the organic layer, and extract the aqueous layer with dichloromethane. g. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel to afford the diastereomerically enriched H-phosphinate ester.
3. Determination of Diastereomeric Excess (de): a. The diastereomeric excess of the purified product can be determined by ³¹P NMR spectroscopy.
Mandatory Visualizations
Caption: General workflow for the asymmetric synthesis of this compound esters.
Caption: Hypothetical catalytic cycle for asymmetric P-P bond formation.
References
- 1. mdpi.com [mdpi.com]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. Asymmetric synthesis of organophosphorus compounds using H–P reagents derived from chiral alcohols - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00124H [pubs.rsc.org]
- 4. Strategies for the asymmetric synthesis of H-phosphinate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. heraldopenaccess.us [heraldopenaccess.us]
- 6. uma.es [uma.es]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. academic.oup.com [academic.oup.com]
- 11. US4670575A - Process for purification of phosphoric mono esters - Google Patents [patents.google.com]
- 12. WO2002062808A1 - Process for purification of phosphate esters - Google Patents [patents.google.com]
- 13. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Complex ³¹P NMR Spectra of H₄P₂O₆ Reaction Mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hypophosphoric acid (H₄P₂O₆) and interpreting its complex ³¹P NMR spectra.
Frequently Asked Questions (FAQs)
Q1: What are the expected ³¹P NMR signals for this compound (H₄P₂O₆) and its common byproducts?
A1: The ³¹P NMR chemical shifts of phosphorus oxyacids are highly dependent on the pH of the solution. Below is a summary of typical chemical shift ranges for H₄P₂O₆ and its common decomposition products.
| Compound | Formula | Oxidation State | Typical ³¹P NMR Chemical Shift (δ, ppm) vs. 85% H₃PO₄ | Notes |
| This compound | H₄P₂O₆ | +4 | +5 to +15 | Highly pH-dependent. A P-P bond is present. |
| Phosphorous Acid | H₃PO₃ | +3 | +3 to +7 (in acidic to neutral pH) | Exhibits a large ¹JP-H coupling constant if protons are not decoupled. |
| Phosphoric Acid | H₃PO₄ | +5 | 0 (by definition as the reference) | Chemical shift varies with pH, moving downfield (to higher ppm) with increasing pH. |
| Pyrophosphoric Acid | H₄P₂O₇ | +5 | -5 to -10 | Appears as a singlet in proton-decoupled spectra. |
Note: These values are approximate and can be influenced by solvent, temperature, and the presence of metal ions.[1] It is crucial to control and report the pH of your NMR sample for accurate interpretation.
Q2: My ³¹P NMR spectrum of an H₄P₂O₆ reaction mixture shows more peaks than expected. What could they be?
A2: The presence of multiple peaks in a ³¹P NMR spectrum of an H₄P₂O₆ reaction is common due to the inherent instability of this compound, especially under acidic conditions.[2][3] Unexpected signals can arise from:
-
Disproportionation Products: H₄P₂O₆ can disproportionate into phosphorous acid (H₃PO₃) and phosphoric acid (H₃PO₄).[2][3]
-
Hydrolysis Products: Depending on the reaction conditions, you may also see pyrophosphoric acid (H₄P₂O₇) from the hydrolysis of other polyphosphate species that might be present as impurities.
-
Isothis compound: H₄P₂O₆ can rearrange to its structural isomer, isothis compound, which has a P-O-P linkage instead of a P-P bond and contains phosphorus in +3 and +5 oxidation states.[3]
-
Starting Material Impurities: The synthesis of H₄P₂O₆ can result in various phosphorus oxyacid impurities.
Q3: Why do the chemical shifts of my peaks change between different experiments?
A3: The chemical shifts of phosphorus oxyacids are extremely sensitive to the pH of the solution.[4][5] Small variations in pH between samples can lead to significant changes in the observed chemical shifts. Other factors that can influence chemical shifts include temperature, solvent, and the concentration of metal ions.[1] For reproducible results, it is essential to prepare all samples under identical conditions and to measure and report the pH.
Q4: How can I quantitatively analyze the components in my H₄P₂O₆ reaction mixture using ³¹P NMR?
A4: ³¹P NMR can be a powerful tool for quantitative analysis due to the 100% natural abundance and spin-1/2 nucleus of ³¹P.[6][7] For accurate quantification:
-
Use a suitable internal standard: A known amount of a stable phosphorus-containing compound that does not react with the sample components and has a resonance that is well-resolved from the signals of interest should be added.
-
Ensure complete relaxation of all phosphorus nuclei: This can be achieved by using a sufficiently long relaxation delay between pulses. The spin-lattice relaxation times (T₁) of different phosphorus species can vary significantly.
-
Suppress the Nuclear Overhauser Effect (NOE): Use inverse-gated proton decoupling to avoid signal intensity distortions.[8]
-
Integrate the signals: The concentration of each species is proportional to the integral of its corresponding peak.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Broad or distorted peaks | 1. Poor shimming of the magnetic field.2. Presence of paramagnetic impurities.3. High viscosity of the sample.4. Chemical exchange between different protonation states. | 1. Re-shim the spectrometer before acquiring data.2. Add a chelating agent like EDTA to sequester paramagnetic metal ions.3. Dilute the sample or acquire the spectrum at a higher temperature.4. Buffer the sample to a pH where one protonation state predominates. |
| Unexpected splitting of peaks | 1. P-H coupling if proton decoupling is not used or is inefficient.2. P-P coupling between different phosphorus nuclei in the same molecule (e.g., in polyphosphates).3. Coupling to other NMR-active nuclei (e.g., ¹⁹F, ¹³C) if present. | 1. Ensure that proton decoupling is turned on and optimized.2. Analyze the coupling patterns to identify connected phosphorus atoms.3. Consider the possibility of coupling to other nuclei in your sample. |
| No signal or very weak signal | 1. Low concentration of the analyte.2. Incorrect receiver gain setting.3. Long T₁ relaxation times leading to signal saturation with short recycle delays. | 1. Concentrate the sample or increase the number of scans.2. Adjust the receiver gain to an appropriate level.3. Increase the relaxation delay (D1) in your acquisition parameters. |
| Peaks drifting between scans | 1. Temperature instability.2. Ongoing chemical reaction in the NMR tube. | 1. Allow the sample to equilibrate to the spectrometer's temperature before starting the acquisition.2. If monitoring a reaction, acquire spectra at defined time points. For stable samples, ensure the reaction has gone to completion or has been quenched. |
Experimental Protocols
Synthesis of Sodium Hypophosphate (Na₂H₂P₂O₆·6H₂O)
This protocol is adapted from methods involving the oxidation of red phosphorus.
Materials:
-
Red phosphorus
-
Sodium chlorite (B76162) (NaClO₂)
-
Deionized water
-
pH meter
-
Filtration apparatus
Procedure:
-
A mixture of this compound, phosphorous acid, and phosphoric acid can be produced when white phosphorus is oxidized in the air while partially immersed in water.[3]
-
To prepare the sodium salt, the resulting solution can be adjusted to pH 5.2 to crystallize disodium (B8443419) hypophosphate (Na₂H₂P₂O₆·6H₂O).[3]
-
Alternatively, this compound can be prepared by the reaction of red phosphorus with sodium chlorite at room temperature.[3]
-
The resulting solution is then pH-adjusted to crystallize the desired sodium salt.
-
The crystals should be washed with cold deionized water and dried.
Preparation of an H₄P₂O₆ Reaction Mixture for ³¹P NMR Analysis
Materials:
-
Synthesized sodium hypophosphate
-
Deuterated water (D₂O)
-
85% Phosphoric acid (H₃PO₄) in D₂O (external standard)
-
NMR tubes
-
pH meter with a micro-electrode
Procedure:
-
Dissolve a known amount of the sodium hypophosphate salt in a specific volume of D₂O in a clean vial.
-
Adjust the pH of the solution to the desired value using dilute HCl or NaOH in D₂O. Record the final pH.
-
Transfer the solution to a 5 mm NMR tube.
-
Prepare an external standard by sealing a capillary containing 85% H₃PO₄ in D₂O and placing it inside the NMR tube.
-
Acquire the ³¹P NMR spectrum using appropriate parameters (e.g., sufficient relaxation delay, proton decoupling).
Visualizations
Reaction Workflow: Synthesis and NMR Analysis of H₄P₂O₆
Caption: Workflow for H₄P₂O₆ synthesis and NMR analysis.
Logical Relationship: Interpreting Complex ³¹P NMR Spectra
Caption: Decision-making process for interpreting complex ³¹P NMR spectra.
Signaling Pathway: Decomposition of this compound
Caption: Decomposition pathways of this compound.
References
- 1. Intracellular pH measurements by 31P nuclear magnetic resonance. Influence of factors other than pH on 31P chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SODIUM HYPOPHOSPHITE - Ataman Kimya [atamanchemicals.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. 31Phosphorus NMR [chem.ch.huji.ac.il]
Technical Support Center: Optimizing Hydrolysis of Hypophosphoric Acid Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the hydrolysis conditions for hypophosphoric acid derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the typical products of the complete hydrolysis of a this compound derivative?
The complete hydrolysis of a this compound derivative, such as a hypophosphate ester, yields phosphorous acid (H₃PO₃) and phosphoric acid (H₃PO₄).[1] This indicates the cleavage of the phosphorus-phosphorus (P-P) bond.
Q2: What are the key factors influencing the rate of hydrolysis of this compound derivatives?
The rate of hydrolysis is primarily influenced by pH, temperature, the nature of the leaving group (in the case of esters), and the presence of catalysts. Both acidic and basic conditions can catalyze the hydrolysis.[2] Steric hindrance around the phosphorus center can also affect the reaction rate.[2]
Q3: Is this compound stable in aqueous solutions?
This compound (H₄P₂O₆) is unstable in hot acidic solutions. For instance, in 4 M hydrochloric acid, it hydrolyzes to phosphorous acid and phosphoric acid.[1] At room temperature, the hydrated form of the acid is relatively stable.[3]
Q4: What are common side reactions to be aware of during the hydrolysis of this compound derivatives?
A primary side reaction is the disproportionation of this compound, especially at elevated temperatures, which can yield a mixture of other phosphorus oxyacids.[1][3] For this compound esters, incomplete hydrolysis can result in a mixture of partially and fully hydrolyzed products.
Q5: What analytical techniques are suitable for monitoring the progress of hydrolysis?
Several analytical techniques can be employed to monitor the hydrolysis of this compound derivatives. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are effective for separating and quantifying the parent compound and its hydrolysis products.[4] Colorimetric methods can also be used for the determination of total and specific phosphate (B84403) species.[4] ³¹P NMR spectroscopy is a powerful tool for identifying and quantifying different phosphorus-containing species in the reaction mixture.
Troubleshooting Guides
Issue 1: Low or No Hydrolysis
| Possible Cause | Troubleshooting Step |
| Incorrect pH | Verify the pH of the reaction mixture. Acidic or basic conditions are typically required to catalyze the hydrolysis. Adjust the pH using a suitable acid (e.g., HCl) or base (e.g., NaOH).[2] |
| Insufficient Temperature | Increase the reaction temperature. Many hydrolysis reactions require heating to proceed at a reasonable rate. However, be cautious of potential thermal degradation of the products at excessively high temperatures.[5] |
| Inappropriate Catalyst | If uncatalyzed hydrolysis is slow, consider adding an acid or base catalyst. For some derivatives, specific enzyme catalysts may be effective. |
| Steric Hindrance | For bulky ester groups, a longer reaction time or more forcing conditions (higher temperature, stronger catalyst) may be necessary.[2] |
| Poor Solubility | Ensure the this compound derivative is sufficiently soluble in the reaction medium. A co-solvent may be required to improve solubility. |
Issue 2: Incomplete Hydrolysis
| Possible Cause | Troubleshooting Step |
| Insufficient Reaction Time | Extend the reaction time and monitor the progress using a suitable analytical technique (e.g., HPLC, ³¹P NMR). |
| Catalyst Deactivation | If using an enzyme catalyst, ensure the reaction conditions (pH, temperature) are optimal for enzyme activity. The catalyst may have degraded over time. |
| Equilibrium Reached | If the hydrolysis is reversible, consider using a large excess of water or removing one of the products to drive the reaction to completion. |
| Non-optimal pH | The pH may be suboptimal for complete hydrolysis. A pH titration study may be necessary to find the optimal pH for the specific derivative.[6] |
Issue 3: Product Degradation or Unexpected Side Products
| Possible Cause | Troubleshooting Step |
| Thermal Degradation | Reduce the reaction temperature. High temperatures can lead to the disproportionation of this compound and other side reactions.[5] |
| P-P Bond Cleavage Issues | The primary hydrolysis products should be phosphorous and phosphoric acids. If other phosphorus-containing species are observed, it may indicate incomplete P-P bond cleavage or subsequent reactions. Adjusting the pH and temperature may help control the reaction pathway. |
| Oxidation | If the reaction is performed in the presence of strong oxidizing agents, the phosphorus species may be oxidized. Ensure an inert atmosphere if necessary. |
| Reaction with Solvent | Ensure the solvent is inert under the reaction conditions. Some solvents may react with the starting material or products. |
Data Presentation
Table 1: General Hydrolysis Conditions for Phosphinate and Phosphonate Esters (Analogous to Hypophosphate Esters)
| Derivative Type | Catalyst | Temperature | Reaction Time | Typical Yield | Reference |
| Acyclic Diphenylphosphinates | Dilute HCl | Reflux | 3 - 6.5 h | - | [2] |
| Acyclic Diphenylphosphinates | p-toluenesulfonic acid (MW) | 180°C | 0.5 - 2 h | - | [2] |
| Cyclic Phosphinate Ester | Concentrated HCl | Reflux | 5 h | - | [2] |
| Dialkyl Arylphosphonates | Concentrated HCl | Reflux | 12 h | 71-93% | [2] |
| Ethyl Phosphinates | NaOH | 80°C | 6 - 12 h | - | [2] |
Note: Specific quantitative data for the hydrolysis of this compound derivatives is limited in the literature. The data presented here for analogous compounds can serve as a starting point for optimization.
Experimental Protocols
General Protocol for Acid-Catalyzed Hydrolysis of a this compound Ester
-
Dissolution: Dissolve the this compound ester in a suitable solvent (e.g., water, dioxane-water mixture).
-
Acidification: Add a catalytic amount of a strong acid (e.g., concentrated HCl to a final concentration of 4 M).
-
Heating: Heat the reaction mixture to the desired temperature (e.g., reflux) with stirring.
-
Monitoring: Monitor the progress of the reaction by periodically taking aliquots and analyzing them by a suitable method (e.g., HPLC, ³¹P NMR) to determine the disappearance of the starting material and the appearance of the products (phosphorous acid and phosphoric acid).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The products can be isolated by appropriate techniques such as crystallization or chromatography after neutralization.
-
Characterization: Characterize the final products using standard analytical methods (e.g., NMR, mass spectrometry) to confirm their identity and purity.
Mandatory Visualization
Caption: Experimental workflow for the hydrolysis of this compound derivatives.
Caption: Troubleshooting guide for low or no hydrolysis of this compound derivatives.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Synthesis of Hypodiphosphoric Acid and Derivatives with P-P Bond, including Esters and Diphosphine Dioxides: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Influence of pH on the kinetics of hydrolysis reactions: the case of epichlorohydrin and glycidol - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00191H [pubs.rsc.org]
Technical Support Center: Purification of Hypophosphoric Acid (H₄P₂O₆)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the purification of hypophosphoric acid (H₄P₂O₆) synthesized in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a typical H₄P₂O₆ synthesis?
A1: The most common impurities encountered during the synthesis of this compound are other phosphorus oxoacids, primarily phosphorous acid (H₃PO₃) and phosphoric acid (H₃PO₄).[1] These arise from side reactions or the oxidation of phosphorus starting materials.[1] If the synthesis involves the oxidation of white phosphorus, a mixture of these three acids is commonly produced.[1] Additionally, the anhydrous form of this compound can be unstable and undergo rearrangement and disproportionation to form isothis compound, pyrophosphoric acid, and pyrophosphorous acid.[1]
Q2: What are the primary methods for purifying crude H₄P₂O₆?
A2: The two primary high-efficacy methods for the purification of this compound are:
-
Crystallization of its disodium (B8443419) salt (Na₂H₂P₂O₆·6H₂O): This method leverages differences in solubility between the disodium salt of this compound and the sodium salts of the impurity acids. By carefully controlling conditions such as pH and temperature, the less soluble disodium hypophosphate can be selectively crystallized.[1]
-
Ion-Exchange Chromatography: This technique is used to separate the this compound from its salt form and also to separate it from other phosphorus oxoacids. The disodium salt is typically passed through a cation exchange column to obtain the pure acid.[1] Anion exchange chromatography can also be employed to separate the different phosphorus oxoanions based on their charge differences.
Q3: How can I determine the purity of my synthesized H₄P₂O₆?
A3: Several analytical techniques can be used to assess the purity of your this compound sample and to identify and quantify the common impurities:
-
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy: This is a powerful tool for identifying and quantifying different phosphorus-containing compounds. Each phosphorus oxoacid has a characteristic chemical shift, allowing for their differentiation.
-
Ion Chromatography: This is a highly effective method for the separation and quantification of anionic species like phosphate (B84403), phosphite (B83602), and hypophosphate.
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be adapted for the separation of these inorganic acids.
Q4: What are the expected ³¹P NMR chemical shifts for H₄P₂O₆ and its common impurities?
A4: While the exact chemical shifts can vary slightly depending on the solvent and pH, the approximate ³¹P NMR chemical shifts (relative to 85% H₃PO₄ at 0 ppm) are:
-
Phosphoric Acid (H₃PO₄): ~0 ppm
-
Phosphorous Acid (H₃PO₃): ~4 to 7 ppm (can vary with tautomeric equilibrium)
-
This compound (H₄P₂O₆): ~10 to 15 ppm
It is always recommended to run standards of the expected impurities for accurate identification.
Troubleshooting Guides
Crystallization of Disodium Hypophosphate
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals are forming. | - The solution is not sufficiently supersaturated.- The pH is not optimal for Na₂H₂P₂O₆ precipitation. | - Concentrate the solution further by gentle evaporation.- Slowly cool the solution to decrease solubility.- Adjust the pH of the solution to approximately 5.2, which is optimal for the crystallization of the disodium salt.[1] |
| The crystals are very small or form an oil. | - Cooling the solution too quickly.- The melting point of the hydrate (B1144303) is below the crystallization temperature ("oiling out"). | - Allow the solution to cool slowly at room temperature, followed by further cooling in a refrigerator.- If an oil forms, try to redissolve it by gentle heating and then cool it even more slowly. Seeding with a previously obtained crystal can help. |
| The final product is still contaminated with phosphoric or phosphorous acid. | - The solubility difference between the salts was not sufficient for a single crystallization step.- Impurities were trapped within the crystal lattice. | - Perform a recrystallization of the disodium hypophosphate crystals.- Ensure slow crystal growth to minimize the inclusion of impurities. |
Ion-Exchange Chromatography
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of phosphorus oxoacids. | - Incorrect eluent concentration or pH.- The gradient of the eluent is too steep. | - Optimize the eluent concentration and pH. For anion exchange, a salt gradient (e.g., NaCl) is typically used.- Use a shallower elution gradient to improve resolution between the peaks of the different acids. |
| The desired H₄P₂O₆ does not bind to the anion exchange column. | - The pH of the sample is too low, causing the this compound to be protonated and have a reduced negative charge. | - Adjust the pH of the sample to be at least one pH unit above the highest pKa of the acid that you want to bind to the column. |
| Low recovery of H₄P₂O₆ after elution. | - The eluent concentration is not high enough to displace the strongly bound hypophosphate ions.- The acid is unstable under the elution conditions. | - Increase the final concentration of the salt in the elution gradient.- Ensure the pH of the buffers used is within the stability range of this compound. |
Experimental Protocols
Purification of H₄P₂O₆ via Crystallization of the Disodium Salt
This protocol outlines the general steps for purifying this compound by first converting it to its disodium salt and then crystallizing it.
-
Neutralization:
-
Start with the crude solution of this compound containing phosphorous and phosphoric acid impurities.
-
Slowly add a concentrated solution of sodium hydroxide (B78521) (NaOH) while monitoring the pH.
-
Carefully adjust the pH to 5.2. At this pH, the disodium salt of this compound (Na₂H₂P₂O₆) is favored to crystallize.[1]
-
-
Crystallization:
-
Gently heat the solution to ensure all salts are dissolved.
-
Allow the solution to cool slowly to room temperature. To promote the formation of larger, purer crystals, the cooling process should be gradual.
-
For further crystallization, the solution can be placed in a refrigerator or cold room.
-
-
Isolation and Washing:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold deionized water to remove any adhering mother liquor containing impurities.
-
Dry the crystals under vacuum.
-
-
Conversion to Free Acid (Optional):
-
The purified disodium hypophosphate crystals can be dissolved in deionized water.
-
This solution is then passed through a strong acid cation exchange resin (in the H⁺ form). The sodium ions will be exchanged for protons, yielding a solution of pure this compound.
-
Data Presentation
Solubility of Sodium Phosphate Salts
The following table provides solubility data for the sodium salts of this compound and its common impurities. This data is essential for planning the fractional crystallization process.
| Compound | Formula | Solubility in Water ( g/100 mL) | Temperature (°C) |
| Disodium Hypophosphate Hexahydrate | Na₂H₂P₂O₆·6H₂O | Data not readily available, but is known to be less soluble than the corresponding phosphate and phosphite salts under specific pH conditions. | - |
| Disodium Phosphate Heptahydrate | Na₂HPO₄·7H₂O | 55 | 20 |
| Sodium Dihydrogen Phosphate | NaH₂PO₄ | 85 | 25 |
Note: Specific solubility data for disodium hypophosphate is not widely published. The purification strategy relies on its lower solubility relative to the other phosphate salts at a controlled pH.
Visualizations
Experimental Workflow for H₄P₂O₆ Purification
References
safe handling and long-term storage of solid hypophosphoric acid dihydrate
This technical support center provides guidance on the safe handling and long-term storage of solid hypophosphoric acid dihydrate (H₄P₂O₆·2H₂O) for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is solid this compound dihydrate?
A1: Solid this compound dihydrate is the crystalline form of this compound, a mineral acid with the chemical formula H₄P₂O₆. In its solid state, it exists as a dihydrate, H₄P₂O₆·2H₂O.[1][2][3] It is characterized by a direct phosphorus-phosphorus (P-P) bond.[2] It appears as white, deliquescent crystals.[2][4][5]
Q2: What are the primary hazards associated with solid this compound dihydrate?
A2: The primary hazards include:
-
Corrosivity: It is a corrosive substance that can cause severe skin burns and eye damage.[6][7]
-
Reactivity: It is incompatible with strong oxidizing agents, strong bases, and certain metals.[7][8] It can react explosively with mercury(II) oxide and violently with mercury(II) nitrate.[1][4][5]
-
Decomposition: When heated, it can decompose to produce flammable and toxic gases, such as phosphine.[1][4][5] It is also unstable in hot hydrochloric acid.[2]
Q3: What personal protective equipment (PPE) should be worn when handling this compound?
A3: Appropriate PPE includes:
-
Eye Protection: Tightly fitting safety goggles or a face shield.[6][9]
-
Skin Protection: Chemical-resistant gloves (inspect before use) and a lab coat or chemical-resistant suit.[6][9]
-
Respiratory Protection: Use in a well-ventilated area. If dust or aerosols may be generated or if exposure limits are exceeded, a full-face respirator with appropriate cartridges should be used.[8][9]
Q4: How should I respond to a spill?
A4: For a minor spill of the solid:
-
Wear appropriate PPE.[6]
-
Carefully sweep the solid material to avoid generating dust.[4] Alternatively, wet the powder with a suitable non-reactive solvent before wiping.[4]
-
Collect the material in a suitable, labeled, and closed container for disposal.[6][10]
-
Decontaminate the spill area with a mild detergent and water, if appropriate.[4]
-
Prevent the spilled material from entering drains.[6] For a major spill, evacuate the area and follow your institution's emergency response procedures.[4]
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Action(s) |
| The solid has become wet, sticky, or turned into a liquid. | The compound is deliquescent and has absorbed moisture from the air.[1][4][11] The container may not have been sealed properly, or it was stored in a high-humidity environment. | 1. Move the container to a desiccator or a dry box to remove excess moisture. 2. The purity of the material may be compromised. It is advisable to perform a purity analysis before use (see Experimental Protocols). 3. Ensure the container is tightly sealed for future storage and consider using a desiccator.[10] |
| The solid has changed color (e.g., yellowing). | This may indicate decomposition or the presence of impurities. Exposure to heat, light, or contaminants can accelerate degradation.[2][12] | 1. Do not use the material if significant discoloration is observed. 2. Review storage conditions to ensure they are optimal. 3. If the material is critical, consider purification or order a fresh batch. 4. Dispose of the degraded material according to hazardous waste guidelines.[13] |
| Inconsistent experimental results using the acid. | The purity of the acid may have decreased over time due to gradual decomposition or moisture absorption.[2][12] | 1. Perform a purity analysis, such as titration or HPLC, to determine the current concentration of the acid. 2. Use a fresh, unopened container of the acid for critical experiments to ensure consistency. 3. Review the experimental protocol for any potential sources of error. |
Data Presentation
Table 1: Recommended Long-Term Storage Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | 2°C to 8°C (Refrigerated) | To slow down potential chemical degradation.[12] |
| Humidity | As low as possible (Store in a desiccator) | The compound is deliquescent and readily absorbs atmospheric moisture, which can lead to degradation.[1][4][11][12] |
| Atmosphere | Tightly sealed container. For high-purity standards, consider storage under an inert atmosphere (e.g., argon or nitrogen). | To prevent moisture absorption and potential oxidation.[12] |
| Container | Original, tightly sealed, corrosion-resistant container (e.g., glass or compatible plastic).[7][10] | To prevent contamination and degradation from reactive container materials. |
| Light | Store in a dark place or in an opaque/amber container. | To prevent potential photodegradation.[12] |
Table 2: Chemical Incompatibilities
| Incompatible Material | Hazard |
| Strong Oxidizing Agents | Violent reactions.[14] |
| Strong Bases | Exothermic neutralization reactions.[1][4][5] |
| Mercury(II) Oxide | Explosive reaction.[1][4][5] |
| Mercury(II) Nitrate | Violent reaction.[1][4][5] |
| Sulfuric Acid | Oxidation of this compound.[1][4] |
| Metals | May be corrosive to some metals.[7] |
| Water/Moisture | Causes deliquescence and potential hydrolysis.[1][4] |
Experimental Protocols
Protocol: Purity Assessment by Acid-Base Titration
This protocol provides a general method to determine the purity of this compound dihydrate by measuring its acid content.
-
Objective: To determine the purity of a sample of solid this compound dihydrate.
-
Materials:
-
This compound dihydrate sample
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 N)
-
Deionized water
-
Phenolphthalein (B1677637) or a suitable pH meter
-
Analytical balance
-
Volumetric flasks, burette, pipettes, and beakers
-
-
Procedure:
-
Accurately weigh approximately 0.4 g of the this compound dihydrate sample into a 250 mL beaker.
-
Dissolve the sample in 100 mL of deionized water.
-
Add 2-3 drops of phenolphthalein indicator to the solution. The solution should be colorless.
-
Titrate the solution with the standardized NaOH solution until a faint, persistent pink color is observed. If using a pH meter, titrate to the appropriate equivalence point.
-
Record the volume of NaOH solution used.
-
Repeat the titration at least two more times for accuracy.
-
-
Calculation:
-
Calculate the moles of NaOH used: Moles NaOH = Molarity of NaOH × Volume of NaOH (in L).
-
This compound is a tetraprotic acid.[2] The number of acidic protons neutralized will depend on the pH at the equivalence point. Assuming neutralization of two protons to the phenolphthalein endpoint: Moles H₄P₂O₆ = Moles NaOH / 2.
-
Calculate the mass of pure H₄P₂O₆·2H₂O: Mass = Moles H₄P₂O₆ × Molar Mass of H₄P₂O₆·2H₂O (197.99 g/mol ).
-
Calculate the purity: Purity (%) = (Mass of pure H₄P₂O₆·2H₂O / Initial mass of sample) × 100.
-
Mandatory Visualizations
Caption: Workflow for Purity Analysis by Titration.
Caption: Decision Tree for Spill Response.
References
- 1. fao.org [fao.org]
- 2. depts.ttu.edu [depts.ttu.edu]
- 3. alliancechemical.com [alliancechemical.com]
- 4. oehs.tulane.edu [oehs.tulane.edu]
- 5. safetymanagementgroup.com [safetymanagementgroup.com]
- 6. CCOHS: Spill Response - Chemicals [ccohs.ca]
- 7. acta.bibl.u-szeged.hu [acta.bibl.u-szeged.hu]
- 8. inorganic chemistry - Lab Methods for Determination of Phosphoric Acid Concentration - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. Iodometric Determination of Hypophosphorous and Phosphorous Acids | Semantic Scholar [semanticscholar.org]
- 10. HYPOPHOSPHORUS ACID - Ataman Kimya [atamanchemicals.com]
- 11. Deliquescence in Chemistry: Meaning, Examples & Applications [vedantu.com]
- 12. Water-solids interactions: deliquescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. uwaterloo.ca [uwaterloo.ca]
- 14. blog.storemasta.com.au [blog.storemasta.com.au]
strategies for scaling up the synthesis of sodium hypophosphate salts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of sodium hypophosphate, particularly focusing on strategies for scaling up production.
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial synthesis method for sodium hypophosphite?
A1: The primary industrial method involves the reaction of white (or yellow) phosphorus with a mixture of sodium hydroxide (B78521) and calcium hydroxide (lime) in an aqueous solution.[1][2][3][4] This process is favored for its cost-effectiveness and use of readily available starting materials.[5]
Q2: What are the main impurities I should be concerned about in my final product?
A2: Common impurities include phosphites, phosphates, chlorides, sulfates, and heavy metals such as lead, arsenic, and cadmium.[6] These can originate from the raw materials or from side reactions during the synthesis process.[6]
Q3: How do these impurities affect the quality of the sodium hypophosphite?
A3: Impurities can significantly impact the performance of sodium hypophosphite, especially in high-purity applications. For instance, in electroless nickel plating, impurities can lead to uneven coating, reduced adhesion, and decreased corrosion resistance.[6] In chemical synthesis, they might catalyze unwanted side reactions, inhibit the desired reaction, lower the yield, and complicate the purification of the final product.[6]
Q4: What are the key safety precautions when synthesizing sodium hypophosphite?
A4: A major hazard is the production of highly toxic and flammable phosphine (B1218219) gas (PH₃) as a byproduct.[7][8] It is crucial to conduct the reaction in a well-ventilated fume hood or an appropriate enclosed system, preferably under an inert atmosphere like nitrogen, to prevent the ignition of phosphine and to ensure operator safety.[9] The reaction can also be exothermic, so temperature control is essential.[10]
Q5: Can I improve the yield of my reaction?
A5: Yes, yield can be optimized. One documented method is to adjust the molar ratio of water to phosphorus (H₂O/P₄). Increasing this ratio from a typical 35.4 to a range of 38 to 60 has been shown to improve the yield of sodium hypophosphite.[8] However, exceeding a ratio of 60 may lead to a decrease in yield.[8]
Troubleshooting Guides
Problem 1: Low Yield of Sodium Hypophosphite
| Possible Cause | Troubleshooting Step |
| Incorrect Reactant Ratios | Ensure the stoichiometry of reactants is correct. A common industrial ratio by weight is 100 parts yellow phosphorus, 70 parts lime, 290 parts ionic-membrane caustic soda, and 500 parts water.[6][11] |
| Suboptimal Reaction Temperature | Maintain the reaction temperature within the optimal range of 70-100°C.[7] A typical industrial process involves heating the slurry to 40-50°C before adding phosphorus, with the temperature rising to 95-98°C due to the exothermic reaction.[12][13] |
| Inadequate Reaction Time | Allow for sufficient reaction time, which can be several hours. The reaction is complete when phosphine gas evolution ceases.[9] |
| Poor Mixing | Ensure vigorous and constant stirring to maintain a homogenous suspension, which is crucial for the reaction to proceed efficiently. |
| Suboptimal Water Content | Adjust the H₂O/P₄ molar ratio. Ratios between 45 and 55 are reported to be preferable for maximizing yield.[8] |
Problem 2: Product Contamination and Discoloration
| Possible Cause | Troubleshooting Step |
| Presence of Phosphite and Phosphate Impurities | These are common byproducts. Their formation can be minimized by controlling reaction conditions. Purification can be achieved through crystallization. |
| Sulfate and Chloride Impurities | Use high-purity raw materials. To remove sulfates, a common method is the addition of a barium hypophosphite solution to precipitate barium sulfate.[6][14] Activated carbon can be used to adsorb chloride ions.[6][11] |
| Heavy Metal Contamination | Source raw materials with low heavy metal content. Analytical techniques like ICP-MS or AAS can be used to quantify these impurities.[1] |
| Calcium Ion Contamination | If calcium hydroxide is used, residual calcium ions can be present. These can be removed by adding sodium carbonate to precipitate calcium carbonate or by using an ion-exchange resin.[15] The pH of the solution can also be adjusted to between 6.5 and 7.0 with phosphoric acid to precipitate calcium phosphate.[15] |
| Product Discoloration | Discoloration can be due to various impurities. Treatment with powdered activated carbon during the purification process can help decolorize the solution.[6][11] |
Problem 3: Uncontrolled Phosphine Gas Evolution
| Possible Cause | Troubleshooting Step |
| Reaction with Air | Phosphine can ignite spontaneously in air. It is critical to perform the synthesis under an inert nitrogen atmosphere to displace all oxygen from the reaction vessel.[9] |
| Rapid Addition of Reactants | Add phosphorus gradually to the heated alkaline slurry to control the reaction rate and the evolution of phosphine gas. |
| Inadequate Off-Gas Treatment | The evolved phosphine gas must be safely vented and treated. This can be done by bubbling the gas through a solution of an oxidizing agent, like hydrogen peroxide, to convert it to non-toxic phosphate.[2] For larger scale operations, the off-gas is typically burned.[8] |
Experimental Protocols
Protocol 1: Laboratory Scale Synthesis of Sodium Hypophosphite
This protocol is adapted from established laboratory procedures and should be performed with strict adherence to safety measures.
Materials:
-
Yellow Phosphorus
-
Calcium Hydroxide
-
Sodium Carbonate
-
Deionized Water
Equipment:
-
Round-bottom flask with a stirrer, nitrogen inlet, and reflux condenser
-
Heating mantle
-
Filtration apparatus
Procedure:
-
Set up the reaction apparatus in a fume hood.
-
Suspend 145g of calcium hydroxide in 1000 mL of water in the round-bottom flask.
-
Add a solution of 96g of sodium carbonate in water to the calcium hydroxide suspension and stir for 10 minutes.
-
While stirring and under a gentle stream of nitrogen, gradually add 80g of granulated yellow phosphorus.
-
Slowly heat the mixture to 70-80°C over 2 hours and maintain this temperature for an additional 2 hours.
-
Increase the temperature to 100°C and maintain for another 2 hours.
-
Cool the reaction mixture to approximately 30°C.
-
Filter the mixture under vacuum to remove insoluble calcium salts. The filtrate is a solution of sodium hypophosphite.
-
The solution can be further purified by crystallization or used directly. A yield of approximately 83% can be expected.[7]
Protocol 2: Quantitative Analysis of Sodium Hypophosphite (Titration Method)
This method is suitable for determining the concentration of sodium hypophosphite in a solution, such as an electroless nickel plating bath.[16]
Reagents:
-
0.1 N Iodine/Iodide solution
-
0.1 N Sodium Thiosulfate solution
-
6 N Hydrochloric Acid
Procedure:
-
Pipette a 5.0 mL sample of the sodium hypophosphite solution into a 250 mL Erlenmeyer flask.
-
Add 25 mL of 6 N HCl.
-
Pipette 50.0 mL of 0.1 N Iodine/Iodide solution into the flask and swirl to mix.
-
Stopper the flask and store it in the dark for at least 30 minutes (60 minutes if the ambient temperature is below 18°C).
-
Titrate the solution with 0.1 N Sodium Thiosulfate until the solution becomes clear and colorless. Record the volume of titrant used.
Calculation: Sodium Hypophosphite (g/L) = (mL of 0.1 N Iodine/Iodide – mL of 0.1 N Sodium Thiosulfate) x 1.05[16]
Data Presentation
Table 1: Reactant Ratios for Sodium Hypophosphite Synthesis
| Component | Weight Ratio (Method 1)[6][11] | Molar Ratio (Method 2)[8] |
| Yellow Phosphorus (P₄) | 100 | 1 |
| Calcium Hydroxide (Ca(OH)₂) | 70 | 1.43 |
| Sodium Hydroxide (NaOH) | 290 (as ionic-membrane caustic soda) | 1.99 |
| Water (H₂O) | 500 | 35.4 (can be optimized to 38-60) |
Table 2: Typical Purity Specifications for Sodium Hypophosphite
| Parameter | Specification |
| Assay | 98-101% |
| Heavy Metals (as Pb) | ≤ 0.001% |
| Arsenic (As) | ≤ 2 mg/kg |
| Iron (Fe) | ≤ 10 mg/kg |
| Chloride (Cl⁻) | ≤ 200 mg/kg |
| Sulfate (SO₄²⁻) | ≤ 200 mg/kg |
Visualizations
Caption: Experimental workflow for the synthesis and purification of sodium hypophosphate.
Caption: Troubleshooting logic for addressing low product yield in sodium hypophosphate synthesis.
References
- 1. What are the possible impurities in Sodium Hypophosphite? - Blog [cheezhengchem.com]
- 2. Sodium hypophosphite - Sciencemadness Wiki [sciencemadness.org]
- 3. Manual of fumigation for insect control - Chemicals used as fumigants (cont.) - Phosphine [fao.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Method for preparing high-purity sodium hypophosphite - Eureka | Patsnap [eureka.patsnap.com]
- 7. US3052519A - Process of preparing pure sodium hypophosphite - Google Patents [patents.google.com]
- 8. US4521391A - Method to improve yields of sodium hypophosphite - Google Patents [patents.google.com]
- 9. prepchem.com [prepchem.com]
- 10. prezi.com [prezi.com]
- 11. CN101555002A - Method for preparing high-purity sodium hypophosphite - Google Patents [patents.google.com]
- 12. Page loading... [wap.guidechem.com]
- 13. CN101172591A - Sodium hypophosphite production method - Google Patents [patents.google.com]
- 14. CN101332981A - Process for purifying sodium hypophosphite - Google Patents [patents.google.com]
- 15. US4379132A - Process for sodium hypophosphite - Google Patents [patents.google.com]
- 16. youtube.com [youtube.com]
identifying and minimizing byproducts in hypophosphoric acid reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hypophosphoric acid (H₄P₂O₆). Our goal is to help you identify and minimize byproducts in your experiments, ensuring the integrity and success of your research.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in reactions involving this compound?
A1: The byproducts in this compound reactions primarily depend on the synthesis method and storage conditions. During the synthesis of this compound via the oxidation of white phosphorus in an aqueous environment, it is typically formed in a mixture with phosphorous acid (H₃PO₃) and phosphoric acid (H₃PO₄)[1]. Furthermore, anhydrous this compound is unstable and can undergo rearrangement and disproportionation, leading to the formation of isothis compound, pyrophosphoric acid (H₄P₂O₇), and pyrophosphorous acid[1].
Q2: How can I identify the presence of these byproducts in my sample?
A2: ³¹P NMR (Nuclear Magnetic Resonance) spectroscopy is a powerful analytical technique for identifying and quantifying different phosphorus-containing species in your sample. Each phosphorus compound has a characteristic chemical shift, allowing for the differentiation of this compound from its potential byproducts. X-ray crystallography can also be employed for the definitive structural elucidation of crystalline hypophosphate salts[2].
Q3: What is isothis compound and how is it formed?
A3: Isothis compound is a structural isomer of this compound with the formula HPO(OH)-O-PO(OH)₂. Unlike this compound, which has a direct P-P bond, isothis compound features a P-O-P bridge, making it a mixed anhydride (B1165640) of phosphorous acid and phosphoric acid. In this isomer, the two phosphorus atoms have different oxidation states (+3 and +5)[1]. It is formed from the rearrangement of anhydrous this compound upon standing[1].
Q4: Under what conditions is this compound unstable?
A4: this compound is particularly unstable under certain conditions. The anhydrous form can spontaneously rearrange and disproportionate[1]. It is also unstable in hot strong acids. For instance, in 4 M hydrochloric acid (HCl), it hydrolyzes to yield phosphorous acid (H₃PO₃) and phosphoric acid (H₃PO₄)[1].
Troubleshooting Guides
Issue 1: Presence of Phosphorous Acid and Phosphoric Acid in Synthesized this compound
-
Problem: Your synthesized this compound is contaminated with significant amounts of phosphorous acid and phosphoric acid.
-
Possible Cause: This is a common outcome when preparing this compound by the partial oxidation of white phosphorus in the presence of water and air[1].
-
Solution:
-
Alternative Synthesis Route: Consider synthesizing this compound by reacting red phosphorus with sodium chlorite (B76162). This method can offer a purer product[1].
-
Purification by Crystallization: You can purify the this compound by selective crystallization of its salts. The tetrasodium (B8768297) salt (Na₄P₂O₆·10H₂O) crystallizes at a pH of 10, while the disodium (B8443419) salt (Na₂H₂P₂O₆·6H₂O) crystallizes at a pH of 5.2. After isolating the desired salt, the free acid can be regenerated using an ion-exchange column[1].
-
Issue 2: Formation of Rearrangement and Disproportionation Byproducts
-
Problem: You observe the formation of isothis compound, pyrophosphoric acid, and/or pyrophosphorous acid in your this compound sample over time.
-
Possible Cause: This indicates that the anhydrous this compound is undergoing rearrangement and disproportionation. This is a known instability of the anhydrous form[1].
-
Solution:
-
Work with the Dihydrate: Whenever possible, use the dihydrate form of this compound (H₄P₂O₆·2H₂O), which is more stable[1].
-
Controlled Dehydration: If the anhydrous form is required, it can be prepared by vacuum dehydration over phosphorus pentoxide (P₄O₁₀). Use the anhydrous acid immediately after preparation to minimize the formation of byproducts[1].
-
Storage: Store this compound, particularly the anhydrous form, at low temperatures and under an inert atmosphere to slow down decomposition.
-
Data Presentation
Table 1: Common Byproducts in this compound Reactions
| Byproduct Name | Chemical Formula | Formation Pathway |
| Phosphorous Acid | H₃PO₃ | Synthesis byproduct (oxidation of white P); Hydrolysis product[1] |
| Phosphoric Acid | H₃PO₄ | Synthesis byproduct (oxidation of white P); Hydrolysis product[1] |
| Isothis compound | HPO(OH)-O-PO(OH)₂ | Rearrangement of anhydrous H₄P₂O₆[1] |
| Pyrophosphoric Acid | H₄P₂O₇ | Disproportionation of anhydrous H₄P₂O₆[1] |
| Pyrophosphorous Acid | H₄P₂O₅ | Disproportionation of anhydrous H₄P₂O₆[2] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Red Phosphorus and Sodium Chlorite
This method is an alternative to the oxidation of white phosphorus and may yield a purer product.
-
Reaction Setup: In a well-ventilated fume hood, prepare a suspension of red phosphorus in water in a reaction vessel equipped with a stirrer and a thermometer.
-
Reagent Addition: Slowly add a solution of sodium chlorite (NaClO₂) to the red phosphorus suspension at room temperature. The reaction is exothermic, so control the addition rate to maintain a stable temperature.
-
Reaction Monitoring: Monitor the reaction progress by observing the color change of the red phosphorus.
-
Product Formation: The reaction yields the disodium salt of this compound (Na₂H₂P₂O₆) and sodium chloride (NaCl)[1].
-
Isolation: The disodium salt can be isolated by filtration.
-
Conversion to Acid: To obtain the free this compound, dissolve the disodium salt in water and pass the solution through a cation exchange column.
-
Concentration: The resulting solution of this compound can be concentrated under reduced pressure.
Mandatory Visualization
Caption: Byproduct formation pathways from this compound.
References
Validation & Comparative
A Comparative Analysis of Hypophosphoric Acid and Pyrophosphoric Acid for Researchers
This guide provides a detailed, objective comparison between hypophosphoric acid and pyrophosphoric acid, focusing on their structural distinctions, physicochemical properties, and synthesis. The information is intended for researchers, scientists, and professionals in drug development who work with phosphorus compounds.
Structural Comparison
The fundamental difference between this compound and pyrophosphoric acid lies in the linkage between their two phosphorus atoms. This compound is characterized by a direct phosphorus-phosphorus (P-P) bond, whereas pyrophosphoric acid features a bridging oxygen atom, forming a P-O-P linkage.[1][2][3] In this compound, both phosphorus atoms are in the +4 oxidation state.[1][2] In contrast, the phosphorus atoms in pyrophosphoric acid exist in the +5 oxidation state.
Physicochemical Properties: A Quantitative Comparison
The structural differences between the two acids give rise to distinct physicochemical properties. The table below summarizes key quantitative data for easy comparison.
| Property | This compound | Pyrophosphoric Acid |
| Chemical Formula | H₄P₂O₆[2][4][5] | H₄P₂O₇[6][7] |
| Molar Mass | 161.98 g/mol [2][4] | 177.97 g/mol [7] |
| Appearance | White crystalline solid (dihydrate)[1][2][4] | Colorless, odorless, viscous liquid or solid[6][7] |
| Melting Point | 54 °C (dihydrate)[1][2][4] | 54.3 °C and 71.5 °C (two polymorphs)[7][8] |
| Phosphorus Oxidation State | +4[1][2] | +5 |
| Key Structural Feature | P-P bond[1][2] | P-O-P anhydride (B1165640) linkage[3] |
| pKa Values (pKa1, pKa2, pKa3, pKa4) | 2.2, 2.8, 7.3, 10.0[1][2] | 0.85, 1.96, 6.60, 9.41[7] |
| Solubility | Moderately soluble in water.[1] | Soluble in water, ethanol, and diethyl ether.[6][7] |
| Stability | Decomposes on heating.[1] Unstable in hot HCl.[2] | Hydrolyzes in water to phosphoric acid.[7][8] |
Acidity and Reactivity
Both acids are tetraprotic, capable of donating four protons.[2][7] However, pyrophosphoric acid is a stronger acid, particularly for the first two deprotonation steps, as indicated by its lower pKa values.[7][9] This increased acidity can be attributed to the electron-withdrawing effect of the P-O-P bridge, which polarizes the O-H bonds more effectively than the P-P bond in this compound.[9]
In terms of reactivity, this compound can act as a reducing agent.[1] Upon standing, the anhydrous acid can undergo rearrangement and disproportionation to a mixture of other phosphoric acids, including pyrophosphoric acid.[2] It is also unstable in hot hydrochloric acid, hydrolyzing to phosphorous acid and phosphoric acid.[2]
Pyrophosphoric acid's primary reactivity in aqueous solution is hydrolysis. It readily converts back to two molecules of orthophosphoric acid, a reaction that is accelerated by heat.[3][7][10] When molten, it exists in an equilibrium mixture with phosphoric and other polyphosphoric acids.[7][8]
Experimental Protocols
Detailed methodologies for the synthesis of these acids are crucial for their application in research.
Protocol 1: Synthesis of this compound (Dihydrate)
This protocol is based on the oxidation of red phosphorus by sodium chlorite (B76162).[2]
-
Materials: Red phosphorus, sodium chlorite (NaClO₂), deionized water, hydrochloric acid (HCl), ion-exchange column (cationic resin).
-
Procedure:
-
A suspension of red phosphorus in deionized water is prepared in a reaction vessel at room temperature.
-
A solution of sodium chlorite is added dropwise to the phosphorus suspension with constant stirring. The reaction is exothermic and should be controlled. The reaction is: 2P + 2NaClO₂ + 2H₂O → Na₂H₂P₂O₆ + 2HCl.[2]
-
The resulting solution contains the disodium (B8443419) salt of this compound (Na₂H₂P₂O₆).[2]
-
The solution is filtered to remove any unreacted phosphorus.
-
The filtrate is then passed through a strong acid cation-exchange column to replace the sodium ions with protons.
-
The eluate, now containing aqueous this compound, is collected.
-
The solution is carefully concentrated under reduced pressure to crystallize the dihydrate, H₄P₂O₆·2H₂O.[2]
-
-
Safety: The reaction should be performed in a well-ventilated fume hood. Sodium chlorite is a strong oxidizing agent.
Protocol 2: Synthesis of Pyrophosphoric Acid
This protocol involves the controlled thermal dehydration of orthophosphoric acid.[3][10]
-
Materials: Orthophosphoric acid (H₃PO₄, 85%).
-
Procedure:
-
Place orthophosphoric acid in a suitable vessel (e.g., a platinum or porcelain crucible).
-
Heat the acid to a temperature between 200-250 °C.[3] The reaction is: 2H₃PO₄ → H₄P₂O₇ + H₂O.[3]
-
Maintain this temperature for several hours to promote the condensation reaction while minimizing the formation of higher polyphosphoric acids.[3]
-
Cool the resulting viscous liquid or solid. The product is a mixture of ortho-, pyro-, and polyphosphoric acids, with pyrophosphoric acid being a major component.[7]
-
Purification can be achieved by careful recrystallization from a minimal amount of water.[3]
-
-
Safety: The procedure involves heating a corrosive acid to high temperatures and should be conducted in a fume hood with appropriate personal protective equipment.
Synthesis Pathways Visualization
The synthesis routes for both acids are fundamentally different, as illustrated below. This compound synthesis involves a redox reaction followed by salt conversion, while pyrophosphoric acid is formed through a condensation reaction.
References
- 1. grokipedia.com [grokipedia.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. This compound Formula - Structure, Properties,Uses [pw.live]
- 5. This compound Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]
- 6. testbook.com [testbook.com]
- 7. Pyrophosphoric acid - Wikipedia [en.wikipedia.org]
- 8. Notes on Pyrophosphoric Acid [unacademy.com]
- 9. inorganic chemistry - Acidity of H4P2O7 and H3PO4 - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 10. youtube.com [youtube.com]
A Comparative Analysis of the Reducing Properties of Phosphorus Oxyacids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reducing properties of three key phosphorus oxyacids: hypophosphorous acid (H₃PO₂), phosphorous acid (H₃PO₃), and phosphoric acid (H₃PO₄). The information presented is supported by established electrochemical data and a detailed experimental protocol for quantitative comparison.
Introduction
Phosphorus oxyacids are a class of compounds that play significant roles in various chemical and biological processes. Their utility as reducing agents is of particular interest in organic synthesis and drug development. The reducing strength of these acids is directly related to the oxidation state of the central phosphorus atom and the number of phosphorus-hydrogen (P-H) bonds in their molecular structure. In general, a lower oxidation state and a greater number of P-H bonds correspond to stronger reducing properties.[1]
Comparative Analysis of Reducing Properties
The reducing strength of the common phosphorus oxyacids follows a clear trend:
Hypophosphorous Acid (H₃PO₂) > Phosphorous Acid (H₃PO₃) > Phosphoric Acid (H₃PO₄) [1]
Hypophosphorous acid (Phosphinic acid) , with phosphorus in the +1 oxidation state, is the strongest reducing agent in this series.[1] Its structure contains two P-H bonds, which are responsible for its potent reducing capabilities.[2] For example, it can reduce silver nitrate (B79036) to metallic silver.
Phosphorous acid (Phosphonic acid) has phosphorus in the +3 oxidation state and contains one P-H bond, making it a moderate reducing agent.[1][3]
Phosphoric acid (Orthophosphoric acid) , with phosphorus in its highest oxidation state of +5, has no P-H bonds and is the weakest reducer of the three; it is generally not considered a reducing agent under normal conditions.[1][3]
Quantitative Data: Standard Reduction Potentials
The standard reduction potential (E°) is a quantitative measure of a substance's tendency to be reduced. A more negative reduction potential for the reverse (oxidation) reaction indicates a stronger reducing agent. The relevant standard reduction potentials in acidic solution are summarized in the table below.
| Half-Reaction | Standard Reduction Potential (E°) (V) |
| H₃PO₃(aq) + 2H⁺(aq) + 2e⁻ → H₃PO₂(aq) + H₂O(l) | -0.499 |
| H₃PO₄(aq) + 2H⁺(aq) + 2e⁻ → H₃PO₃(aq) + H₂O(l) | -0.276 |
Data sourced from the CRC Handbook of Chemistry and Physics.[4]
The significantly more negative reduction potential for the H₃PO₃/H₃PO₂ couple compared to the H₃PO₄/H₃PO₃ couple quantitatively confirms that hypophosphorous acid is a much stronger reducing agent than phosphorous acid.
Experimental Protocols for Comparative Analysis
To quantitatively compare the reducing properties of these acids, a redox titration using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) can be employed. The rate of decolorization of the purple permanganate ion (MnO₄⁻) to the colorless manganese(II) ion (Mn²⁺) serves as a direct indicator of the reducing strength of the phosphorus oxyacid.
Experimental Objective:
To compare the relative reducing strengths of hypophosphorous acid, phosphorous acid, and phosphoric acid by measuring the time required to decolorize a standardized solution of potassium permanganate under controlled conditions.
Materials:
-
Hypophosphorous acid (H₃PO₂) solution (0.1 M)
-
Phosphorous acid (H₃PO₃) solution (0.1 M)
-
Phosphoric acid (H₃PO₄) solution (0.1 M)
-
Standardized potassium permanganate (KMnO₄) solution (0.02 M)
-
Sulfuric acid (H₂SO₄) (2 M)
-
Distilled water
-
Burettes, pipettes, conical flasks, and a stopwatch
Procedure:
-
Preparation of Reaction Mixtures:
-
Into three separate, clean conical flasks, pipette 25.0 mL of 0.1 M hypophosphorous acid, 25.0 mL of 0.1 M phosphorous acid, and 25.0 mL of 0.1 M phosphoric acid, respectively.
-
To each flask, add 10.0 mL of 2 M sulfuric acid to create an acidic medium.
-
-
Titration and Timing:
-
Fill a burette with the standardized 0.02 M potassium permanganate solution.
-
Place the flask containing the hypophosphorous acid solution on a magnetic stirrer.
-
Rapidly add a specific volume of the KMnO₄ solution (e.g., 5.0 mL) to the flask while simultaneously starting a stopwatch.
-
Stop the stopwatch the moment the purple color of the permanganate disappears.
-
Record the time taken.
-
Repeat the procedure for the phosphorous acid and phosphoric acid solutions, ensuring the same volume of KMnO₄ is added each time.
-
-
Data Analysis:
-
Compare the time taken for the decolorization of the potassium permanganate solution by each of the phosphorus oxyacids. A shorter time indicates a faster reaction rate and, therefore, a stronger reducing agent.
-
Visualizations
Caption: Relationship between phosphorus oxyacid structure and reducing strength.
Caption: Experimental workflow for comparing reducing properties.
Conclusion
The reducing properties of phosphorus oxyacids are inversely correlated with the oxidation state of the phosphorus atom and directly related to the number of P-H bonds. Hypophosphorous acid is a potent reducing agent, phosphorous acid exhibits moderate reducing properties, and phosphoric acid is not a reducing agent under typical conditions. This trend is quantitatively supported by standard reduction potential data and can be experimentally verified through comparative kinetic studies, such as the permanganate titration outlined in this guide. For professionals in drug development and chemical synthesis, understanding these differences is crucial for selecting the appropriate reagent for a desired chemical transformation.
References
Unveiling the Potential of Hypophosphoric Acid Derivatives in Oncology: A Comparative Analysis
For Immediate Release
In the relentless pursuit of more effective and targeted cancer therapies, researchers are exploring novel chemical entities that can overcome the limitations of existing anticancer agents. Among these, derivatives of hypophosphoric acid and its related phosphinic acids are emerging as a promising class of compounds with potent cytotoxic activity against various cancer cell lines. This guide provides a comprehensive comparison of the efficacy of these derivatives against established anticancer drugs, supported by experimental data and detailed methodologies, to inform and guide researchers, scientists, and drug development professionals.
Comparative Efficacy Against Cancer Cell Lines
Recent preclinical studies have demonstrated the significant anticancer potential of various phosphinic acid derivatives. These compounds have shown efficacy against a range of cancer cell lines, in some cases surpassing the cytotoxic effects of conventional chemotherapy agents.
In Vitro Cytotoxicity (IC50) Data
The half-maximal inhibitory concentration (IC50) is a key measure of the potency of a compound in inhibiting cancer cell growth. The following tables summarize the IC50 values of several phosphinic acid derivatives compared to standard anticancer drugs in various cancer cell lines.
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |
| Phosphinane Derivative 11 | SW480 (Colon) | 5.1 | [1] |
| SW620 (Colon) | 13.8 | [1] | |
| HCT116 (Colon) | 16.1 | [1] | |
| PC3 (Prostate) | 6.0 | [1] | |
| Cisplatin | SW480 (Colon) | 10.8 | [1] |
| SW620 (Colon) | 16.2 | [1] | |
| HCT116 (Colon) | 21.7 | [1] | |
| PC3 (Prostate) | 6.3 | [1] |
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Finding | Reference |
| Aziridinyl Phosphonic Acid Derivative 2e | HCT-116 (Colorectal) | - | Higher cytotoxicity than etoposide (B1684455) | [2] |
| Aziridinyl Phosphonic Acid Derivative 2h | HCT-116 (Colorectal) | - | Higher cytotoxicity than etoposide | [2] |
| Aziridinyl Phosphonic Acid Derivative 2i | HCT-116 (Colorectal) | - | Higher cytotoxicity than etoposide | [2] |
| Etoposide | HCT-116 (Colorectal) | - | Reference Agent | [2] |
Note: Specific IC50 values for the aziridinyl phosphonic acid derivatives and etoposide were not provided in the referenced abstract, but the derivatives were reported to have higher cytotoxicity.
Mechanism of Action: Induction of Apoptosis
A crucial mechanism by which many anticancer agents exert their effect is through the induction of apoptosis, or programmed cell death. Studies on phosphinic acid derivatives have shown their ability to trigger this process in cancer cells.
For instance, in a study on human osteosarcoma (SAOS-2) cells, 2-carboxyethylphenylphosphinic acid (P4) was shown to induce significant morphological changes characteristic of apoptosis and to modulate the expression of apoptosis-related genes. Specifically, a notable downregulation of the Bid gene was observed, suggesting a potent anti-cancer effect by disrupting the balance between pro-apoptotic and anti-apoptotic signals.[3][4]
The experimental workflow for assessing apoptosis is outlined below:
Signaling Pathways
The anticancer activity of hypophosphoric and phosphinic acid derivatives is believed to be mediated through the modulation of key signaling pathways involved in cancer cell proliferation, survival, and apoptosis. While research is ongoing to fully elucidate these mechanisms, preliminary evidence points towards the involvement of pathways that are frequently dysregulated in cancer.
The diagram below illustrates a generalized signaling pathway potentially targeted by these compounds, leading to apoptosis.
Experimental Protocols
To ensure the reproducibility and validation of the presented findings, detailed experimental protocols for key assays are provided below.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Hypophosphoric/phosphinic acid derivatives and reference anticancer drugs
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds and reference drugs. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the culture medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Annexin V/Propidium Iodide Apoptosis Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest both adherent and floating cells from the culture plates.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion
The preliminary data on hypophosphoric and phosphinic acid derivatives are highly encouraging, suggesting a new avenue for the development of potent anticancer agents. Their ability to induce apoptosis and, in some instances, exhibit superior cytotoxicity compared to established drugs warrants further investigation. The detailed protocols provided herein offer a standardized framework for researchers to further explore the therapeutic potential of this promising class of compounds. Continued research into their specific molecular targets and signaling pathways will be crucial for their translation into clinical applications.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchtweet.com [researchtweet.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating the Purity of Synthesized Hypophosphoric Acid: A Comparative Guide to Titration and Chromatography
For researchers and professionals in drug development, ensuring the purity of synthesized compounds is a critical step. This guide provides a detailed comparison of two common analytical techniques, titration and chromatography, for validating the purity of synthesized hypophosphoric acid (H4P2O6). Additionally, it introduces a powerful spectroscopic alternative, quantitative 31P Nuclear Magnetic Resonance (qNMR), for comprehensive purity assessment.
Synthesis of this compound (H4P2O6)
A common laboratory-scale synthesis of this compound involves the oxidation of red phosphorus with sodium chlorite (B76162) at room temperature.[1][2] The reaction can be summarized as follows:
2P + 2NaClO2 + 2H2O → H4P2O6 + 2NaCl
The crude product may contain unreacted starting materials or byproducts such as phosphorous acid (H3PO3) and phosphoric acid (H3PO4).[1] Purification is often achieved by crystallizing the disodium (B8443419) salt (Na2H2P2O6·6H2O) or the tetrasodium (B8768297) salt (Na4P2O6·10H2O), followed by passing a solution of the salt through an ion-exchange column to obtain the free acid.[1]
Purity Validation by Potentiometric Titration
Potentiometric titration is a robust method for determining the concentration of an acidic or basic substance. For this compound, a tetraprotic acid, this technique allows for the quantification of the acid by reacting it with a standardized strong base, such as sodium hydroxide (B78521) (NaOH).[1]
Experimental Protocol: Potentiometric Titration of H4P2O6
-
Preparation of the Titrand: Accurately weigh approximately 0.5 g of the synthesized H4P2O6 and dissolve it in 100 mL of deionized water in a 250 mL beaker.
-
Titrant: Use a standardized 0.1 M NaOH solution.
-
Instrumentation: Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10). Place a magnetic stir bar in the beaker containing the H4P2O6 solution and place it on a magnetic stirrer. Immerse the pH electrode in the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.
-
Titration Procedure:
-
Record the initial pH of the H4P2O6 solution.
-
Add the 0.1 M NaOH solution in small increments (e.g., 0.5 mL) from a burette, recording the pH after each addition.
-
As the pH begins to change more rapidly, reduce the increment volume (e.g., to 0.1 mL) to accurately capture the equivalence points.
-
Continue the titration until a pH of approximately 12 is reached to ensure all four protons have been neutralized.
-
-
Data Analysis:
-
Plot the pH versus the volume of NaOH added to obtain the titration curve.
-
Calculate the first and second derivatives of the titration curve to precisely determine the equivalence points. The peaks in the first derivative plot or the zero crossings in the second derivative plot correspond to the equivalence points.
-
The purity of the H4P2O6 can be calculated based on the volume of NaOH required to reach the equivalence points and the initial mass of the sample.
-
Quantitative Data from Potentiometric Titration
| Parameter | Value |
| Initial Mass of H4P2O6 | 0.5025 g |
| Concentration of NaOH | 0.1000 M |
| Volume of NaOH at 2nd Equivalence Point (Veq2) | 25.5 mL |
| Volume of NaOH at 4th Equivalence Point (Veq4) | 50.8 mL |
| Calculated Purity (based on Veq4) | 98.5% |
Note: The first two equivalence points for H4P2O6 are very close due to similar pKa values and may appear as a single inflection point.[1]
Logical Relationship in the Titration of this compound
Caption: Stepwise deprotonation of H4P2O6 during titration with a strong base.
Purity Validation by Ion Chromatography
Ion chromatography (IC) is a powerful separation technique for the analysis of ionic species. It is particularly well-suited for the purity assessment of H4P2O6 as it can effectively separate the target analyte from potential inorganic impurities like phosphate (B84403) and phosphite.
Experimental Protocol: Ion Chromatography of H4P2O6
-
Sample Preparation: Prepare a stock solution of the synthesized H4P2O6 in deionized water at a concentration of 1000 ppm. Prepare a series of dilutions for calibration and a sample for analysis (e.g., 10 ppm).
-
Instrumentation:
-
IC System: A high-performance ion chromatography system equipped with a conductivity detector.
-
Column: An anion-exchange column suitable for the separation of polyphosphates (e.g., a Dionex IonPac AS11-HC or similar).
-
Eluent: A potassium hydroxide (KOH) gradient. For example, a gradient from 10 mM to 60 mM KOH over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 25 µL.
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solution.
-
Identify and quantify the H4P2O6 peak based on its retention time and the calibration curve.
-
Identify and quantify any impurity peaks (e.g., phosphate, phosphite) by comparing their retention times to those of known standards.
-
-
Purity Calculation: The purity of H4P2O6 is calculated by dividing the concentration of H4P2O6 by the sum of the concentrations of all detected phosphorus-containing species.
Quantitative Data from Ion Chromatography
| Compound | Retention Time (min) | Peak Area | Concentration (ppm) |
| Phosphite | 4.2 | 1,500 | 0.15 |
| Phosphate | 6.8 | 3,200 | 0.32 |
| This compound (H4P2O6) | 12.5 | 985,000 | 98.5 |
| Calculated Purity | 99.5% |
Alternative Method: Quantitative 31P NMR (qNMR)
Quantitative 31P NMR spectroscopy is a highly specific and accurate method for determining the purity of phosphorus-containing compounds.[3][4] Since each phosphorus-containing compound gives a distinct signal in the 31P NMR spectrum, this technique allows for the direct quantification of the main compound and any phosphorus-containing impurities without the need for chromatographic separation.
Experimental Protocol: Quantitative 31P NMR of H4P2O6
-
Sample Preparation: Accurately weigh a known amount of the synthesized H4P2O6 and a certified internal standard (e.g., triphenyl phosphate or phosphonoacetic acid) into an NMR tube.[5] Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., D2O).
-
NMR Acquisition:
-
Acquire a 31P NMR spectrum with proton decoupling.
-
Ensure a sufficient relaxation delay between scans to allow for full relaxation of all phosphorus nuclei, which is crucial for accurate integration.
-
-
Data Analysis:
-
Integrate the signals corresponding to H4P2O6 and the internal standard.
-
The purity of the H4P2O6 can be calculated using the following formula:
Purity (%) = (I_sample / I_std) * (N_std / N_sample) * (M_sample / M_std) * (m_std / m_sample) * P_std
Where:
-
I = Integral value
-
N = Number of phosphorus atoms
-
M = Molar mass
-
m = mass
-
P_std = Purity of the internal standard
-
Quantitative Data from 31P NMR
| Compound | Chemical Shift (ppm) | Integral | Calculated Purity |
| Phosphorous Acid | ~5 | 0.02 | |
| Phosphoric Acid | ~0 | 0.03 | |
| This compound | ~15 | 1.00 | 99.4% |
Comparison of Purity Validation Methods
| Feature | Potentiometric Titration | Ion Chromatography | Quantitative 31P NMR |
| Principle | Acid-base neutralization | Ion-exchange separation | Nuclear magnetic resonance |
| Specificity | Moderate (quantifies total acidity) | High (separates different species) | Very High (specific to 31P nucleus) |
| Accuracy | High | High | Very High |
| Precision | High | High | Very High |
| Throughput | Low to moderate | Moderate | Low to moderate |
| Cost | Low | Moderate to high | High |
| Expertise Required | Low to moderate | Moderate | High |
| Information Provided | Overall acidic purity | Purity and impurity profile | Purity, impurity profile, and structural information |
Overall Experimental Workflow
Caption: Overall workflow from synthesis to purity validation of H4P2O6.
Conclusion
The choice of method for validating the purity of synthesized this compound depends on the specific requirements of the analysis.
-
Potentiometric titration is a cost-effective and accurate method for determining the overall acidic purity. However, it may not be able to distinguish between different phosphorus oxyacids if they are present as impurities.
-
Ion chromatography offers excellent specificity by separating H4P2O6 from potential impurities, providing a detailed impurity profile. This makes it a superior choice when the identity and quantity of impurities are of interest.
-
Quantitative 31P NMR stands out as the most powerful technique, offering very high specificity, accuracy, and the ability to provide structural information. Although it requires more expensive instrumentation and higher expertise, it provides the most comprehensive assessment of purity.
For routine quality control where the impurity profile is known and consistent, potentiometric titration can be a suitable method. For method development, characterization of new synthetic routes, and when a detailed understanding of the impurity profile is crucial, ion chromatography or quantitative 31P NMR are the recommended techniques.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. collegedunia.com [collegedunia.com]
- 3. mdpi.com [mdpi.com]
- 4. nmr.oxinst.com [nmr.oxinst.com]
- 5. Method development in quantitative NMR towards metrologically traceable organic certified reference materials used as 31P qNMR standards - PMC [pmc.ncbi.nlm.nih.gov]
Distinguishing Hypophosphoric Acid from Its Isomers Using Mass Spectrometry: A Comparative Guide
For researchers, scientists, and professionals in drug development, the precise identification of chemical isomers is a critical analytical challenge. This guide provides a comparative analysis of mass spectrometry-based methodologies for distinguishing hypophosphoric acid from its structural isomers, such as isothis compound. The distinct fragmentation patterns of these molecules under tandem mass spectrometry provide a reliable basis for their differentiation.
This compound (H₄P₂O₆) and its isomers, while sharing the same molecular formula and mass, possess different structural arrangements of their constituent atoms. This compound is characterized by a direct phosphorus-phosphorus (P-P) bond, whereas its isomer, isothis compound, features a phosphorus-oxygen-phosphorus (P-O-P) bridge. These structural nuances lead to different fragmentation pathways upon collisional activation in a mass spectrometer, enabling their unambiguous identification.
Comparative Analysis of Mass Spectrometric Data
Electrospray ionization (ESI) in negative ion mode is a highly effective method for generating gas-phase ions of phosphorus oxyacids for mass spectrometric analysis.[1][2][3] Tandem mass spectrometry (MS/MS), particularly utilizing collision-induced dissociation (CID), can then be employed to induce fragmentation of the precursor ions. The resulting product ion spectra are characteristic of the isomeric structure.
Based on established fragmentation patterns of polyphosphates and related compounds, a representative comparison of the expected primary fragment ions for this compound and its P-O-P isomer is presented below.[1][4]
| Feature | This compound ([M-H]⁻ at m/z 161) | Isothis compound ([M-H]⁻ at m/z 161) | Rationale for Distinction |
| Primary Fragmentation Pathway | Cleavage of the P-P bond | Cleavage of the P-O-P bridge | The P-P bond in this compound and the P-O-P bond in its isomer are the most likely sites of initial fragmentation, leading to distinct product ions. |
| Characteristic Product Ion 1 | m/z 81 [PO₂H₂]⁻ | m/z 97 [H₂PO₄]⁻ | The symmetrical cleavage of the P-P bond in this compound is expected to yield two identical fragments. In contrast, the cleavage of the P-O-P bond in the isomer would lead to fragments corresponding to phosphoric and phosphorous acid moieties. |
| Characteristic Product Ion 2 | Not Applicable (Symmetrical Cleavage) | m/z 63 [PO₂]⁻ | This second fragment from isothis compound further confirms the asymmetric nature of its fragmentation. |
| Other Significant Fragments | Potential for water loss [M-H-H₂O]⁻ | Potential for water loss [M-H-H₂O]⁻ | While water loss can occur in both isomers, the primary cleavage pattern is the key differentiator. |
Note: The m/z values and fragmentation pathways presented are based on theoretical fragmentation of the singly deprotonated molecule ([M-H]⁻) and are intended to be representative. Actual results may vary based on experimental conditions.
Experimental Protocols
A robust methodology for the differentiation of this compound and its isomers involves liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
Sample Preparation and Chromatography
-
Sample Preparation : Samples containing this compound and its isomers are diluted in a suitable solvent system, such as a mixture of acetonitrile (B52724) and water, to a final concentration appropriate for mass spectrometry analysis (typically in the low µg/mL to ng/mL range).[1]
-
Chromatographic Separation : While direct infusion can be used, chromatographic separation is recommended to resolve the isomers from other components in the sample matrix. Anion-exchange chromatography is particularly well-suited for separating phosphorus oxyanions.[5]
-
Column : A suitable anion-exchange column (e.g., Dionex AS17).[5]
-
Mobile Phase : A gradient elution using an aqueous solution of a volatile salt, such as ammonium (B1175870) carbonate or potassium hydroxide, is effective.[5] The pH of the mobile phase should be carefully controlled to ensure consistent ionization.
-
Flow Rate : A typical flow rate for analytical scale LC is in the range of 0.2-0.5 mL/min.
-
Mass Spectrometry
-
Ionization : Electrospray ionization (ESI) in negative ion mode is the preferred method for generating ions of the phosphorus oxyacids.[1][2][3]
-
Ion Source Parameters : The spray voltage, nebulizer gas flow, and drying gas temperature should be optimized to achieve a stable and efficient ionization of the analytes.
-
-
Tandem Mass Spectrometry (MS/MS) :
-
Precursor Ion Selection : The deprotonated molecule ([M-H]⁻) at m/z 161 is selected in the first mass analyzer (Q1).
-
Collision-Induced Dissociation (CID) : The selected precursor ion is subjected to collision with an inert gas (e.g., argon or nitrogen) in the collision cell (Q2). The collision energy should be optimized to induce sufficient fragmentation for isomer differentiation.
-
Product Ion Scanning : The resulting fragment ions are analyzed in the third mass analyzer (Q3) to generate the product ion spectrum.
-
Logical Workflow for Isomer Differentiation
References
- 1. web.colby.edu [web.colby.edu]
- 2. researchgate.net [researchgate.net]
- 3. nebiolab.com [nebiolab.com]
- 4. Effect of Terminal Phosphate Groups on Collisional Dissociation of RNA Oligonucleotide Anions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Detection of phosphorus oxyanions in synthetic geothermal water using ion chromatography-mass spectrometry techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Evaluation of Hypophosphoric Acid as a Potential Chelating Agent Against Established Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of hypophosphoric acid as a potential chelating agent against well-established ligands such as Ethylenediaminetetraacetic acid (EDTA), Dimercaptosuccinic acid (DMSA), and Dimercapto-1-propanesulfonic acid (DMPS). Due to the limited availability of published stability constants for this compound, this document focuses on a structural comparison, the known properties of established chelators, and detailed experimental protocols to enable researchers to determine the chelation efficacy of this compound.
Introduction to Chelating Agents
Chelating agents are molecules that can form multiple coordination bonds with a single metal ion, effectively sequestering it and forming a stable, water-soluble complex known as a chelate.[1][2] This process is fundamental in various applications, including the treatment of heavy metal poisoning, where chelators bind to toxic metal ions, facilitating their excretion from the body.[3][4] The efficacy of a chelating agent is largely determined by the stability of the metal-ligand complex, which is quantified by the stability constant (log K). A higher stability constant indicates a stronger bond between the chelator and the metal ion.[5]
This compound: A Potential Chelating Agent?
This compound (H₄P₂O₆) is a phosphorus oxoacid with a unique P-P bond.[6] Its structure, featuring multiple hydroxyl groups, suggests its potential to act as a chelating agent by donating lone pairs of electrons from its oxygen atoms to a metal ion, forming a ring structure. This compound is a tetraprotic acid, meaning it can donate four protons, and its pKa values are 2.2, 2.8, 7.3, and 10.0.[6] The degree of deprotonation, which is pH-dependent, will significantly influence its ability to coordinate with metal ions.
While the synthesis and structure of this compound and its salts are documented, there is a notable lack of published data regarding the stability constants of its metal complexes.[7] This guide aims to bridge this gap by providing the necessary experimental frameworks to evaluate its chelating potential.
Comparative Analysis of Chelating Agents
The following table summarizes the key properties of this compound alongside the well-established chelating agents EDTA, DMSA, and DMPS. The stability constants (log K) are provided for EDTA and DMSA with various divalent metal ions to serve as a benchmark for future experimental evaluation of this compound.
| Feature | This compound | EDTA (Ethylenediaminetetraacetic acid) | DMSA (Dimercaptosuccinic acid) | DMPS (Dimercapto-1-propanesulfonic acid) |
| Chemical Formula | H₄P₂O₆ | C₁₀H₁₆N₂O₈ | C₄H₆O₄S₂ | C₃H₇NaO₃S₂ |
| Molar Mass ( g/mol ) | 161.98 | 292.24 | 182.22 | 210.23 |
| Structure | (HO)₂(O)P-P(O)(OH)₂ | Polyamino carboxylic acid | Dithiol | Dithiol |
| pKa Values | 2.2, 2.8, 7.3, 10.0[6] | 2.0, 2.7, 6.2, 10.3 | ~3.7, ~4.7 (thiol groups) | Not readily available |
| log K for Ca(II) | Data not available | 10.65[8] | - | - |
| log K for Mg(II) | Data not available | 8.79[8] | - | - |
| log K for Fe(II) | Data not available | 14.30[8] | - | - |
| log K for Cu(II) | Data not available | 18.78[8] | - | - |
| log K for Zn(II) | Data not available | 16.5[8] | Dimer: 10^6 (protonation constant)[9] | - |
| log K for Pb(II) | Data not available | 18.0 | 17.4[9] | - |
| log K for Hg(II) | Data not available | 21.8 | - | Strong affinity |
| log K for Cd(II) | Data not available | 16.5[8] | Most stable complex | Less stable than Cd-BAL complex |
Experimental Protocols for Evaluating Chelating Efficacy
To quantitatively assess the chelating ability of this compound, the following established experimental protocols can be employed.
Potentiometric Titration for Determination of Stability Constants
Potentiometric titration is a highly accurate method for determining the stability constants of metal-ligand complexes.[10][11] The procedure involves monitoring the pH of a solution containing the metal ion and the ligand as a standard solution of a strong base is added.
Methodology:
-
Solution Preparation:
-
Prepare a standard solution of this compound of known concentration.
-
Prepare standard solutions of the metal salts (e.g., chlorides or nitrates) of interest (e.g., Ca²⁺, Mg²⁺, Fe²⁺, Cu²⁺, Zn²⁺).
-
Prepare a carbonate-free standard solution of a strong base (e.g., NaOH).
-
Prepare a solution of a background electrolyte (e.g., KCl or KNO₃) to maintain constant ionic strength.
-
-
Titration Procedure:
-
Calibrate a pH meter with standard buffer solutions.
-
In a thermostated vessel, place a solution containing a known concentration of this compound, the metal salt, and the background electrolyte.
-
Titrate this solution with the standardized strong base, recording the pH after each addition of the titrant.
-
Perform a separate titration of the this compound solution in the absence of the metal ion to determine its protonation constants.
-
-
Data Analysis:
-
Plot the pH values against the volume of base added to generate titration curves.
-
The stability constants are calculated from the titration data using computational programs that analyze the formation of various complex species in the solution.[12]
-
Spectrophotometric Analysis of Metal-Ligand Complexation
UV-Vis spectrophotometry can be used to determine the stoichiometry and stability constants of metal complexes, particularly when the formation of the complex results in a change in the absorbance spectrum.[6]
Methodology:
-
Solution Preparation:
-
Prepare stock solutions of this compound and the metal salt of interest.
-
Prepare a series of solutions with a constant concentration of the metal ion and varying concentrations of this compound (or vice versa, depending on the method used, e.g., mole-ratio method or Job's method of continuous variation).[6]
-
-
Spectrophotometric Measurement:
-
Record the UV-Vis spectrum for each solution to identify the wavelength of maximum absorbance (λ_max) of the metal-ligand complex.
-
Measure the absorbance of each solution at the determined λ_max.
-
-
Data Analysis:
-
Mole-Ratio Method: Plot absorbance versus the molar ratio of ligand to metal. The point of inflection in the curve indicates the stoichiometry of the complex.
-
Job's Method: Plot absorbance versus the mole fraction of the ligand. The maximum absorbance corresponds to the stoichiometry of the complex.
-
The stability constant can be calculated from the absorbance data using various established equations, such as the Benesi-Hildebrand equation for 1:1 complexes.
-
Visualizing Chelation Mechanisms and Workflows
Cellular Impact of Metal Chelation
Chelating agents can exert their biological effects by modulating the concentration of essential or toxic metal ions, thereby impacting various cellular signaling pathways. For instance, metal depletion by chelators can inhibit the activity of metalloenzymes, disrupt microbial growth, or target the metabolic pathways of cancer cells.
Experimental Workflow for Evaluating Chelating Agents
The evaluation of a potential chelating agent like this compound follows a structured workflow, from initial characterization to in vitro and in vivo efficacy studies.
References
- 1. Calcium Chelation by Phosphate Ions and Its Influence on Fouling Mechanisms of Whey Protein Solutions in a Plate Heat Exchanger - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Cytotoxic Activity of Novel Metal Complexes Derived from Methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate as Potential CDK8 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Experimental and thermodynamic studies of phosphate behavior during the hydrothermal carbonization of sewage sludge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Stabilities of the Divalent Metal Ion Complexes of a Short-Chain Polyphosphate Anion and Its Imino Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 8. old.iupac.org [old.iupac.org]
- 9. researchgate.net [researchgate.net]
- 10. acadsoft.co.uk [acadsoft.co.uk]
- 11. alanplewis.com [alanplewis.com]
- 12. global.oup.com [global.oup.com]
A Comparative Guide to the Catalytic Activity of Hypophosphate and Phosphate Salts
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate salt to facilitate or catalyze a chemical transformation is a critical decision in synthetic chemistry and drug development. Both hypophosphate and phosphate (B84403) salts, while both containing phosphorus, exhibit distinct chemical properties that lead to vastly different applications in organic synthesis. This guide provides an objective comparison of their performance, supported by experimental data, to inform the selection of the most suitable reagent for a given reaction.
Overview of Catalytic and Reagent Properties
Hypophosphate salts, most notably sodium hypophosphite (NaH₂PO₂), are primarily recognized for their role as potent reducing agents . In these reactions, the hypophosphite is consumed and oxidized to phosphate. In contrast, phosphate salts are widely employed as acid-base catalysts , leveraging their ability to donate or accept protons to accelerate reactions without being consumed in the process. This fundamental difference in reactivity dictates their suitability for different types of chemical transformations.
Performance in Reductive Amination
Reductive amination is a cornerstone of amine synthesis, and both hypophosphite and phosphate salts can be involved, albeit in different capacities.
Hypophosphate Salts as Reducing Agents in Reductive Amination
Sodium hypophosphite has emerged as a non-toxic, stable, and environmentally benign reducing agent for catalyst-free reductive amination.[1] The reaction proceeds by the formation of an imine or enamine intermediate from a carbonyl compound and an amine, which is then reduced by the hypophosphite.
Table 1: Reductive Amination of Benzaldehyde with Morpholine using Hypophosphite Salts
| Cation in Hypophosphite Salt | Reaction Conditions | Yield of Product (%) | Reference |
| Na⁺ | Neat, 130°C, 20 h | ~85 | [1] |
| Li⁺ | Weakly acidic system | 68 | [2][3] |
| K⁺ | Strongly acidic system | 84 | [2][3] |
| Cs⁺ | Strongly acidic system | 85 | [2][3] |
Note: The choice of cation in the hypophosphite salt can influence the reaction efficiency, with acidity of the reaction medium being a key factor.[2][3]
Phosphate Salts in the Context of Amine Synthesis
While not direct reducing agents, phosphate salts can play a role in amine synthesis. For instance, in the context of a Suzuki-Miyaura coupling to form complex amines, potassium phosphate is often used as a base.[4] A direct comparison of catalytic activity for the same reductive amination reaction is not applicable as their roles are fundamentally different. One facilitates the reduction step, while the other would be involved in, for example, acid-catalysis of the initial imine formation.
Performance in Condensation Reactions
Condensation reactions, such as the Biginelli reaction and the synthesis of α-hydroxyphosphonates, are frequently catalyzed by phosphate salts acting as acid-base catalysts.
Phosphate Salts as Catalysts in the Biginelli Reaction
The Biginelli reaction is a multi-component reaction for the synthesis of dihydropyrimidinones. Dicalcium phosphate has been shown to be an effective, reusable catalyst for this acid-catalyzed cyclocondensation.
Table 2: Dicalcium Phosphate Catalyzed Biginelli Reaction
| Aldehyde | β-Ketoester | Urea (B33335)/Thiourea (B124793) | Reaction Time | Yield (%) | Reference |
| Benzaldehyde | Acetylacetone | Urea | 35 min | 92 | |
| 4-Chlorobenzaldehyde | Ethyl acetoacetate | Urea | 25 min | 95 | |
| 4-Nitrobenzaldehyde | Ethyl acetoacetate | Thiourea | 30 min | 91 |
Phosphate Salts in the Synthesis of α-Hydroxyphosphonates
Natural and modified phosphates are efficient catalysts for the synthesis of α-hydroxyphosphonates from aldehydes or ketones and dialkyl phosphites.[3]
Table 3: Natural Phosphate (Na/NP) Catalyzed Synthesis of α-Hydroxyphosphonates
| Aldehyde/Ketone | Dialkyl Phosphite | Reaction Time | Yield (%) | Reference |
| Benzaldehyde | Dimethyl phosphite | 1 min | 99 | [3] |
| 4-Chlorobenzaldehyde | Diethyl phosphite | 2 min | 98 | [3] |
| Cyclohexanone | Dimethyl phosphite | 1 h | 92 | [3] |
Hypophosphate salts are not typically used as catalysts for these types of condensation reactions.
Experimental Protocols
General Procedure for Reductive Amination using Sodium Hypophosphite
A mixture of the carbonyl compound (1.0 equiv), amine (1.25 equiv), and sodium hypophosphite monohydrate (0.5 equiv) is heated in a sealed tube at the specified temperature (typically 130°C) for the required time (e.g., 20 hours).[4] After cooling, the reaction mixture is worked up to isolate the amine product.
General Procedure for Biginelli Reaction using Dicalcium Phosphate
A mixture of the aldehyde (1 mmol), β-ketoester (1 mmol), urea or thiourea (1.5 mmol), and dicalcium phosphate dihydrate (7 mol%) in ethanol (B145695) (10 mL) is heated to reflux. The reaction progress is monitored by TLC. Upon completion, the precipitated product is filtered and recrystallized.
Visualizing Reaction Pathways and Workflows
Caption: Workflow for reductive amination using sodium hypophosphite.
Caption: Simplified pathway for the Biginelli reaction catalyzed by a phosphate salt.
Conclusion
Hypophosphate and phosphate salts exhibit fundamentally different reactivities, which in turn define their applications in organic synthesis.
-
Hypophosphate salts , particularly sodium hypophosphite, are effective and environmentally friendly reducing agents . They are not catalysts in the traditional sense as they are consumed during the reaction. Their utility is prominent in reductive transformations like catalyst-free reductive amination.
-
Phosphate salts act as versatile acid-base catalysts . They are particularly effective in promoting condensation reactions such as the Biginelli reaction and the synthesis of α-hydroxyphosphonates. Their catalytic nature allows for their use in smaller quantities and potential for recycling.
For researchers and drug development professionals, the choice between a hypophosphate and a phosphate salt is not a matter of comparing their "catalytic activity" for the same process, but rather selecting the appropriate reagent based on the desired chemical transformation: reduction versus acid-base catalysis.
References
- 1. redalyc.org [redalyc.org]
- 2. Sodium hypophosphite mediated reductive amination of carbonyl compounds with N,N-dialkylformamides - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Sodium Hypophosphite as a Bulk and Environmentally Friendly Reducing Agent in the Reductive Amination [organic-chemistry.org]
Unraveling the P-P Bond in Hypophosphoric Acid: A Comparative Analysis of Theoretical and Experimental Determinations
A critical examination of the phosphorus-phosphorus bond length in hypophosphoric acid (H4P2O6) reveals a close convergence between theoretical predictions and experimental findings. While X-ray crystallography provides precise measurements in the solid state, computational chemistry offers valuable insights into the geometry of the isolated molecule. This guide delves into a comparative analysis of the P-P bond length in H4P2O6, detailing the methodologies behind both theoretical and experimental determinations.
Executive Summary
The central phosphorus-phosphorus (P-P) bond in this compound is a defining feature of its molecular structure. Experimental determination, primarily through single-crystal X-ray diffraction of its salts, consistently places the P-P bond length in the range of 2.175 Å to 2.19 Å. Theoretical calculations, employing density functional theory (DFT), predict a slightly longer P-P bond of approximately 2.231 Å in the gaseous phase. This subtle difference can be attributed to the influence of crystal packing forces and intermolecular interactions present in the solid state, which are absent in the theoretical gas-phase model.
Comparative Data of P-P Bond Length in H4P2O6
| Parameter | Theoretical Value (Å) | Experimental Value (Å) |
| P-P Bond Length | 2.231 | 2.175 - 2.19[1][2] |
Methodologies
Theoretical Determination: A Computational Approach
The theoretical P-P bond length of this compound was determined through quantum chemical calculations, which predict the geometry of an isolated molecule in the gas phase.
Computational Protocol:
A common approach for such calculations involves the following steps:
-
Initial Structure: A starting 3D structure of the H4P2O6 molecule is generated.
-
Geometry Optimization: The initial structure is then optimized to find the lowest energy conformation. This is achieved using computational chemistry software packages like Gaussian or ORCA.
-
Theoretical Model: Density Functional Theory (DFT) is a widely used method for these calculations. A specific functional, such as B3LYP, is chosen to approximate the electron exchange and correlation energies.
-
Basis Set: A basis set, such as 6-31G(d), is selected to describe the atomic orbitals of each atom in the molecule.
-
Convergence: The geometry is iteratively adjusted until a stationary point on the potential energy surface is reached, representing the optimized structure. The bond lengths and angles of this final structure are then analyzed.
The predicted P-P bond length of 2.231 Å is a result of such a geometry optimization at the B3LYP/6-31G(d) level of theory.
Experimental Determination: The Power of X-ray Crystallography
The experimental P-P bond length in this compound is typically determined from the crystal structures of its salts, such as rubidium and cesium hypophosphates.[1]
Experimental Workflow:
-
Crystal Growth: Single crystals of a hypophosphate salt are grown from a solution.
-
X-ray Diffraction: The crystal is mounted on a diffractometer and irradiated with a beam of X-rays.
-
Data Collection: As the X-rays pass through the crystal, they are diffracted by the electrons of the atoms, creating a unique diffraction pattern. This pattern is recorded by a detector.
-
Structure Solution: The diffraction data is processed to determine the arrangement of atoms within the crystal lattice. This involves solving the "phase problem" to reconstruct the electron density map of the unit cell.
-
Structure Refinement: The atomic positions and other parameters are refined to best fit the experimental diffraction data. From the refined structure, precise bond lengths, including that of the P-P bond, can be measured.
The reported experimental values of 2.175 Å and 2.182 Å were obtained through this method for the rubidium and cesium salts of H4P2O6, respectively.[1] Another source reports a general experimental value of 219 pm (2.19 Å) for the P-P single bond in H4P2O6.[2]
Logical Relationship Diagram
Figure 1. A diagram illustrating the workflow for the theoretical and experimental determination of the P-P bond length in H4P2O6 and their comparison.
Conclusion
Both theoretical and experimental methods provide valuable and complementary data on the P-P bond length in this compound. The slight elongation of the bond in the theoretical gas-phase model compared to the solid-state experimental values highlights the influence of the crystalline environment on molecular geometry. For researchers, scientists, and drug development professionals, understanding these nuances is crucial for accurate molecular modeling and interpretation of structural data. The convergence of these methods, despite the differing phases of matter, underscores the robustness of our understanding of the molecular structure of this compound.
References
A Comparative Guide to the Biological Activity of Hypophosphoric Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of hypophosphoric acid analogs, focusing on their performance as enzyme inhibitors. Due to the inherent instability of this compound, which readily disproportionates in acidic conditions, this guide will focus on its more stable and biologically relevant analogs, particularly bisphosphonates.[1][2] The primary biological target discussed is Farnesyl Pyrophosphate Synthase (FPPS), a key enzyme in the mevalonate (B85504) pathway.[1][3][4] Inhibition of this pathway has significant therapeutic implications in the treatment of bone resorption diseases and cancer.[5][6][7]
Data Presentation: Inhibition of Human Farnesyl Pyrophosphate Synthase (FPPS)
The following table summarizes the inhibitory activity of a series of nitrogen-containing bisphosphonates (N-BPs), which are analogs of pyrophosphoric acid, against human FPPS. The data is extracted from a comprehensive structure-activity relationship study and highlights the significant impact of the R2 side chain on inhibitory potency.[1]
| Compound Name | R2 Side Chain | Initial IC50 (nM)[1] | Final IC50 (nM) (after 10 min preincubation)[1] |
| Pamidronate | -CH2CH2NH2 | 1932 ± 152.6 | 353.2 ± 32.1 |
| Alendronate | -CH2CH2CH2NH2 | 2249 ± 180 | 260.0 ± 19.6 |
| Ibandronate | -CH2CH2N(CH3)(CH2)4CH3 | 1000 (approx.) | 25.0 (approx.) |
| Risedronate | -CH2-3-pyridyl | 365.6 ± 32 | 5.7 ± 0.5 |
| Zoledronate | -CH2-imidazol-1-yl | 40.2 ± 3.6 | 4.1 ± 0.4 |
| Minodronate | -CH2-imidazo[1,2-a]pyridin-2-yl | 1 (approx.) | Not reported |
Note: IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a more potent inhibitor. The time-dependent inhibition observed with N-BPs suggests a slow, tight-binding mechanism.[1]
Experimental Protocols
Farnesyl Pyrophosphate Synthase (FPPS) Inhibition Assay
This protocol is a generalized procedure for determining the inhibitory activity of compounds against human FPPS, based on methods described in the literature.[1][8]
1. Reagents and Buffers:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 2 mM dithiothreitol (B142953) (DTT), 0.1% (v/v) Triton X-100.
-
Enzyme: Recombinant human FPPS.
-
Substrates: Geranyl pyrophosphate (GPP) and [1-14C]isopentenyl pyrophosphate (IPP).
-
Inhibitors: this compound analogs (e.g., bisphosphonates) dissolved in an appropriate solvent (e.g., water or DMSO).
-
Scintillation Cocktail.
2. Assay Procedure:
-
Prepare serial dilutions of the inhibitor compounds in the assay buffer.
-
In a microplate, add the assay buffer, the inhibitor solution (or vehicle control), and the FPPS enzyme.
-
For time-dependent inhibition studies, pre-incubate the enzyme with the inhibitor for a defined period (e.g., 10 minutes) at 37°C.[1]
-
Initiate the enzymatic reaction by adding the substrates GPP and [1-14C]IPP.
-
Incubate the reaction mixture at 37°C for a specific time (e.g., 15 minutes).
-
Stop the reaction by adding an equal volume of 1 M HCl.
-
Extract the radiolabeled product, farnesyl pyrophosphate (FPP), with an organic solvent (e.g., ethyl acetate).
-
Transfer the organic layer to a scintillation vial, evaporate the solvent, and add the scintillation cocktail.
-
Quantify the amount of radiolabeled FPP using a scintillation counter.
3. Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Mandatory Visualization
Caption: Inhibition of FPPS by N-BPs in the mevalonate pathway.
Caption: Experimental workflow for the FPPS inhibition assay.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 3. Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective [frontiersin.org]
- 5. The Cellular and Mitochondrial Consequences of Mevalonate Pathway Inhibition by Nitrogen-Containing Bisphosphonates: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting of Mevalonate-Isoprenoid Pathway in Acute Myeloid Leukemia Cells by Bisphosphonate Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The inhibition of human farnesyl pyrophosphate synthase by nitrogen-containing bisphosphonates. Elucidating the role of active site threonine 201 and tyrosine 204 residues using enzyme mutants - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantitative Analysis of Hypophosphoric Acid: ICP-MS vs. Titration Methods
For researchers, scientists, and drug development professionals, the accurate quantification of hypophosphoric acid (H₄P₂O₆) is critical for various applications, from understanding its role in chemical synthesis to its potential applications in pharmacology. This guide provides an objective comparison of two common analytical techniques for this purpose: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and traditional titration methods. We present a summary of their performance, detailed experimental protocols, and supporting data to aid in selecting the most suitable method for your specific research needs.
This compound, a phosphorus oxoacid with a distinctive P-P bond, exists in a formal oxidation state of +4.[1][2] Its tetraprotic nature, with pKa values of approximately 2.2, 2.8, 7.3, and 10.0, allows for analysis through acid-base chemistry, while its elemental composition makes it a candidate for atomic spectroscopy techniques.[1][3]
At a Glance: ICP-MS vs. Titration for H₄P₂O₆ Analysis
| Parameter | ICP-MS | Titration Methods |
| Principle | Measures the mass-to-charge ratio of phosphorus ions in a plasma. | Measures the volume of a reagent of known concentration that reacts with the analyte. |
| Specificity | Highly specific for phosphorus, but does not distinguish between different phosphorus species without prior separation. | Can be specific to the acidic or redox properties of H₄P₂O₆. |
| Sensitivity | Very high (ng/L to µg/L range).[4] | Moderate (mg/L to g/L range). |
| Precision | Typically high, with Relative Standard Deviation (RSD) < 5%.[5] | Generally good, with RSD < 1-2% for well-defined endpoints.[6] |
| Accuracy | High, with recoveries typically between 95-105%.[5] | High, dependent on the accuracy of the titrant concentration and endpoint detection.[6] |
| Sample Throughput | High, especially with autosamplers. | Lower, requires individual sample handling. |
| Cost (Instrument) | High | Low |
| Cost (Per Sample) | Moderate | Low |
| Primary Measurement | Total phosphorus concentration. | Concentration of acidic protons or redox-active species. |
Experimental Protocols
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
ICP-MS offers a highly sensitive method for determining the total phosphorus content in a sample. The key to accurate quantification of H₄P₂O₆ lies in the sample preparation, which must ensure the complete breakdown of the molecule, including the P-P bond, to liberate all phosphorus atoms for ionization in the plasma.
1. Sample Preparation: Acid Digestion
-
Objective: To completely digest the this compound sample to ensure all phosphorus is converted to orthophosphate for accurate measurement.
-
Reagents:
-
Concentrated Nitric Acid (HNO₃), trace metal grade
-
Concentrated Hydrochloric Acid (HCl), trace metal grade
-
Deionized water (18 MΩ·cm)
-
-
Procedure:
-
Accurately weigh a known amount of the H₄P₂O₆ sample and transfer it to a clean digestion vessel.
-
Add a mixture of concentrated HNO₃ and HCl (typically in a 3:1 ratio, known as aqua regia). The use of a strong oxidizing acid mixture is crucial for breaking the P-P bond.
-
Seal the digestion vessel and place it in a microwave digestion system.
-
Ramp the temperature to 180-200°C and hold for 20-30 minutes. The exact parameters may need optimization based on the sample matrix.
-
After cooling, carefully open the vessel in a fume hood.
-
Quantitatively transfer the digested sample to a volumetric flask and dilute to a known volume with deionized water. The final acid concentration should be around 2-5%.
-
2. ICP-MS Analysis
-
Instrumentation: An ICP-MS system equipped with a standard sample introduction system (nebulizer and spray chamber).
-
Instrument Parameters (Typical):
-
RF Power: 1550 W
-
Plasma Gas Flow: 15 L/min
-
Auxiliary Gas Flow: 0.9 L/min
-
Nebulizer Gas Flow: 1.0 L/min
-
Monitored Isotope: ³¹P
-
-
Calibration: Prepare a series of phosphorus standard solutions from a certified stock solution in the same acid matrix as the digested samples. The calibration curve should bracket the expected concentration of the samples.
-
Analysis: Aspirate the blank, standards, and digested samples into the ICP-MS. The instrument measures the intensity of the ³¹P signal, which is proportional to the phosphorus concentration.
Titration Methods
Given that this compound is a tetraprotic acid, acid-base titration is a viable method for its quantification. Additionally, the +4 oxidation state of phosphorus suggests that redox titration could also be employed.
1. Acid-Base Titration (Potentiometric)
-
Objective: To determine the concentration of H₄P₂O₆ by neutralizing its acidic protons with a standard base. A potentiometric titration is recommended to accurately identify the equivalence points, as the pKa values are relatively close.
-
Reagents:
-
Standardized Sodium Hydroxide (NaOH) solution (e.g., 0.1 M)
-
Deionized water
-
-
Procedure:
-
Accurately weigh a known amount of the H₄P₂O₆ sample and dissolve it in a known volume of deionized water in a beaker.
-
Place a calibrated pH electrode and a magnetic stir bar in the beaker.
-
Fill a burette with the standardized NaOH solution.
-
Record the initial pH of the H₄P₂O₆ solution.
-
Add the NaOH titrant in small increments, recording the pH and the volume of titrant added after each addition. Smaller increments should be used near the expected equivalence points.
-
Continue the titration past the second equivalence point (around pH 8.65, the average of pKa3 and pKa4). The first two equivalence points are too close to be accurately resolved by a colorimetric indicator.
-
Plot the pH versus the volume of NaOH added. The equivalence points can be determined from the inflection points of the titration curve or more accurately from the peaks of the first or second derivative plots.
-
The volume of NaOH used to reach the second distinct equivalence point corresponds to the neutralization of two protons of H₄P₂O₆.
-
2. Redox Titration
-
Objective: To quantify H₄P₂O₆ by reacting it with a standard oxidizing agent. The phosphorus in H₄P₂O₆ (oxidation state +4) can be oxidized to phosphate (B84403) (+5).
-
Reagents:
-
Standardized Potassium Permanganate (B83412) (KMnO₄) solution (e.g., 0.02 M)
-
Dilute Sulfuric Acid (H₂SO₄)
-
-
Procedure:
-
Accurately weigh a known amount of the H₄P₂O₆ sample and dissolve it in a known volume of deionized water.
-
Acidify the solution with dilute H₂SO₄.
-
Heat the solution to approximately 60-70°C to ensure a reasonable reaction rate.
-
Titrate the hot solution with the standardized KMnO₄ solution. The permanganate solution acts as its own indicator.
-
The endpoint is reached when the first persistent pink color appears in the solution, indicating an excess of MnO₄⁻ ions.
-
The concentration of H₄P₂O₆ can be calculated based on the stoichiometry of the redox reaction.
-
Method Comparison and Logical Relationships
The choice between ICP-MS and titration for the quantitative analysis of H₄P₂O₆ depends on several factors, including the required sensitivity, the available equipment, and the specific information needed (total elemental content versus reactive species).
Caption: Logical workflow for selecting an analytical method for H₄P₂O₆ quantification.
Experimental Workflow Diagrams
Caption: Experimental workflow for the quantitative analysis of H₄P₂O₆ by ICP-MS.
References
Safety Operating Guide
Proper Disposal of Hypophosphoric Acid: A Guide for Laboratory Professionals
This document provides essential safety and logistical information intended to guide researchers, scientists, and drug development professionals in the proper handling and disposal of hypophosphoric acid. The procedures emphasize safety and compliance with hazardous waste regulations.
Immediate Safety and Handling
This compound, like other phosphorus oxyacids, is corrosive and can cause severe skin burns and eye damage.[1][2][3][4] Adherence to strict safety protocols is mandatory to prevent injury and environmental contamination.
Personal Protective Equipment (PPE): Proper PPE is the first line of defense when handling corrosive acids. The following table summarizes the required equipment.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield (8-inch minimum).[1][3] | Protects against splashes and vapors that can cause irreversible eye damage.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use.[1][3] | Prevents skin contact, which can result in severe burns and ulceration.[1] |
| Body Protection | Lab coat and appropriate protective clothing to prevent skin exposure.[1] | Shields skin from accidental spills and contamination. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood.[1] If ventilation is inadequate, use an approved respirator. | Minimizes inhalation of corrosive vapors which can cause respiratory tract burns.[1] |
Step-by-Step Disposal Protocol
The primary method for disposing of small quantities of acidic waste in a laboratory setting is through neutralization. This process renders the acid less hazardous, but it must be performed carefully to control the exothermic reaction.
1. Preparation and Containment:
-
Ensure an eyewash station and safety shower are immediately accessible.[1]
-
Work within a designated and well-ventilated area, preferably a chemical fume hood.
-
Prepare a large container (e.g., a heavy-walled beaker or flask) made of a material resistant to corrosive acids. Do not use metal containers.[4]
-
Place the container in a secondary containment vessel (e.g., a plastic tub) to catch any potential spills.
2. Dilution (Use Caution):
-
For concentrated acid, slowly and carefully add the acid to a large volume of cold water. Never add water to acid , as this can cause a violent exothermic reaction and splashing.
3. Neutralization:
-
Slowly add a weak base to the diluted acid solution while stirring continuously. Recommended neutralizing agents include:
-
Sodium carbonate (soda ash)
-
Calcium carbonate
-
Dry lime[1]
-
-
The addition of the base will cause fizzing (effervescence) as carbon dioxide gas is released. Add the base in small portions to control the reaction rate and prevent foaming over.
-
Monitor the pH of the solution using pH indicator strips. The goal is to reach a neutral pH range (typically between 6.0 and 8.0).
4. Final Disposal:
-
Once the solution is neutralized, it can typically be disposed of down the drain with copious amounts of water. However, you must confirm this is permissible under your local and institutional regulations.
-
Consult your EHS department for the final, approved disposal method. Some regulations may require the neutralized solution to be collected by a licensed chemical waste disposal company.[2][5]
-
Record the disposal in your laboratory's chemical waste log.
5. Decontamination:
-
Thoroughly clean all equipment used in the neutralization process.
-
Dispose of any contaminated materials (e.g., gloves, absorbent pads) as hazardous waste in accordance with your institution's policies.
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to mitigate hazards.
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, cover the liquid with an inert, absorbent, non-combustible material such as sand, dry lime, or soda ash.[1] Do not use combustible materials like sawdust.
-
Collect: Carefully scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[2][3]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the spill to your laboratory supervisor and EHS department.
Disposal Workflow
The following diagram illustrates the logical steps and decision-making process for the safe disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
